Product packaging for 2-Chloroquinazolin-4(3H)-one(Cat. No.:CAS No. 607-69-2)

2-Chloroquinazolin-4(3H)-one

Cat. No.: B1459945
CAS No.: 607-69-2
M. Wt: 180.59 g/mol
InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1459945 2-Chloroquinazolin-4(3H)-one CAS No. 607-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGRGEDXKHIFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399174
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-69-2
Record name 2-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroquinazolin-4(3H)-one from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Among the numerous derivatives, 2-chloroquinazolin-4(3H)-one stands out as a critical and versatile intermediate. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position, which serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of extensive libraries of novel compounds for drug discovery and development, particularly in the synthesis of targeted anticancer agents like 4-anilinoquinazoline derivatives.[3][4]

This guide provides a detailed, technically-grounded overview of a reliable and commonly employed synthetic route to this compound, starting from the readily available precursor, anthranilic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide field-tested experimental protocols, and offer insights into the rationale behind key procedural choices, addressing the needs of researchers, chemists, and professionals in drug development.

Overall Synthetic Strategy: A Two-Stage Approach

The most robust and widely adopted synthesis of this compound from anthranilic acid is a two-stage process. This method prioritizes yield and purity by first constructing the core heterocyclic system and then performing a selective chlorination.

  • Stage 1: Cyclization. Anthranilic acid is reacted with a suitable one-carbon synthon, typically urea or potassium cyanate, to form the stable intermediate, quinazoline-2,4(1H,3H)-dione.

  • Stage 2: Chlorination and Selective Hydrolysis. The dione intermediate is subjected to chlorination to yield 2,4-dichloroquinazoline. This is followed by a controlled, selective hydrolysis of the more reactive C4-chloro group to afford the final target molecule, this compound.

This two-stage approach is often preferred over a direct, one-pot synthesis as it allows for the isolation and purification of the quinazoline-2,4(1H,3H)-dione intermediate, which generally leads to a cleaner final product with higher overall yield.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione (Intermediate) Anthranilic_Acid->Quinazoline_Dione Stage 1: Cyclization (Heat) Urea Urea or Potassium Cyanate Urea->Quinazoline_Dione Dichloro_Intermediate 2,4-Dichloroquinazoline Quinazoline_Dione->Dichloro_Intermediate Stage 2a: Chlorination (Reflux) Chlorinating_Agent POCl3 / PCl5 Chlorinating_Agent->Dichloro_Intermediate Final_Product This compound Dichloro_Intermediate->Final_Product Stage 2b: Selective Hydrolysis Hydrolysis Aq. NaOH then Acid Neutralization Hydrolysis->Final_Product

Diagram 1: Overall two-stage synthetic pathway.

Stage 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

Mechanistic Rationale

The initial step involves the formation of the quinazoline-dione ring system. When anthranilic acid is heated with urea, the amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea. This is followed by an intramolecular cyclization, where the carboxylic acid group condenses with the newly formed urea moiety, eliminating water and ammonia to yield the stable, fused heterocyclic product, quinazoline-2,4(1H,3H)-dione.[5][6] A similar mechanism occurs when using potassium cyanate, which first forms an isocyanate intermediate that reacts with the anthranilic acid.[7] The thermal conditions provide the necessary activation energy for both the initial nucleophilic attack and the subsequent dehydration and cyclization steps.

Detailed Experimental Protocol

This protocol is adapted from established green chemistry procedures.[5]

  • Reagent Preparation: In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and urea (18.0 g, 0.3 mol). The use of excess urea ensures the complete consumption of the limiting reagent, anthranilic acid.

  • Reaction Execution: Heat the mixture in an oil bath, gradually increasing the temperature to 150-160 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the reaction. Maintain this temperature for approximately 45-60 minutes, or until the gas evolution ceases.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 100 mL of hot water to the flask.

  • Purification: Heat the resulting suspension to boiling to dissolve any unreacted starting materials and byproducts. The desired product, quinazoline-2,4(1H,3H)-dione, is sparingly soluble in hot water.

  • Collection: Filter the hot suspension using a Büchner funnel. Wash the collected solid with an additional portion of hot water (2 x 30 mL) and then with ethanol (2 x 20 mL) to remove residual impurities.

  • Drying: Dry the white, crystalline product in an oven at 100-110 °C to a constant weight. The expected yield is typically high, in the range of 85-95%. The product is often of sufficient purity for use in the next step without further purification.

Stage 2: Chlorination and Hydrolysis to this compound

Mechanistic Rationale

This stage proceeds in two distinct phases: exhaustive chlorination followed by selective hydrolysis.

Chlorination: Quinazoline-2,4(1H,3H)-dione exists in a tautomeric equilibrium with its di-enol form. Phosphorus oxychloride (POCl₃), often in the presence of a base or phosphorus pentachloride (PCl₅) as a catalyst, acts as the chlorinating agent. The reaction mechanism involves the phosphorylation of the carbonyl oxygen atoms, converting the hydroxyl groups of the enol tautomer into excellent leaving groups (dichlorophosphates).[8][9][10] Subsequent nucleophilic attack by chloride ions (from POCl₃ or PCl₅) displaces these phosphate groups, yielding the 2,4-dichloroquinazoline intermediate.[8][9] The reaction is driven to completion by using excess POCl₃, which also serves as the solvent.

Selective Hydrolysis: The C4-chloro group in 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2-chloro group. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which makes the C4 position more electrophilic. By carefully controlling the reaction conditions (e.g., using a dilute aqueous base like NaOH at room temperature), it is possible to selectively hydrolyze the C4-chloro group to a hydroxyl group, which then tautomerizes to the more stable keto form, yielding the desired this compound.[1]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the conversion of a dichloroquinazoline intermediate.[1]

  • Chlorination Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend quinazoline-2,4(1H,3H)-dione (16.2 g, 0.1 mol) in phosphorus oxychloride (POCl₃, 60 mL, 0.65 mol).

  • Addition of Catalyst (Optional but Recommended): Add phosphorus pentachloride (PCl₅, 2.0 g, 0.01 mol) or a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[11]

  • Reaction Execution: Gently reflux the mixture in an oil bath for 4-6 hours. The reaction should become a clear, yellowish solution. Monitor the reaction progress by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step is crucial and should be performed in a well-ventilated fume hood.

  • Intermediate Isolation: Cautiously pour the resulting viscous residue onto crushed ice (approx. 200 g) with vigorous stirring. The 2,4-dichloroquinazoline intermediate will precipitate as a solid. Filter the solid, wash it with cold water, and dry it.

  • Selective Hydrolysis: Suspend the crude 2,4-dichloroquinazoline (approx. 19.9 g, 0.1 mol) in a 2% aqueous sodium hydroxide (NaOH) solution (150 mL).

  • Reaction and Monitoring: Stir the suspension vigorously at room temperature for 3-4 hours. The progress of the selective hydrolysis can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with water (300 mL) and filter to remove any unreacted 2,4-dichloroquinazoline.

  • Precipitation of Product: Cool the filtrate in an ice bath and neutralize it carefully with dilute acetic acid until the pH is approximately 6-7. The target compound, this compound, will precipitate out of the solution.

  • Collection and Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove salts, and dry. The product can be further purified by recrystallization from an appropriate solvent like an acetone/ethyl acetate mixture to obtain colorless crystals.[1]

Experimental_Workflow cluster_Stage1 Stage 1: Dione Synthesis cluster_Stage2 Stage 2: Chlorination & Hydrolysis S1_Start Mix Anthranilic Acid & Urea S1_Heat Heat to 150-160°C S1_Start->S1_Heat S1_Workup Cool & Add Hot Water S1_Heat->S1_Workup S1_Filter Filter & Wash Solid S1_Workup->S1_Filter S1_Dry Dry Intermediate: Quinazoline-2,4(1H,3H)-dione S1_Filter->S1_Dry S2_Chlorinate Reflux Intermediate in POCl3 S1_Dry->S2_Chlorinate Transfer to Next Stage S2_Evaporate Remove Excess POCl3 (vac.) S2_Chlorinate->S2_Evaporate S2_Precipitate Pour onto Ice & Filter S2_Evaporate->S2_Precipitate S2_Hydrolyze Stir Dichloro-Intermediate in 2% NaOH S2_Precipitate->S2_Hydrolyze S2_Neutralize Filter, then Neutralize Filtrate with Acetic Acid S2_Hydrolyze->S2_Neutralize S2_Final Filter, Wash & Dry Product: This compound S2_Neutralize->S2_Final

Diagram 2: Step-by-step experimental workflow.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield
1 Anthranilic AcidUreaNone150-160185-95%
2a Quinazoline-dionePOCl₃, PCl₅ (cat.)POCl₃Reflux (~107)4-6>90% (crude)
2b 2,4-Dichloroquinazoline2% aq. NaOH, Acetic AcidWaterRoom Temp3-470-85%

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy in DMSO-d₆ would show characteristic peaks for the aromatic protons and a broad singlet for the N-H proton. ¹³C NMR would confirm the number of unique carbon atoms in the heterocyclic structure.

  • Mass Spectrometry (MS): ESI-MS would show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₈H₅ClN₂O, MW: 180.59 g/mol ).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch, the C=O (amide) stretch, and C-Cl bond vibrations.

Conclusion

The two-stage synthesis of this compound from anthranilic acid via the quinazoline-2,4(1H,3H)-dione intermediate is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. A thorough understanding of the underlying reaction mechanisms—nucleophilic addition/cyclization for the dione formation and phosphorylation/nucleophilic substitution for the chlorination—is key to optimizing reaction conditions and troubleshooting potential issues. The final product is a cornerstone intermediate, providing a gateway to a vast chemical space of biologically active quinazolinone derivatives for the advancement of pharmaceutical research.

References

Spectroscopic Elucidation of 2-Chloroquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will explore the causal relationships behind experimental choices in spectroscopic analysis and present detailed, self-validating protocols for data acquisition. All key claims are substantiated with citations to authoritative literature, ensuring the scientific integrity of the presented information.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one framework is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its reactivity at the C2 position, facilitated by the chloro substituent, allows for diverse functionalization, making it a valuable building block for combinatorial libraries in the pursuit of novel therapeutic agents.

A precise understanding of the spectroscopic characteristics of this compound is paramount for unambiguous structural confirmation and for monitoring reaction progress during the synthesis of its derivatives. This guide provides an in-depth examination of its NMR data, offering a foundational reference for scientists working with this important heterocyclic system.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its spectroscopic data.

PropertyValueSource
Molecular FormulaC₈H₅ClN₂O[1]
Molecular Weight180.59 g/mol [1]
AppearanceColorless solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is strategic; its high boiling point and ability to dissolve a wide range of organic compounds make it ideal. Furthermore, the residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR provides a convenient internal standard for chemical shift referencing.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene ring, and a broad singlet for the N-H proton. The expected chemical shifts (δ) in ppm, multiplicities, coupling constants (J) in Hz, and assignments are summarized below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~12.8br s-1HN3-H
~8.10d~8.01HH-5
~7.85t~7.61HH-7
~7.70d~8.21HH-8
~7.50t~7.51HH-6

Interpretation Insights: The downfield chemical shift of the N-H proton is characteristic of an amide proton and is often broad due to quadrupole broadening and exchange with residual water in the solvent. The aromatic protons display a typical splitting pattern for a 1,2-disubstituted benzene ring. H-5 is the most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum, typically acquired with proton broadband decoupling, provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are detailed below.

Chemical Shift (δ) ppmAssignment
~160.5C4 (C=O)
~150.0C2
~148.5C8a
~135.0C7
~127.0C5
~126.5C6
~121.0C4a
~118.0C8

Interpretation Insights: The carbonyl carbon (C4) is significantly deshielded, appearing at a characteristic downfield chemical shift. The carbon atom directly attached to the chlorine (C2) also experiences a notable downfield shift. The remaining carbon signals correspond to the aromatic carbons of the fused benzene ring.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocols are provided as a guide for the characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the selective hydrolysis of 2,4-dichloroquinazoline.[1]

Step-by-Step Methodology:

  • Suspend 2,4-dichloroquinazoline in a 2% aqueous sodium hydroxide solution.

  • Stir the suspension vigorously at room temperature for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and filter to remove any unreacted starting material.

  • Neutralize the filtrate with dilute acetic acid to precipitate the product.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system, such as acetone/ethyl acetate, to obtain pure this compound.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 14 ppm.

    • Pulse angle: 30-45°.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton broadband decoupling.

    • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical spectral width: 0 to 200 ppm.

    • Pulse angle: 45°.

    • Relaxation delay: 2 seconds.

Visualizations

Visual representations are crucial for understanding the molecular structure and the analytical workflow.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start 2,4-Dichloroquinazoline hydrolysis Hydrolysis (aq. NaOH) start->hydrolysis neutralization Neutralization (Acetic Acid) hydrolysis->neutralization purification Recrystallization neutralization->purification product Pure this compound purification->product sample_prep NMR Sample Preparation (DMSO-d6) product->sample_prep Characterization nmr_acq ¹H & ¹³C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Interpretation nmr_acq->data_proc structure_confirm Structural Confirmation data_proc->structure_confirm

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data of this compound. By presenting interpreted data in a clear, tabular format and outlining robust experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of quinazolinone-based compounds. The principles and methodologies described herein are foundational for ensuring the structural integrity of this key intermediate and its derivatives in the context of drug discovery and development.

References

Physical and chemical properties of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloroquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in mechanistic understanding and practical laboratory insights. We will explore the compound's core physicochemical and spectroscopic properties, delve into its chemical reactivity, provide a detailed and validated synthesis protocol, and discuss its applications as a precursor to a diverse range of biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this versatile chemical building block.

Core Physicochemical and Structural Properties

This compound is a fused heterocyclic compound featuring a pyrimidine ring fused to a benzene ring. The presence of a chlorine atom at the 2-position and a ketone group at the 4-position defines its structure and dictates its chemical behavior. The molecule is nearly planar, a feature that facilitates its role in designing molecules that interact with biological targets like DNA or planar enzyme active sites.[1] The core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
CAS Number 607-69-2[2]
Appearance White to off-white solid; colorless single crystals[1][2]
Melting Point 214-219°C[2]
Solubility Recrystallizable from acetone/ethyl acetate mixtures[1]

The crystal structure reveals that intermolecular hydrogen bonding (specifically N–H···O and C–H···N interactions) plays a significant role in stabilizing its solid state.[1] This planarity and hydrogen bonding capability are critical considerations when designing derivatives for specific biological targets.

Caption: Molecular Structure of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is the bedrock of chemical research. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides an unambiguous structural fingerprint for this compound.

  • Nuclear Magnetic Resonance (NMR): While a specific spectrum for the parent compound is not detailed in the provided literature, data from closely related quinazolinone cores allow for a reliable prediction of its spectral characteristics in a solvent like DMSO-d₆.[3][4]

    • ¹H NMR: Protons on the fused benzene ring would appear in the aromatic region (δ 7.5-8.2 ppm). A broad singlet corresponding to the N-H proton would be observed far downfield (δ ~12.5 ppm).[3][4]

    • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon (C4) would be significantly downfield (~162 ppm), while the carbon bearing the chlorine (C2) would also be downfield (~153 ppm).[3] The remaining six signals would correspond to the carbons of the benzene ring.

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups.

    • A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O (amide carbonyl) stretching vibration.[5][6]

    • A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, indicative of the lactam form.[7]

    • Bands in the 1550-1620 cm⁻¹ range are attributed to C=N and aromatic C=C stretching.[7]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with the molecular ion peak [M]⁺ at m/z 180 and an [M+2]⁺ peak at m/z 182 in an approximate 3:1 ratio.[8]

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound stems almost entirely from the reactivity of the C2-chloro substituent. The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of functional groups.

Mechanism Insight: The quinazoline ring system is electron-deficient, which activates the C2 position towards nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity. This reactivity is the cornerstone of its use in combinatorial chemistry and library synthesis.

cluster_mech General Reactivity start This compound product 2-Substituted Quinazolin-4(3H)-one start->product Nucleophilic Aromatic Substitution (SNAr) intermediate Nucleophile (e.g., R-NH2, R-OH, R-SH) intermediate->start Quin_Cl Quin-Cl Meisenheimer [Quin(Cl)(Nu)]⁻ (Meisenheimer Complex) Quin_Cl->Meisenheimer + Nu:⁻ Nu Nu:⁻ Quin_Nu Quin-Nu Meisenheimer->Quin_Nu - Cl⁻ Cl_minus Cl⁻

Caption: General reaction pathway for this compound.

This reactivity makes it a foundational starting material for producing derivatives with significant biological activities, including anticancer and antibacterial agents.[9][10][11]

Validated Synthesis Protocol

The synthesis of this compound is reliably achieved via the selective hydrolysis of 2,4-dichloroquinazoline. The choice of reaction conditions is critical for achieving regioselectivity. The chlorine atom at the C4 position is significantly more reactive to nucleophilic attack than the one at C2.[12] By using mild conditions, we can selectively replace the C4-chloro group while leaving the C2-chloro group intact.

start Start: 2,4-Dichloroquinazoline step1 Suspend in 2% aq. NaOH Stir for 3h at RT start->step1 1. Hydrolysis step2 Dilute with H₂O Filter to remove unreacted starting material step1->step2 2. Workup step3 Neutralize filtrate with dilute Acetic Acid step2->step3 3. Acidification step4 Precipitate Forms Filter and wash with water step3->step4 4. Isolation end Product: this compound step4->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [1]

  • Reaction Setup: Suspend 2,4-dichloroquinazoline (1.0 mmol) in a 2% aqueous sodium hydroxide solution (3 mL).

    • Causality: The dilute aqueous base provides the nucleophile (hydroxide) under mild conditions, favoring the selective attack at the more electrophilic C4 position.

  • Reaction Execution: Stir the suspension vigorously at ambient temperature for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Initial Workup: Dilute the reaction mixture with water (6 mL). A precipitate of unreacted 2,4-dichloroquinazoline may be present. Filter the mixture to remove this solid.

    • Self-Validation: This filtration step removes the primary impurity (starting material), simplifying the subsequent purification.

  • Product Precipitation: Transfer the clear filtrate to a new flask and cool in an ice bath. Slowly add dilute acetic acid dropwise while stirring until the solution is neutralized (pH ≈ 7). A white precipitate of the desired product will form.

    • Causality: The product exists as its sodium salt in the basic filtrate. Neutralization protonates the molecule, causing it to become insoluble and precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The product can be further purified by recrystallization from an acetone/ethyl acetate (5:1) mixture to yield colorless crystals.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

    • Handling: Avoid formation and inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] For long-term storage, temperatures of -20°C are recommended.[2]

Applications in Research and Drug Discovery

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[16][17] this compound serves as a critical entry point for creating libraries of these valuable compounds. Its ability to undergo SₙAr reactions allows for the systematic modification of the 2-position, which is a key strategy in structure-activity relationship (SAR) studies.

  • Anticancer Agents: Many 2-substituted quinazolinones have been synthesized and evaluated for their antiproliferative activities.[5][9] The 2-anilinoquinazoline scaffold, readily accessible from this compound, is famously found in several tyrosine kinase inhibitors used in cancer therapy.

  • Antibacterial Agents: Derivatives have shown promise as novel antibacterial agents, including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Other Therapeutic Areas: The scaffold has been explored for a vast range of other biological activities, including anti-inflammatory, anticonvulsant, antiviral, and antihypertensive properties.[1][11][18][19]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable building block. A thorough understanding of its handling, reactivity, and spectroscopic signatures, as outlined in this guide, empowers researchers to harness its full potential in the rational design and synthesis of novel, high-value molecules.

References

A Technical Guide to the Formation of 2-Chloroquinazolin-4(3H)-one: Mechanism and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloroquinazolin-4(3H)-one is a cornerstone intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds, including prominent anticancer agents.[1][2] This guide provides an in-depth examination of the predominant synthetic pathway for its formation, beginning from anthranilic acid. We will dissect the mechanism of each critical step, from the initial ring formation to the final regioselective hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering not only a theoretical understanding of the reaction mechanisms but also field-proven experimental protocols to ensure successful synthesis.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities. This fused heterocycle is integral to compounds demonstrating anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[3] The strategic placement of reactive functional groups on this scaffold allows for extensive chemical modification and the development of highly specific therapeutic agents.

Within this class, this compound stands out as a particularly valuable building block. The chlorine atom at the C2 position acts as an excellent leaving group for nucleophilic substitution, while the lactam moiety at C4 provides a site for further derivatization. This dual reactivity enables the construction of complex molecular architectures, making it a sought-after precursor in the synthesis of targeted therapies.[4][5]

The Predominant Synthetic Pathway: A Three-Step Approach

The most reliable and scalable synthesis of this compound is a three-step sequence starting from readily available anthranilic acid. The overall transformation involves the construction of the heterocyclic core, a dichlorination step, and a final selective hydrolysis.

G A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B  + Urea or  Potassium Cyanate  (Cyclocondensation) C 2,4-Dichloroquinazoline B->C  + POCl3  (Dichlorination) D This compound C->D  + aq. NaOH (mild)  (Regioselective Hydrolysis)

Caption: Overall synthetic workflow for this compound.

Mechanistic Deep Dive

A thorough understanding of the mechanism at each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Quinazoline-2,4(1H,3H)-dione Core

The initial step involves the cyclocondensation of anthranilic acid with a suitable carbonyl source, typically urea or potassium cyanate, to form the stable quinazoline-2,4(1H,3H)-dione ring system.[6][7]

The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of urea (or isocyanic acid generated from cyanate). This forms an N-acylurea intermediate. Subsequent intramolecular cyclization occurs via the attack of the newly formed urea nitrogen onto the carboxylic acid group, followed by dehydration, to yield the final heterocyclic product.

G cluster_0 Mechanism: Formation of Quinazoline-2,4(1H,3H)-dione A Anthranilic Acid attacks Urea B N-Acylurea Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization B->C Tautomerization & Ring Closure D Dehydration C->D E Quinazoline-2,4(1H,3H)-dione D->E

Caption: Mechanism of quinazoline-2,4(1H,3H)-dione formation.

Step 2: Dichlorination using Phosphorus Oxychloride (POCl₃)

The conversion of quinazoline-2,4(1H,3H)-dione to 2,4-dichloroquinazoline is the most mechanistically complex step. It is not a simple dehydration but rather a two-stage process involving phosphorylation followed by chlorination.[8] The dione exists in a tautomeric equilibrium with its lactim form, which is crucial for the reaction.

  • Phosphorylation: The reaction is typically initiated under basic conditions at a controlled, lower temperature (< 25 °C). The oxygen of the lactim tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms an O-phosphorylated intermediate, which is a much better leaving group than a hydroxyl group.[8][9]

  • Chlorination: Upon heating (70-90 °C), a chloride ion (from POCl₃ or an additive like PCl₅) acts as a nucleophile, attacking the electrophilic carbon (C2 and C4) and displacing the bulky dichlorophosphate group. This nucleophilic substitution occurs at both the C2 and C4 positions, yielding the desired 2,4-dichloroquinazoline.[8]

Controlling the temperature and basicity is key to preventing the formation of undesired side products.[8]

G cluster_1 Mechanism: Dichlorination with POCl₃ Start Quinazoline-2,4(1H,3H)-dione (Lactam-Lactim Tautomerism) Phos O-Phosphorylated Intermediate Start->Phos + POCl₃ (Phosphorylation, < 25°C) Product 2,4-Dichloroquinazoline Phos->Product Nucleophilic attack by Cl⁻ (Heating, 70-90°C)

Caption: Mechanism of POCl₃-mediated dichlorination.

Step 3: Regioselective Hydrolysis

The final step leverages the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline intermediate. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C2.[10] This is because the C4 position is part of a vinylogous acyl chloride system, making it more electrophilic.

Under mild basic conditions, such as using a dilute aqueous sodium hydroxide solution at room temperature, the hydroxide ion selectively attacks the C4 position.[3][6] The reaction proceeds via a classic nucleophilic aromatic substitution (addition-elimination) mechanism. The tetrahedral intermediate formed collapses, expelling the chloride ion and forming the carbonyl group at C4, thus yielding the final product, this compound. Harsh conditions (e.g., higher temperatures or stronger bases) must be avoided to prevent the substitution of the C2 chlorine as well.[10]

G cluster_2 Mechanism: Regioselective Hydrolysis Start 2,4-Dichloroquinazoline Add Tetrahedral Intermediate (at C4) Start->Add Nucleophilic attack by OH⁻ (at more reactive C4 position) Product This compound Add->Product Elimination of Cl⁻

Caption: Mechanism of regioselective hydrolysis at the C4 position.

Field-Proven Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable pathway for the synthesis.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione[7]
ReagentMolar Mass ( g/mol )AmountMoles (mol)Notes
Anthranilic Acid137.1413.7 g0.1Starting Material
Potassium Cyanate81.1212.2 g0.151.5 equivalents
Water18.02200 mL-Solvent
Hydrochloric Acid36.46As needed-For acidification

Procedure:

  • Dissolve anthranilic acid in 150 mL of warm water in a 500 mL flask.

  • In a separate beaker, dissolve potassium cyanate in 50 mL of water.

  • Add the potassium cyanate solution to the anthranilic acid solution and heat the mixture to 80-90 °C with stirring for 2 hours.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • Slowly acidify the mixture with concentrated hydrochloric acid to a pH of ~2-3. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 100 °C. The product is quinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 2,4-Dichloroquinazoline[6][12]
ReagentMolar Mass ( g/mol )AmountMoles (mol)Notes
Quinazoline-2,4(1H,3H)-dione162.1516.2 g0.1Starting Material
Phosphorus Oxychloride (POCl₃)153.33100 mL~1.1Reagent & Solvent
Triethylamine101.195 mL-Base catalyst

Procedure: CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add quinazoline-2,4(1H,3H)-dione.

  • Carefully add phosphorus oxychloride (POCl₃) followed by triethylamine.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, yellowish solution.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Stir for 30 minutes until all the ice has melted.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is 2,4-dichloroquinazoline.

Protocol 3: Synthesis of this compound[3][6]
ReagentMolar Mass ( g/mol )AmountMoles (mol)Notes
2,4-Dichloroquinazoline199.0419.9 g0.1Starting Material
Sodium Hydroxide (NaOH)40.008 g0.2Forms 2% aq. solution
Water18.02400 mL-Solvent
Acetic Acid60.05As needed-For neutralization

Procedure:

  • Prepare a 2% aqueous sodium hydroxide solution by dissolving 8 g of NaOH in 392 mL of water.

  • Suspend the 2,4-dichloroquinazoline in the NaOH solution in a flask.

  • Stir the suspension vigorously at room temperature for 3-4 hours. The solid will gradually dissolve as it reacts.

  • Filter the reaction mixture to remove any unreacted starting material.

  • Cool the filtrate in an ice bath and neutralize it by slowly adding glacial acetic acid until a pH of ~6-7 is reached. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with copious amounts of cold water, and dry to yield the final product, this compound.

Conclusion

The formation of this compound is a well-established, multi-step process that relies on fundamental principles of organic chemistry, including cyclocondensation, phosphorylation, nucleophilic substitution, and regioselectivity. By understanding the underlying mechanisms, chemists can effectively control the reaction at each stage to achieve high yields and purity. The protocols provided herein offer a validated pathway for the synthesis of this critical intermediate, empowering further research and development in the vital field of medicinal chemistry.

References

CAS number and molecular weight of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloroquinazolin-4(3H)-one: A Cornerstone Intermediate in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged heterocyclic system renowned for its broad spectrum of biological activities, forming the core of numerous approved drugs and clinical candidates.[1][2] Within this chemical class, this compound emerges as a pivotal synthetic intermediate. Its strategic placement of a reactive chlorine atom at the C2 position provides a versatile handle for medicinal chemists to elaborate the core structure, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents. This guide offers a comprehensive overview of this compound, detailing its fundamental properties, a validated synthetic protocol with mechanistic insights, its critical role in the synthesis of bioactive molecules, and essential safety protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 607-69-2[3][4]
Molecular Formula C₈H₅ClN₂O[1][3][4]
Molecular Weight 180.59 g/mol [1][3][4]
Appearance White to off-white solid[4]
Melting Point 214-220 °C[3][4]
Synonyms 2-Chloro-4-hydroxyquinazoline, 2-Chloro-4(1H)-quinazolinone[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective hydrolysis of 2,4-dichloroquinazoline. This method is favored for its high yield and operational simplicity.

Mechanistic Rationale

The underlying principle of this synthesis is the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline ring. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack (in this case, by a hydroxide ion) than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom (N3) and the carbonyl-like character at C4, making it a more electrophilic center. The reaction is carefully controlled to favor monosubstitution at the C4 position, which, after tautomerization, yields the stable 4(3H)-one form.

Experimental Protocol: Selective Hydrolysis

This protocol is adapted from established literature procedures.[1][4]

Materials:

  • 2,4-Dichloroquinazoline

  • Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) solution (1 M)

  • Acetic Acid (for neutralization)

  • Deionized Water

Procedure:

  • Dissolve 2,4-dichloroquinazoline (e.g., 3.62 mmol, 0.72 g) in tetrahydrofuran (6 mL).

  • To this solution, add an aqueous sodium hydroxide solution (8 mL, 1 mol/L).

  • Stir the reaction mixture vigorously at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the reaction mixture to 5-6 using acetic acid. This will precipitate the product.

  • Filter the resulting precipitate and wash thoroughly with deionized water to remove any residual salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system like acetone/ethyl acetate to yield the final product as a solid.[1] A yield of approximately 92% can be expected.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-dichloroquinazoline.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start1 2,4-Dichloroquinazoline reaction Selective Nucleophilic Substitution (Hydrolysis) @ Room Temperature start1->reaction start2 NaOH (aq) / THF start2->reaction workup1 Acidification with Acetic Acid (pH 5-6) reaction->workup1 Reaction Mixture workup2 Filtration & Washing workup1->workup2 Precipitate Formation workup3 Recrystallization workup2->workup3 Crude Product product This compound workup3->product Purified Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building diverse molecular libraries. The chlorine at the C2 position acts as an excellent leaving group, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and other nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry.

A Scaffold for Bioactive Agents

The quinazolin-4(3H)-one core is associated with a multitude of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][5] By using this compound as a starting material, researchers can rapidly synthesize and test a variety of derivatives for desired biological effects.

  • Anticancer Agents: Many potent anticancer agents feature the quinazolinone scaffold. Derivatives are often designed to act as inhibitors of key signaling proteins like tubulin or specific kinases.[6] For instance, it serves as a key intermediate for novel 4-anilinoquinazoline derivatives, a class known for its anticancer potential.[7][8]

  • Antimicrobial Agents: Researchers have used this intermediate to develop 2-(amino)quinazolin-4(3H)-one derivatives that show promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]

  • Antiviral Agents: The scaffold has been optimized to create potent inhibitors against viruses like SARS-CoV-2, demonstrating the platform's adaptability to emerging health threats.[5]

  • Antiparasitic Agents: Functionalization of the quinazolinone core has led to compounds with significant activity against parasites such as Leishmania infantum and Trypanosoma cruzi.[10]

Logical Framework for Derivative Synthesis

The chloro group at C2 is the primary site of modification. This allows for a modular approach to drug design, where the core quinazolinone provides the essential structural framework, and the substituent introduced at C2 is varied to fine-tune potency, selectivity, and pharmacokinetic properties.

DerivativeSynthesis cluster_nucleophiles Nucleophile Library (R-Nu) cluster_products Diverse Bioactive Derivatives start 2-Chloroquinazolin- 4(3H)-one prod1 Anticancer Agents start->prod1 prod2 Antimicrobial Agents start->prod2 prod3 Antiparasitic Agents start->prod3 prod4 Enzyme Inhibitors start->prod4 nuc1 Anilines (R-NH₂) nuc1->start Nucleophilic Substitution nuc2 Amines (R₁R₂NH) nuc2->start nuc3 Hydrazines (R-NHNH₂) nuc3->start nuc4 Other Nucleophiles nuc4->start

Caption: Role as a versatile intermediate for derivative synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is a summary of typical hazards and precautions.

  • Hazard Classification: The compound is generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[4][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11]

    • Skin Protection: Handle with impervious gloves and wear a lab coat.[11]

    • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[11]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[11]

    • If Swallowed: Rinse mouth with water and consult a physician.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended long-term storage is at -20°C.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis and, most importantly, the reactivity of its C2-chloro substituent, provide an efficient and modular entry point to a vast chemical space of biologically relevant molecules. Its continued use as a foundational building block in the synthesis of novel therapeutic candidates underscores its enduring importance in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Solubility of 2-Chloroquinazolin-4(3H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This document synthesizes available solubility data, outlines a robust experimental protocol for its determination, and delves into the underlying physicochemical principles governing its solubility profile. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to harness the therapeutic potential of quinazolinone derivatives.

Introduction: The Significance of this compound

Quinazolin-4(3H)-ones and their derivatives represent a class of fused heterocyclic compounds of considerable interest due to their diverse and potent biological activities.[1] These activities include anticancer, anti-inflammatory, diuretic, anticonvulsant, and antihypertensive properties.[1] The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position, which allows for facile nucleophilic substitution and the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a compound's bioavailability and, consequently, its therapeutic efficacy. A thorough understanding of the solubility of this compound in common organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for its successful application in pharmaceutical research and development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from closely related analogs provide valuable insights into its solubility characteristics.

Qualitative Observations:

  • Acetone/Ethyl Acetate: this compound can be recrystallized from a 5:1 mixture of acetone and ethyl acetate, indicating good solubility in this solvent system, particularly at elevated temperatures.[1]

  • Methanol: Some hydroxyl- and nitro-substituted 2-chloromethyl-4(3H)-quinazolinone derivatives have been reported to exhibit poor solubility in methanol.[2] This suggests that the solubility of the parent compound in methanol may also be limited.

Solubility of a Structurally Related Analog:

While not the exact target compound, data for the closely related 2-chloro-4-methylquinazoline provides a useful point of reference. This analog is reported to be soluble in the following organic solvents:

SolventSolubility
EthanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
ChloroformSoluble[3]

It is important to note that the presence of the methyl group in 2-chloro-4-methylquinazoline may influence its solubility profile compared to this compound. However, this information provides a reasonable starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several screw-capped glass vials. An excess is crucial to ensure that a solid phase remains at equilibrium.

    • Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is achieved. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis of the Saturated Solution:

    • Immediately dilute the filtered supernatant with a known volume of a suitable solvent to prevent precipitation.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve should be prepared to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_res Result prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Filter supernatant sep1->sep2 anal1 Dilute aliquot sep2->anal1 anal2 Quantify by HPLC anal1->anal2 res1 Calculate solubility (mg/mL or mol/L) anal2->res1

Caption: Workflow for solubility determination using the shake-flask method.

Physicochemical Principles Governing Solubility

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent.

Crystal Structure and Lattice Energy

This compound exists as a crystalline solid.[1] The arrangement of molecules in the crystal lattice is stabilized by intermolecular forces, including classical N–H···O and non-classical C–H···N hydrogen bonds.[1] The energy required to overcome these forces and break down the crystal lattice (lattice energy) is a significant barrier to dissolution. Solvents that can effectively interact with the solute molecules and disrupt the crystal lattice will promote solubility.

Polarity and Hydrogen Bonding

The this compound molecule possesses both polar and nonpolar regions. The quinazolinone core, with its nitrogen and oxygen atoms, is capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogens). The solubility will be higher in solvents that have a similar polarity and can participate in hydrogen bonding.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute.

  • Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors and can interact with the N-H group of the quinazolinone. DMSO is a particularly strong solvent due to its high polarity.

  • Nonpolar Solvents (e.g., Chloroform): While chloroform is less polar than the other solvents mentioned, it can still act as a weak hydrogen bond donor and interact with the hydrogen bond acceptors on the solute molecule.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful guiding principle. Solvents with a polarity and hydrogen bonding capacity similar to that of this compound are likely to be good solvents. Based on its structure, the compound can be classified as moderately polar. Therefore, it is expected to have better solubility in polar organic solvents compared to nonpolar solvents like hexane.

Conclusion

While a comprehensive quantitative solubility dataset for this compound in all common organic solvents remains to be fully elucidated, this guide provides a solid foundation for researchers working with this important synthetic intermediate. The qualitative solubility information, coupled with data from a close structural analog, offers practical guidance for solvent selection. The detailed experimental protocol for the shake-flask method provides a reliable means of generating accurate solubility data. A thorough understanding of the interplay between the compound's physicochemical properties and the solvent characteristics is crucial for rational solvent selection and the successful advancement of this compound-based drug discovery programs.

References

An In-depth Technical Guide to the Crystal Structure of 2-Chloroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many variations, 2-chloroquinazolin-4(3H)-one serves as a critical intermediate for the synthesis of a diverse array of pharmacologically active compounds. The three-dimensional arrangement of atoms and molecules within the crystal lattice of these derivatives profoundly influences their physicochemical properties, such as solubility and stability, and ultimately their biological efficacy. This guide provides a comprehensive exploration of the crystal structure of this compound and its derivatives, offering insights into the interplay between molecular architecture, intermolecular interactions, and their implications for drug design and development.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered immense interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile. The 2-chloro-substituted variant is a particularly valuable synthetic precursor, with the chlorine atom acting as a versatile leaving group for the introduction of a wide range of functionalities.

Understanding the crystal structure of these molecules is paramount. The solid-state conformation and the intricate network of intermolecular interactions within the crystal lattice dictate key pharmaceutical parameters. X-ray crystallography provides an unparalleled atomic-resolution view of these structures, revealing the precise spatial arrangement of atoms and the nature of the forces that govern crystal packing.[3] This knowledge is instrumental in rational drug design, aiding in the optimization of lead compounds and the development of new chemical entities with enhanced therapeutic potential.[4]

Crystallographic Analysis of this compound and Its Derivatives

The crystal structure of the parent this compound and its derivatives reveals a fascinating interplay of molecular geometry and intermolecular forces that dictate their solid-state architecture.

The Parent Compound: this compound

The crystal structure of this compound has been determined to be monoclinic.[1] The quinazoline ring system is nearly planar, a common feature for such fused aromatic systems.[1] This planarity facilitates π-π stacking interactions, which, along with hydrogen bonding, are the primary drivers of the crystal packing.

The key feature of the crystal structure is the formation of intermolecular hydrogen bonds. A classical N—H⋯O hydrogen bond and a weaker, non-classical C—H⋯N hydrogen bond link the molecules together, creating a stable, three-dimensional network.[1] The oxygen atom of the carbonyl group and the chlorine atom lie within the plane of the quinazoline ring.[1]

Crystallographic Data for this compound
Chemical FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a22.4315 (16) Å
b3.7666 (6) Å
c18.0640 (13) Å
β104.682 (7)°
Volume1476.4 (3) ų
Z8

Data sourced from reference[1].

Influence of Substituents on Crystal Packing

The introduction of substituents onto the this compound core can significantly alter the crystal packing and intermolecular interactions.

For instance, in 3-(4-Chlorophenyl)quinazolin-4(3H)-one , the quinazoline unit remains essentially planar. However, the 4-chlorophenyl ring is twisted with respect to the quinazoline mean plane, with a dihedral angle of 44.63 (5)°.[5] The crystal packing in this derivative is dominated by intermolecular C—H⋯N and C—H⋯O hydrogen bonds, which form infinite chains of alternating dimers and ring motifs.[5]

In the case of 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one , the dihedral angle between the chlorophenyl and pyrimidinone rings is 14.8 (1)°.[6] The crystal structure is stabilized by both intramolecular N—H⋯O hydrogen bonds and intermolecular O—H⋯O hydrogen-bonding interactions.[6]

Experimental Protocols: From Synthesis to Single Crystals

The successful determination of a crystal structure hinges on the ability to synthesize the compound of interest in high purity and to grow single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of the parent compound involves the selective hydrolysis of 2,4-dichloroquinazoline.[1]

Step-by-Step Protocol:

  • Reaction Setup: Suspend 2,4-dichloroquinazoline (e.g., 2.0 g) in a 2% aqueous sodium hydroxide solution (e.g., 3 ml).

  • Reaction Execution: Stir the suspension vigorously at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water (e.g., 6 ml) and filter to remove any unreacted 2,4-dichloroquinazoline.

  • Neutralization and Precipitation: Neutralize the filtrate with dilute acetic acid. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with water to remove any residual salts. The crude product can be further purified by recrystallization.

Caption: Synthetic workflow for this compound.

Crystallization Techniques

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Recrystallization is the most common technique employed.[7]

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] Common solvents for quinazolinone derivatives include ethanol, methanol, and ethyl acetate, sometimes in combination with water.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-ordered crystals.

  • Crystal Growth: The solution can be left undisturbed for several days to allow for optimal crystal growth. Techniques such as slow evaporation of the solvent can also be employed. For this compound, recrystallization from a 5:1 mixture of acetone and ethyl acetate over 5 days at ambient temperature has been reported to yield colorless single crystals suitable for X-ray analysis.[1]

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Caption: General workflow for obtaining single crystals via recrystallization.

Structure-Activity Relationships (SAR) and Molecular Modeling

The detailed structural information obtained from X-ray crystallography provides a solid foundation for understanding the structure-activity relationships of this compound derivatives and for conducting insightful molecular modeling studies.

The Role of Crystal Structure in Biological Activity

The solid-state conformation of a drug molecule can influence its interaction with its biological target. While the conformation in the crystal may not be identical to the bioactive conformation in solution, it provides a low-energy and experimentally determined three-dimensional structure that is a valuable starting point for understanding molecular recognition processes.

For example, the planarity of the quinazolinone ring system is crucial for its ability to intercalate with DNA or to fit into the active sites of enzymes.[8] The nature and orientation of substituents, as revealed by crystallography, can directly impact the binding affinity and selectivity of the molecule. The hydrogen bonding patterns observed in the crystal can also provide clues about potential interactions with a biological target.

Synergy with Computational Chemistry

The integration of experimental crystal structure data with computational modeling techniques is a powerful strategy in modern drug discovery.[9]

Molecular Docking: The experimentally determined crystal structure of a this compound derivative can be used as the starting conformation for molecular docking studies. This involves computationally placing the molecule into the active site of a target protein to predict its binding mode and affinity. This approach is more reliable than using a computationally generated conformation, as it is based on a real, low-energy structure.

Pharmacophore Modeling: A collection of crystal structures of active derivatives can be used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules with improved potency and selectivity.

SAR_Workflow xray X-ray Crystallography structure 3D Crystal Structure xray->structure docking Molecular Docking structure->docking Input for pharmacophore Pharmacophore Modeling structure->pharmacophore Basis for sar Structure-Activity Relationship (SAR) Analysis docking->sar pharmacophore->sar design Rational Drug Design sar->design Guides

Caption: The interplay between crystallography, SAR, and drug design.

Conclusion

The crystal structure of this compound and its derivatives provides a wealth of information that is invaluable for researchers in the field of drug discovery. A thorough understanding of the molecular geometry, intermolecular interactions, and crystal packing of these compounds is essential for elucidating structure-activity relationships and for the rational design of new therapeutic agents. By combining the power of X-ray crystallography with synthetic chemistry and computational modeling, it is possible to unlock the full potential of the versatile quinazolinone scaffold and to develop novel drugs to address a wide range of diseases.

References

Tautomeric Landscape of 2-Chloroquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dynamic Nature of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinazolin-4(3H)-one core is a "privileged scaffold," a recurring motif in a multitude of biologically active compounds, including approved therapeutics for cancer.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have cemented its importance in drug discovery. However, a fundamental aspect often overlooked in high-throughput screening but critical for rational drug design is the dynamic interplay of its tautomeric forms. This guide provides an in-depth exploration of the tautomerism in a key intermediate, 2-chloroquinazolin-4(3H)-one, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural preferences and the analytical methodologies to probe them. Understanding this equilibrium is not merely an academic exercise; it directly impacts a molecule's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and metabolic stability, which are all critical determinants of a drug candidate's success.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

The core of our investigation lies in the lactam-lactim tautomerism, an amide-imidic acid equilibrium, inherent to the this compound structure. This involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4.

  • This compound (Lactam form): This form, also referred to as the keto form, possesses an amide functional group within the pyrimidinone ring.

  • 2-Chloro-4-hydroxyquinazoline (Lactim form): This form, also known as the enol form, features a hydroxyl group at position 4, rendering the pyrimidine ring fully aromatic.

The predominance of one tautomer over the other is dictated by its relative thermodynamic stability, which can be influenced by the physical state (solid vs. solution), solvent polarity, and electronic effects of substituents.[4]

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Elucidating the Dominant Tautomer: A Multi-faceted Analytical Approach

The Solid-State Verdict: Single-Crystal X-ray Diffraction

The most unambiguous evidence for the structure of a molecule in the solid state is derived from single-crystal X-ray diffraction.

Insight: For this compound, the crystallographic data unequivocally demonstrate that the molecule exists exclusively in the lactam form in the solid state.[1] The analysis reveals a nearly planar quinazoline ring system, with the crystal structure being stabilized by intermolecular N–H···O hydrogen bonds between adjacent molecules.[1] This hydrogen bonding pattern is a hallmark of the lactam tautomer and would not be possible for the lactim form, which would favor O-H···N interactions.

Crystallographic Parameter Value Source
Chemical FormulaC₈H₅ClN₂O[1]
Crystal SystemMonoclinic[1]
Space GroupC2/c[1]
Key FeaturePresence of N–H···O intermolecular hydrogen bonds[1]

This solid-state preference for the lactam form is a common feature among quinazolin-4(3H)-one derivatives and is attributed to the inherent stability of the amide bond and the favorable crystal packing enabled by the N-H donor and C=O acceptor sites.[5]

The Solution-State Picture: Spectroscopic Interrogation

While X-ray crystallography provides a static image in the solid state, spectroscopic methods are essential to understand the tautomeric equilibrium in solution, which is more relevant to biological systems.

¹H NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution. The key diagnostic signal is the proton attached to the nitrogen atom.

  • Lactam Form: The N3-H proton of the lactam form is expected to appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm in DMSO-d₆) due to its acidic nature and involvement in hydrogen bonding with the solvent.

  • Lactim Form: The O4-H proton of the lactim form would also be a singlet, but its chemical shift would be different, and the absence of the N3-H signal would be a clear indicator of its presence.

Field-Proven Insight: In numerous studies of 2-substituted quinazolin-4(3H)-ones, including those with similar electronic properties to this compound, the ¹H NMR spectrum in DMSO-d₆ consistently shows a broad singlet around δ 12.5 ppm, which is characteristic of the N3-H proton.[6] This strongly suggests that the lactam form is overwhelmingly predominant in polar aprotic solvents like DMSO .

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key distinguishing vibrations are those of the carbonyl and hydroxyl groups.

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1700 cm⁻¹.

  • Lactim Form: The spectrum would be characterized by the absence of the strong C=O band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band.

Expert Causality: The presence of a strong carbonyl absorption peak is a definitive marker for the lactam tautomer. For quinoline-2(1H)-one, a related heterocyclic system, the C=O stretch of the lactam is observed at 1659 cm⁻¹.[7] We can confidently predict a similar strong absorption for this compound, confirming the lactam structure.

Theoretical Corroboration: Computational Chemistry

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[8][9]

Authoritative Grounding: DFT calculations performed on the parent quinazolin-4(3H)-one have shown that the lactam form is the most stable tautomer in both the gas phase and in various solvents.[8] The energy difference between the lactam and lactim forms is significant enough to suggest that the lactam form is the dominant species at equilibrium. These computational findings align perfectly with and provide a theoretical underpinning for the experimental observations from X-ray crystallography and NMR spectroscopy.

Experimental Protocols: A Self-Validating Workflow

To empower researchers to verify these findings, we provide the following detailed experimental protocols.

Synthesis of this compound

This procedure is adapted from established methods and provides a reliable route to the target compound.[1]

Workflow Diagram:

synthesis_workflow start Start: 2,4-Dichloroquinazoline step1 Suspend in 2% aq. NaOH start->step1 step2 Stir for 3 hours at RT step1->step2 step3 Dilute with H₂O step2->step3 step4 Filter to remove unreacted starting material step3->step4 step5 Neutralize filtrate with dilute Acetic Acid step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with H₂O step6->step7 end Product: this compound step7->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: Suspend 2,4-dichloroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution.

  • Reaction: Stir the suspension vigorously at room temperature for 3 hours. The reaction involves the selective hydrolysis of the more reactive chlorine atom at the 4-position.

  • Workup: Dilute the reaction mixture with water and filter to remove any unreacted 2,4-dichloroquinazoline.

  • Precipitation: Carefully neutralize the filtrate with dilute acetic acid until a precipitate forms.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with water to remove any salts.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as acetone/ethyl acetate, to yield high-purity this compound.[1]

Spectroscopic Characterization Protocol
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the synthesized this compound in deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. For IR analysis, prepare a KBr pellet or acquire the spectrum using an ATR accessory.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Pay close attention to the downfield region (δ 10-14 ppm) to observe the N-H proton.

  • IR Acquisition: Acquire an IR spectrum and look for a strong absorption band in the 1650-1700 cm⁻¹ region.

  • Data Interpretation: The presence of a broad singlet around δ 12.5 ppm in the ¹H NMR and a strong carbonyl peak in the IR spectrum will confirm the predominance of the lactam tautomer.

Conclusion and Outlook

The collective evidence from X-ray crystallography, NMR and IR spectroscopy, and computational studies presents a coherent and compelling case: This compound exists predominantly, if not exclusively, in the lactam (keto) form in both the solid state and in polar aprotic solutions.

For drug development professionals, this is a crucial piece of information. When designing new analogues based on this scaffold, the lactam form should be considered the primary structure for in silico modeling, docking studies, and structure-activity relationship (SAR) analysis. The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a fixed geometry defines its interaction profile. While the lactim form may exist in trace amounts in certain non-polar environments, its low population makes it less likely to be the biologically relevant tautomer. A thorough understanding of this fundamental tautomeric preference provides a solid foundation for the rational design of more effective and specific quinazolinone-based therapeutics.

References

An In-Depth Technical Guide to 2-Chloroquinazolin-4(3H)-one: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroquinazolin-4(3H)-one is a pivotal heterocyclic compound that serves as a cornerstone in the architecture of numerous biologically active molecules. Its quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of compounds with therapeutic potential.[1] The strategic placement of a reactive chlorine atom at the 2-position renders it an exceptionally versatile intermediate, enabling chemists to perform nucleophilic substitutions to construct diverse molecular libraries. This reactivity is fundamental to its role in the synthesis of compounds investigated for anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities.[2][3]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the commercial landscape, key chemical characteristics, established synthetic routes, quality control standards, and critical safety protocols for this compound, ensuring its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for its successful application in synthesis. This compound is a stable, solid compound under standard conditions, facilitating its handling and storage.

PropertyValueSource(s)
CAS Number 607-69-2[4][5]
Molecular Formula C₈H₅ClN₂O[2][4]
Molecular Weight 180.59 g/mol [4][5]
Appearance White to off-white solid[5]
Melting Point 214-220 °C[4][5]
Boiling Point 325.9±25.0 °C (Predicted)[6]
Density 1.50 g/cm³ (Predicted)[6]
Solubility Soluble in DMSO, moderately soluble in methanol.Inferred from synthesis protocols[7]
Storage Store long-term at -20°C or at 2-8°C under an inert atmosphere.[4][5]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. When sourcing this intermediate, researchers must prioritize not only cost but also purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).

The following diagram illustrates a robust workflow for sourcing and qualifying chemical intermediates for a research and development program.

G cluster_sourcing Sourcing & Procurement cluster_qualification Supplier & Material Qualification cluster_qc Internal Quality Control start Identify Synthetic Need search Search Supplier Databases (e.g., ChemicalBook, PubChem) start->search quote Request Quotes & Lead Times search->quote coa Request Certificate of Analysis (CoA) & SDS quote->coa Select potential suppliers eval Evaluate Purity, Price, and Supplier Reputation coa->eval order Place Sample Order eval->order incoming_qc Perform Incoming QC (NMR, LC-MS, etc.) order->incoming_qc Receive sample release Release Material for R&D Use incoming_qc->release release->start Re-order for scale-up caption Sourcing and Qualification Workflow.

Caption: A logical workflow for sourcing and qualifying chemical reagents.

Table of Representative Suppliers:

SupplierPurity SpecificationAvailable QuantitiesNotes
AKSci ≥97%250mg - 25gAll products are for R&D use only.[4]
Ambeed Varies by batchGrams to KilogramsProvides analytical data like NMR, HPLC, LC-MS.[8]
BLD Pharm Varies by batchGrams to KilogramsOffers online ordering and global shipping.[9]
ChemicalBook Aggregates multiple suppliersVariesLists numerous suppliers, including PharmaBlock Sciences and Bide Pharmatech.[5]
Matrix Scientific ≥95%1g+Listed on chemical marketplaces.[5]
Alchem Pharmtech Varies by batchCustomProvides catalog and custom synthesis services.[10]

Note: This is not an exhaustive list. Availability, purity, and pricing are subject to change and should be verified directly with the supplier.

Quality Control and Purity Analysis

For applications in drug discovery and development, the purity of starting materials is non-negotiable, as impurities can lead to unwanted side reactions, yield losses, and the generation of difficult-to-remove, structurally related byproducts.[11] The quality of this compound is typically assessed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary method for structural confirmation. The proton NMR spectrum provides a unique fingerprint, confirming the identity of the compound and revealing the presence of organic impurities. Key signals for this compound's related analog, 2-chloromethyl-4(3H)-quinazolinone, include characteristic aromatic proton signals and a singlet for the chloromethyl protons.[7] For the title compound, one would expect to see distinct aromatic signals and an N-H proton signal.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound (180.59 g/mol ) and helps identify impurities by their mass-to-charge ratio.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A reversed-phase HPLC method can separate the main compound from its impurities, and the purity is typically reported as a percentage based on the area of the peaks detected by a UV detector.[12] For regulatory purposes, validated HPLC methods are required to quantify impurity levels accurately.[11]

  • Melting Point: A sharp melting point range (e.g., 218-220 °C) is a good indicator of high purity, whereas a broad or depressed melting range suggests the presence of impurities.[5]

Common Synthetic Routes

This compound is typically prepared via a multi-step synthesis starting from readily available anthranilic acid derivatives. A common and efficient laboratory-scale pathway involves the selective hydrolysis of an intermediate, 2,4-dichloroquinazoline.[2][5] This precursor is itself synthesized from quinazoline-2,4(1H,3H)-dione, which is accessible from anthranilic acid.[13][14]

The overall synthetic workflow is depicted below.

G A Anthranilic Acid Derivative B Quinazoline-2,4(1H,3H)-dione A->B + Urea or Potassium Cyanate (Cyclization) C 2,4-Dichloroquinazoline B->C + POCl₃ (Chlorination) D This compound C->D + NaOH (aq) (Selective Hydrolysis) caption Common synthetic pathway. G cluster_derivatives Drug Candidate Scaffolds scaffold This compound Reactive Site (C2-Cl) A Anticancer Agents (e.g., Kinase Inhibitors) scaffold:f1->A + R-NH₂ B Antibacterial Agents (e.g., MRSA Inhibitors) scaffold:f1->B + Ar-NH₂ C Antiviral Agents scaffold:f1->C + R-OH D CNS Agents (e.g., Anticonvulsants) scaffold:f1->D + R-SH caption Derivatization of the core scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones using 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This nitrogen-containing heterocyclic system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[2] The versatility of the quinazolinone core allows for substitutions at various positions, with the 2-position being a particularly strategic site for modulating biological activity and tailoring physicochemical properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted quinazolin-4(3H)-ones, leveraging the versatile and reactive intermediate, 2-chloroquinazolin-4(3H)-one. This precursor serves as an excellent electrophile for the introduction of a diverse range of functionalities via nucleophilic aromatic substitution (SNAr).

Synthetic Strategy: The Utility of this compound

The synthesis of 2-substituted quinazolin-4(3H)-ones from this compound is a robust and widely employed strategy. The electron-withdrawing nature of the pyrimidinone ring system, coupled with the electronegativity of the nitrogen atoms, activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloro group. This method allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles, yielding a diverse library of compounds for biological screening.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which typically involves a two-step addition-elimination process. The nucleophile attacks the electron-deficient C2 carbon of the quinazolinone ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the quinazoline ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the 2-substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate and is enhanced by the electron-withdrawing features of the quinazolinone core.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product This compound Intermediate Tetrahedral Intermediate (Meisenheimer Complex) This compound->Intermediate + Nu-H (Addition) Nucleophile Nucleophile (Nu-H) Product 2-Substituted Quinazolin-4(3H)-one Intermediate->Product - Cl- (Elimination) HCl HCl

Caption: Generalized SNAr mechanism for the synthesis of 2-substituted quinazolin-4(3H)-ones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 2-amino, 2-aryloxy, and 2-arylthio-quinazolin-4(3H)-ones.

Protocol 1: Synthesis of 2-Amino-quinazolin-4(3H)-ones

This protocol describes the synthesis of 2-(substituted anilino)quinazolin-4(3H)-ones, a class of compounds with significant biological activities, including antiviral and anticancer properties.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of 2-amino-quinazolin-4(3H)-ones.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
Substituted AnilineCommercial SourceReagent Grade
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Deionized WaterIn-houseN/A
EthanolCommercial SourceReagent Grade

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 eq.).

  • Heat the reaction mixture at 85 °C for 16 hours.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-quinazolin-4(3H)-one derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 2-Aryloxy-quinazolin-4(3H)-ones

This protocol details the synthesis of 2-aryloxy-quinazolin-4(3H)-ones through the reaction of this compound with various phenols.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
Substituted PhenolCommercial SourceReagent Grade
Anhydrous Potassium Carbonate (K₂CO₃)Commercial Source>99%
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Deionized WaterIn-houseN/A
EthanolCommercial SourceReagent Grade

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.2 eq.) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture at 100-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryloxy-quinazolin-4(3H)-one.

  • Confirm the structure of the product using NMR, mass spectrometry, and IR spectroscopy.

Protocol 3: Synthesis of 2-Arylthio-quinazolin-4(3H)-ones

This protocol outlines the synthesis of 2-arylthio-quinazolin-4(3H)-ones by reacting this compound with thiophenols.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
Substituted ThiophenolCommercial SourceReagent Grade
Anhydrous Potassium Carbonate (K₂CO₃)Commercial Source>99%
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Deionized WaterIn-houseN/A
EthanolCommercial SourceReagent Grade

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF, add the substituted thiophenol (1.1 eq.).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction at 80-100 °C, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-arylthio-quinazolin-4(3H)-one.

  • Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Data Presentation: Characterization of 2-Substituted Quinazolin-4(3H)-ones

The structural elucidation of the synthesized compounds is confirmed through a combination of spectroscopic techniques. Below are representative data for different classes of 2-substituted quinazolin-4(3H)-ones.

Table 1: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenylquinazolin-4(3H)-one 12.59 (s, 1H), 8.24 – 8.15 (m, 3H), 7.85 (td, J = 7.8, 7.2, 1.4 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.64 – 7.50 (m, 4H).[5]162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44.[5]
2-(p-Tolyl)quinazolin-4(3H)-one 12.51 (s, 1H), 8.14 (dd, J = 24.1, 7.7 Hz, 3H), 7.88 – 7.81 (m, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.52 (t, J = 7.4 Hz, 1H), 7.36 (d, J = 8.1 Hz, 2H), 2.40 (s, 3H).[5]162.73, 152.65, 149.28, 141.89, 135.01, 130.33, 129.64, 128.13, 127.87, 126.83, 126.30, 121.35, 21.45.[5]
2-(4-Methoxyphenyl)quinazolin-4(3H)-one 12.53 (s, 1H), 8.17 (d, J = 7.0 Hz, 2H), 7.71 (d, J = 8.8 Hz, 1H), 7.55 (d, J = 7.4 Hz, 4H), 7.49 – 7.40 (m, 1H), 3.90 (s, 3H).[5]162.49, 158.20, 150.54, 143.67, 133.25, 129.69, 129.04, 127.95, 124.58, 122.25, 56.11.[5]
7-Chloro-2-phenylquinazolin-4(3H)-one 12.67 (s, 1H), 8.19 – 8.08 (m, 3H), 7.76 (d, J = 2.0 Hz, 1H), 7.61 – 7.49 (m, 4H).[6]162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25.[6]

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and td (triplet of doublets).

Conclusion and Future Perspectives

The synthetic route starting from this compound provides a highly efficient and versatile platform for the generation of diverse libraries of 2-substituted quinazolin-4(3H)-ones. The protocols outlined in this guide are robust and can be adapted for a wide range of nucleophiles, making this methodology invaluable for researchers in drug discovery and medicinal chemistry. The continued exploration of novel substitutions at the 2-position of the quinazolinone scaffold holds significant promise for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes & Protocols: 2-Chloroquinazolin-4(3H)-one as a Cornerstone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide focuses on a pivotal intermediate, 2-chloroquinazolin-4(3H)-one , a versatile building block that enables the facile introduction of diverse functionalities at the C2 position. The strategic placement of a chloro group at C2 renders the position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust platform for the synthesis of large compound libraries for drug discovery. This document provides a detailed exploration of the synthesis, reactivity, and application of this compound, complete with field-proven protocols and mechanistic insights for researchers in drug development.

Introduction: The Significance of the Quinazolinone Core and the C2-Chloro Handle

The quinazolinone ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidinone ring.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Many approved drugs, particularly in oncology, are based on this framework.[2]

The utility of this compound stems from the reactivity of the C2 chlorine atom. This chlorine acts as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, most commonly amines, to generate a diverse array of 2-substituted quinazolinone derivatives. This chemical handle is fundamental to the synthesis of numerous targeted therapies, including several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3][4]

Synthesis of the Key Intermediate: this compound

There are two primary and reliable routes for the synthesis of this compound, each with its own advantages depending on the available starting materials and desired scale.

Method A: From Anthranilic Acid Derivatives

This multi-step approach is a fundamental route starting from readily available anthranilic acids. It involves a cyclization to form the quinazolinedione, followed by chlorination.[5]

cluster_0 Synthesis of this compound (Method A) A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B Urea, 160°C C 2,4-Dichloroquinazoline B->C POCl3, reflux D This compound C->D 2N NaOH, rt

Caption: Multi-step synthesis of the target intermediate from anthranilic acid.

This initial cyclization step forms the core quinazolinone ring system.

  • Materials: Anthranilic acid, Urea, 100 mL round-bottom flask, heating mantle.

  • Procedure:

    • Combine anthranilic acid (e.g., 5 g) and urea (a 10-20 fold molar excess) in a round-bottom flask.[5]

    • Heat the mixture to 150-160°C for approximately 20-22 hours. The mixture will melt, and ammonia will be evolved.[5]

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of water to the solidified mass and stir to break it up.

    • Filter the resulting precipitate, wash thoroughly with water, and dry in vacuo to yield quinazoline-2,4(1H,3H)-dione as a white solid.

The dione is then chlorinated to activate both the C2 and C4 positions.

  • Materials: Quinazoline-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl₃), Triethylamine (optional, but can accelerate the reaction), reflux condenser, fume hood.

  • Causality: POCl₃ is a powerful chlorinating agent used to convert the keto groups of the dione into reactive chloro groups. The reaction proceeds via the formation of phosphate esters, which are subsequently displaced by chloride ions.

  • Procedure:

    • CRITICAL SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[6][7] This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[8]

    • Suspend quinazoline-2,4(1H,3H)-dione (e.g., 20 g) in phosphorus oxychloride (e.g., 315 mL).[9]

    • Optionally, add a catalytic amount of triethylamine.

    • Heat the mixture to reflux (approx. 105°C) for 2.5-3 hours.[9] The solid will gradually dissolve.

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Very cautiously, pour the residue onto crushed ice or into a saturated aqueous sodium bicarbonate solution to quench the remaining POCl₃. This is a highly exothermic reaction.

    • Extract the aqueous mixture with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,4-dichloroquinazoline.

The final step involves the selective hydrolysis of the more reactive C4-chloro group.

  • Materials: 2,4-Dichloroquinazoline, 2% aqueous Sodium Hydroxide (NaOH), Acetic acid.

  • Causality: The C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the C2 position under mild basic conditions.[10] This regioselectivity is crucial for the synthesis of the desired product.

  • Procedure:

    • Suspend 2,4-dichloroquinazoline (e.g., 2.0 g) in a 2% aqueous sodium hydroxide solution (e.g., 3 mL).

    • Stir the suspension vigorously at room temperature for 3 hours.

    • Dilute the reaction mixture with water (e.g., 6 mL) and filter to remove any unreacted starting material.

    • Neutralize the filtrate with dilute acetic acid.

    • The product, this compound, will precipitate out of the solution.

    • Filter the precipitate, wash with water, and dry. Recrystallization from an acetone/ethyl acetate mixture can be performed for further purification.

Method B: From 2-Chloromethyl-4(3H)-quinazolinone Derivatives

An alternative route involves the synthesis of a 2-chloromethyl derivative from an anthranilic acid and chloroacetonitrile. While this adds a carbon to the C2 position, it is a relevant and powerful intermediate for a different class of quinazolinone-based drugs.[2][11]

Reactivity and Mechanism: The SNAr Reaction at C2

The synthetic power of this compound lies in the electrophilicity of the C2 carbon, making it a prime target for nucleophiles.

Mechanistic Overview

The reaction proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[12][13]

  • Addition: The nucleophile (e.g., an amine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidinone ring and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the adjacent nitrogen atoms and the carbonyl group.[14]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the 2-substituted quinazolin-4(3H)-one product.

Caption: The two-step addition-elimination SNAr mechanism.

Application in Drug Synthesis: Case Studies

The utility of chloro-quinazoline intermediates is prominently featured in the synthesis of several key tyrosine kinase inhibitors used in cancer therapy. While some of these drugs, like Gefitinib and Erlotinib, utilize a 4-chloroquinazoline intermediate, the underlying principle of nucleophilic substitution is identical and highlights the importance of this class of intermediates.[3][15] The synthesis of Afatinib, for instance, involves the chlorination of a quinazolinone intermediate to introduce a reactive handle for subsequent substitution.[16]

Case Study: Synthesis of 2-(Amino)quinazolin-4(3H)-one Derivatives as Antibacterial Agents

This example directly uses the this compound intermediate to generate a library of potential antibacterial compounds.[5]

cluster_2 Derivatization at C2 Intermediate This compound Product 2-(Amino)quinazolin-4(3H)-one Derivative Intermediate->Product DMF, 85°C Reagent Substituted Aniline/Amine (R-NH2) Reagent->Product

Caption: General workflow for nucleophilic substitution at the C2 position.

  • Materials: this compound (or a substituted variant), desired aniline or amine nucleophile, Dimethylformamide (DMF), round-bottom flask, stirring apparatus.

  • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Procedure:

    • To a stirred solution of the 2-chloro-4(3H)-quinazolinone derivative (e.g., 200 mg, 1.0 eq) in DMF (e.g., 3 mL), add the substituted aniline or amine (1.1 - 3.0 eq).[5]

    • Heat the reaction mixture to 85°C and stir for 16-19 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Often, the product will precipitate from the reaction mixture. If so, it can be collected by filtration.

    • Wash the collected solid thoroughly with water and then with a non-polar solvent like hexane to remove residual DMF and starting materials.

    • Dry the product in vacuo. Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Data for Nucleophilic Substitution

The following table summarizes typical reaction conditions for the substitution of a 2-chloro-quinazolinone with various nucleophiles, adapted from literature procedures.[5]

EntryNucleophile (Example)SolventTemperature (°C)Time (h)Yield (%)
13,5-DichloroanilineDMF851990
2PhenylamineDMF851994
33,4-DifluorobenzylamineDMF8516~80-90

Safety and Handling

  • This compound: This compound is a solid and should be handled with care. It may cause skin, eye, and respiratory irritation.[17][18] Standard laboratory PPE (gloves, goggles, lab coat) is required.

  • Phosphorus Oxychloride (POCl₃): This is a highly hazardous substance. It is corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases.[1][6][7][8][19] Always handle in a chemical fume hood with appropriate PPE, and have a suitable quenching plan in place.

  • General Precautions: All reactions should be conducted in well-ventilated areas. Consult the Safety Data Sheets (SDS) for all reagents before use.[20][21]

Conclusion

This compound is an exceptionally valuable intermediate in medicinal chemistry. Its straightforward synthesis and the predictable, high-yielding reactivity of the C2-chloro group provide a reliable and efficient platform for the generation of diverse molecular entities. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in the quest for novel therapeutics. The successful application of this and related chloroquinazoline intermediates in the synthesis of blockbuster drugs underscores the enduring importance of this chemical scaffold in modern drug discovery.

References

Application Notes & Protocols: Strategic Nucleophilic Substitution of 2-Chloroquinazolin-4(3H)-one for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the nucleophilic substitution reactions involving 2-Chloroquinazolin-4(3H)-one, a pivotal intermediate in medicinal chemistry. The quinazolinone scaffold is a "privileged structure" due to its ability to bind to a wide range of biological targets, making it a cornerstone in the development of therapeutics for oncology, inflammation, and infectious diseases.[1][2][3] The strategic replacement of the chlorine atom at the C2 position is a fundamental approach for generating diverse libraries of bioactive molecules.

This document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific experimental choices, and the self-validating checkpoints essential for robust and reproducible synthetic outcomes.

The Quinazolinone Core: Reactivity and Mechanistic Rationale

This compound is primed for nucleophilic aromatic substitution (SNAr). The reactivity of the C2 position is significantly enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N3) and the carbonyl group at C4. These features stabilize the negatively charged intermediate formed during the reaction, known as the Meisenheimer complex, which is the rate-determining step of the SNAr mechanism.[4][5]

The general mechanism proceeds via a two-step addition-elimination pathway:

  • Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the final 2-substituted quinazolin-4(3H)-one product.

Caption: General mechanism for the SNAr reaction at the C2 position.

Reaction with N-Nucleophiles: Building the Pharmacophore

The introduction of nitrogen-containing moieties is the most common modification, leading to compounds with a vast array of biological activities, including potent kinase inhibitors used in cancer therapy.[6][7][8]

Reaction with Amines and Anilines

The reaction with primary and secondary amines is a robust method for synthesizing 2-amino- and 2-anilino-quinazolin-4(3H)-ones. The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred. Their polarity stabilizes the charged Meisenheimer complex, accelerating the reaction.[6][9] Being aprotic, they do not form strong hydrogen bonds with the amine nucleophile, preserving its nucleophilicity.[10]

  • Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for the nucleophilic attack and subsequent elimination. Microwave irradiation can significantly shorten reaction times, often from hours to minutes.[8]

  • Base: While not always necessary, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can be added to scavenge the HCl generated, preventing the protonation and deactivation of the amine nucleophile.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted AnilinesDMF85167 - 99[6]
o-ToluidineTHF/H₂O100 (MW)274[8]
2-FluoroanilineTHF/H₂O100 (MW)0.6760[8]
3,4-DifluorobenzylamineDMF8516High[6]

Table 1: Representative conditions for the synthesis of 2-aminoquinazolin-4(3H)-ones.

Protocol 1: Synthesis of 2-(3,4-Difluorobenzylamino)quinazolin-4(3H)-one

This protocol is adapted from methodologies used in the synthesis of anti-MRSA agents.[6]

Materials:

  • This compound (1.0 eq)

  • 3,4-Difluorobenzylamine (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Workflow Visualization:

protocol_workflow start 1. Reagent Setup react 2. Reaction (DMF, 85°C, 16h) start->react monitor 3. TLC Monitoring react->monitor monitor->react Incomplete workup 4. Aqueous Work-up (DCM/NaHCO₃) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (¹H NMR, ¹³C NMR, HRMS) purify->char end Pure Product char->end

Caption: Standard experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 180 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Nucleophile Addition: Add 3,4-difluorobenzylamine (e.g., 172 mg, 1.2 mmol) to the solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 85 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). This step removes residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of Hexane/Ethyl Acetate to afford the pure product.

  • Self-Validation/Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the expected structure.[6]

Reaction with S-Nucleophiles: Accessing Thioether Derivatives

The reaction with thiols provides access to 2-(alkyl/arylthio)quinazolin-4(3H)-ones. These compounds are valuable intermediates themselves and have shown biological activities.[11]

Causality Behind Experimental Choices:

  • Base is Essential: Thiols are less basic than amines but are potent nucleophiles, especially in their thiolate form. A base like potassium carbonate (K₂CO₃) or sodium methoxide is required to deprotonate the thiol, generating the highly nucleophilic thiolate anion, which readily attacks the C2 position.[11][12]

  • Solvent: Solvents like acetone or methanol are commonly used. They are effective at dissolving the reactants and the inorganic base.

Protocol 2: Synthesis of 2-(Benzylthio)quinazolin-4(3H)-one

This protocol is based on established methods for S-alkylation of related quinazolinone systems.[11]

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

  • Acetone, anhydrous

  • DI Water

Step-by-Step Procedure:

  • Reaction Setup: To a suspension of this compound (180 mg, 1.0 mmol) and anhydrous K₂CO₃ (207 mg, 1.5 mmol) in anhydrous acetone (15 mL), add benzyl mercaptan (137 mg, 1.1 mmol).

  • Heating: Reflux the mixture for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Precipitation and Isolation: Add cold water to the residue. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

  • Self-Validation/Characterization: Confirm the structure via NMR and MS. The disappearance of the thiol proton in ¹H NMR and the appearance of benzylic CH₂ protons are key indicators of success.

Reaction with O-Nucleophiles: Phenoxy and Alkoxy Derivatives

While less common than N- or S-nucleophiles, alcohols and phenols can also displace the C2-chloride, typically under basic conditions to form the more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Strong Base Required: The nucleophilicity of neutral alcohols and phenols is generally low. A strong base (e.g., sodium hydride, NaH) is necessary to generate the corresponding alkoxide/phenoxide for the reaction to proceed efficiently.

  • Anhydrous Conditions: Reactions involving strong bases like NaH must be conducted under strictly anhydrous conditions to prevent quenching of the base.

Protocol 3: General Conditions for Synthesis of 2-Phenoxyquinazolin-4(3H)-one

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Phenoxide Formation: In a flame-dried, two-neck flask under nitrogen, add phenol (1.2 eq) to a suspension of NaH (1.3 eq) in anhydrous THF at 0 °C. Stir for 30 minutes to allow for the formation of sodium phenoxide.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the phenoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 12-24 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.

  • Self-Validation/Characterization: Confirm structure by spectroscopic methods.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-Quinazolin-4(3H)-ones in Drug Discovery

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic core is integral to numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2] The functionalization of this scaffold, particularly at the 2-position, has been a key strategy in the development of potent and selective therapeutics. The introduction of aryl or heteroaryl moieties at this position can significantly modulate the compound's pharmacological profile, making the C-2 arylated quinazolinone a highly sought-after motif in drug discovery programs.[3]

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, offering a direct and efficient pathway to these valuable 2-aryl-quinazolin-4(3H)-one derivatives.[4][5] This palladium-catalyzed reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction for the synthesis of 2-aryl-quinazolin-4(3H)-ones from 2-chloroquinazolin-4(3H)-one. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is crucial here, with the order of reactivity being I > Br > Cl. While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the quinazolinone ring can facilitate this step.[4]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: This is the final step where the two organic ligands on the palladium center couple and are eliminated as the desired 2-aryl-quinazolin-4(3H)-one product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a graphical representation of the catalytic cycle:

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) (Ar = Quinazolinone) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Ar' = from Boronic Acid) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (2-Aryl-quinazolin-4(3H)-one) Reductive_Elimination->Product Ar-Cl This compound Ar-Cl->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid Base Base Ar'B(OH)2->Base Boronate [Ar'B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acids

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

  • Phosphine ligand (e.g., PPh₃, Buchwald ligands like SPhos or XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., Dioxane, Toluene, DMF, DME)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Safety Precautions
  • This compound and its derivatives: These compounds should be handled with care. Assume they are potentially toxic and handle them in a well-ventilated fume hood.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7][8][9] Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]

  • Palladium catalysts: Palladium compounds can be toxic and are often expensive. Handle them carefully to avoid inhalation and skin contact.

  • Solvents: The organic solvents used are flammable and may be harmful. Work in a well-ventilated area and away from ignition sources.

  • Bases: The inorganic bases used are corrosive or irritant. Handle with care to avoid contact with skin and eyes.

General Procedure for Suzuki Coupling

The following protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. This procedure is adapted from established methods for the coupling of related chloro-substituted quinazolines.[10]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, base, and catalyst/ligand to a Schlenk flask. B 2. Seal the flask and purge with an inert gas (Ar or N₂) for 15-20 minutes. A->B C 3. Add degassed solvent(s) via syringe under a positive pressure of inert gas. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 75-110 °C) with vigorous stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with water. E->F G 7. Extract the product with an organic solvent (e.g., EtOAc, DCM). F->G H 8. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: General workflow for the Suzuki coupling of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., PPh₃, 15 mol%).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 10:1 mixture of DME and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 75-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-quinazolin-4(3H)-one.

Data Presentation: Optimization and Substrate Scope

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling reaction. The following table provides a summary of typical reaction conditions and expected yields for the coupling of a chloro-quinazoline substrate with various arylboronic acids, based on data from closely related systems.[10]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O751285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O751280-90
34-Fluorophenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O751482-92
43-Thienylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O751675-85
54-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O100870-80
62-Naphthylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O110688-98

Note: Yields are indicative and may vary depending on the specific reaction scale and purity of reagents. Optimization may be required for each specific substrate.

Troubleshooting and Key Insights

Even with a robust protocol, challenges can arise in Suzuki coupling reactions. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. Consider using a more active pre-catalyst like a Buchwald palladacycle.

    • Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

    • Insufficient Base: The base is crucial for activating the boronic acid. Ensure the base is anhydrous (if using an anhydrous solvent system) and of high purity. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this side reaction.

    • Protodeboronation: The boronic acid can be replaced by a proton from water or other protic sources. Using anhydrous conditions or minimizing the reaction time can help. For particularly sensitive boronic acids, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to coupling can be advantageous.[4]

    • Hydrolysis of the Chloro-substituent: At high temperatures and in the presence of a strong base, the chloro group on the quinazolinone ring can undergo hydrolysis. Using milder conditions (lower temperature, weaker base) or shorter reaction times can mitigate this.

  • Electron-Deficient Heterocycles:

    • This compound is an electron-deficient heteroaryl chloride. While this can aid in the oxidative addition step, the overall electronic nature of the system can sometimes make the reaction sluggish. The use of electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can significantly improve the rate and yield of the reaction by promoting both the oxidative addition and reductive elimination steps.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-aryl-quinazolin-4(3H)-ones, providing access to a diverse range of compounds with significant potential in drug discovery. By understanding the reaction mechanism, adhering to a carefully designed protocol, and being aware of potential challenges, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this invaluable synthetic tool.

References

Synthesis of Anticancer Agents from 2-Chloroquinazolin-4(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In oncology, quinazoline derivatives have emerged as a particularly successful class of therapeutics, most notably as inhibitors of protein kinases.[2][3] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, feature a quinazoline core and function by targeting key signaling proteins like the epidermal growth factor receptor (EGFR).[3] The versatility of the quinazoline structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity. This document provides a detailed guide for the synthesis of novel anticancer agents starting from the versatile and readily accessible building block, 2-chloroquinazolin-4(3H)-one. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, offering researchers a practical and scientifically grounded resource for the development of next-generation quinazoline-based therapeutics.

Strategic Overview: Leveraging the Reactivity of this compound

This compound is an ideal starting material for the synthesis of a diverse library of potential anticancer agents due to the reactive C-Cl bond at the 2-position. This position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The primary synthetic transformations we will focus on are:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of nitrogen, oxygen, and sulfur nucleophiles to generate 2-amino, 2-alkoxy, and 2-thioether quinazolinone derivatives.

  • Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond to introduce various aryl and heteroaryl moieties at the 2-position, creating 2-arylquinazolin-4(3H)-ones.

  • Synthesis of 2-Hydrazinyl-quinazolin-4(3H)-one and subsequent derivatization: A two-step process to create hydrazone derivatives, which have shown significant anticancer potential.[4]

Diagram: Synthetic Pathways from this compound

Synthesis_Pathways cluster_hydrazine Hydrazinolysis & Derivatization start This compound snar_reagents R-NH2 / R-OH / R-SH (Nitrogen, Oxygen, Sulfur Nucleophiles) start->snar_reagents suzuki_reagents Ar-B(OH)2 (Arylboronic Acid) start->suzuki_reagents hydrazine Hydrazine Hydrate start->hydrazine snar_products 2-Amino / 2-Alkoxy / 2-Thioether Quinazolinone Derivatives snar_reagents->snar_products suzuki_products 2-Aryl-quinazolin-4(3H)-one Derivatives suzuki_reagents->suzuki_products Pd Catalyst, Base, Ligand intermediate 2-Hydrazinyl-quinazolin-4(3H)-one hydrazine->intermediate derivatization R-CHO (Aldehyde/Ketone) hydrazone_products 2-Hydrazone-quinazolin-4(3H)-one Derivatives derivatization->hydrazone_products

Caption: Key synthetic transformations of this compound.

Protocol 1: Synthesis of 2-Amino-quinazolin-4(3H)-one Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The introduction of an amino group at the C2 position is a common strategy to generate compounds with potent anticancer activity. These derivatives can mimic the adenine core of ATP, leading to competitive inhibition of kinases.

Methodology

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a suitable solvent. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the SNAr reaction.[5] For less reactive amines, a higher boiling point solvent may be necessary to drive the reaction to completion.

  • Add the desired primary or secondary amine (1.2-2.0 eq). Using a slight excess of the amine can help to drive the reaction forward. In some cases, the amine can also act as the base.[6]

  • If the amine is used as its salt (e.g., hydrochloride), an external base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) should be added to liberate the free amine.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C). The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. This will often precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-amino-quinazolin-4(3H)-one derivative.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions because they can solvate the cationic species formed during the reaction, thereby stabilizing the transition state and accelerating the reaction rate.[5]

  • Base Selection: The use of a non-nucleophilic organic base like DIPEA is crucial when the amine nucleophile is precious or has low reactivity. It prevents the base from competing with the desired nucleophile in the substitution reaction.

  • Temperature Control: The reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Therefore, it is essential to find the optimal temperature that provides a good yield of the desired product in a reasonable timeframe.

Protocol 2: Synthesis of 2-Aryl-quinazolin-4(3H)-one Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the quinazolinone core, which is a key structural motif in many kinase inhibitors.

Methodology

Step 1: Reaction Setup

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst. Common catalysts include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium source like Pd(OAc)₂ (palladium(II) acetate) and a phosphine ligand (e.g., XPhos, SPhos).[8][9]

  • Add a base. The choice of base is critical for the activation of the boronic acid.[7] Aqueous solutions of inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used.[10] The "caesium effect" suggests that Cs₂CO₃ can be particularly effective for challenging substrates.[10]

  • Add a suitable solvent system. A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water, toluene/water, or DMF/water. The water is necessary to dissolve the inorganic base.

Step 2: Reaction Execution

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to the desired temperature, typically between 80°C and 110°C, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 6-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-aryl-quinazolin-4(3H)-one derivative.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling. For heteroaryl chlorides, which can be challenging substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can enhance the rate of oxidative addition, a key step in the catalytic cycle.[8][11] These ligands also help to prevent catalyst deactivation by coordinating strongly to the palladium center.

  • The Role of the Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][12] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure a high yield of the desired product.

Protocol 3: Synthesis of 2-(2-Benzylidenehydrazinyl)-quinazolin-4(3H)-one Derivatives

This two-step protocol first involves the synthesis of a 2-hydrazinyl intermediate, which is then condensed with an aldehyde to form a hydrazone. This class of compounds has shown promise as anticancer agents.[4]

Methodology

Step 1: Synthesis of 2-Hydrazinyl-quinazolin-4(3H)-one

  • In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a suitable alcohol, such as ethanol or n-butanol.

  • Add hydrazine hydrate (excess, typically 5-10 eq). The large excess of hydrazine hydrate serves as both the nucleophile and the solvent in some cases.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 2-hydrazinyl-quinazolin-4(3H)-one. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Benzylidenehydrazinyl)-quinazolin-4(3H)-one Derivatives

  • Dissolve 2-hydrazinyl-quinazolin-4(3H)-one (1.0 eq) in absolute ethanol or glacial acetic acid.

  • Add the desired aromatic aldehyde (1.0-1.1 eq).

  • Add a catalytic amount of a protic acid, such as a few drops of glacial acetic acid, if not already used as the solvent. The acid catalyzes the condensation reaction.

  • Stir the reaction mixture at room temperature or heat to reflux for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture. The product will usually precipitate.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure hydrazone derivative.

Expertise & Experience: Causality Behind Experimental Choices
  • Excess Hydrazine: The use of a large excess of hydrazine hydrate in the first step ensures the complete conversion of the starting material and minimizes the formation of di-substituted byproducts.

  • Acid Catalysis: The condensation of the hydrazinyl intermediate with an aldehyde to form a hydrazone is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Data Presentation: Anticancer Activity of Synthesized Quinazolinone Derivatives

The following table summarizes the in vitro anticancer activity of representative quinazolinone derivatives synthesized through the described methodologies.

Compound IDStructure/Substitution PatternCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
18b 2-Amino-N-arylquinazolineK562 (Chronic Myeloid Leukemia)0.05 ± 0.02[2]
23a 2-Amino-N-arylquinazolinePC3-WRN (Prostate Cancer)Potent Inhibition at 1 µM[2]
3.20 2-Aryl-triazolo[1,5-c]quinazolineNCI-H522 (Non-small cell lung)0.34[4]
3.20 OVCAR-3 (Ovarian Cancer)0.33[4]
3.20 K-562 (Leukemia)0.41[4]
Compound 6 2-Substituted quinazolin-4(3H)-oneJurkat (T-cell ALL)1.9[13]
Compound 17 2-Substituted quinazolin-4(3H)-oneJurkat (T-cell ALL)< 5[13]
Compound 17 NB4 (AML)< 5[13]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of quinazolinone derivatives with potential anticancer activity. The synthetic protocols detailed in this guide, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and hydrazone formation, provide researchers with a robust toolkit for the development of novel therapeutic agents. By understanding the rationale behind the experimental choices, scientists can further optimize these reactions and design new compounds with improved potency and selectivity, contributing to the ongoing fight against cancer.

References

Preparation of antimicrobial quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Evaluation of Antimicrobial Quinazolinone Derivatives

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The rise of multidrug-resistant pathogens necessitates the development of novel antibacterial agents, and quinazolinone derivatives have emerged as a promising class for exploration.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of 2,3-disubstituted quinazolin-4(3H)-ones. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the structure-activity relationships (SAR) that govern the efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction: The Quinazolinone Core as a Versatile Antimicrobial Pharmacophore

Quinazolin-4(3H)-one is a fused heterocyclic system composed of a benzene ring fused to a pyrimidinone ring.[4] This structural motif is found in numerous natural alkaloids and synthetic compounds that exhibit significant biological activities, including anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial properties.[5][6][7][8] The versatility of the quinazolinone ring allows for substitutions at various positions, primarily C2 and N3, enabling the generation of large chemical libraries for screening and optimization.[9][10]

The mechanism of action for many antimicrobial quinazolinones involves the inhibition of essential bacterial enzymes. Some derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[11] Others act as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), disrupting cell wall synthesis in a manner analogous to established antibiotics but with a distinct chemical scaffold.[12][13][14] This multi-target potential makes the quinazolinone framework a highly attractive starting point for developing new drugs to combat resistant Gram-positive and Gram-negative bacteria.[4][15]

Synthetic Strategy: From Anthranilic Acid to Diverse Derivatives

A robust and highly adaptable method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones begins with anthranilic acid. This multi-step approach involves the initial formation of a benzoxazinone intermediate, which is then reacted with various primary amines to construct the core quinazolinone structure. Further functionalization can then be performed to explore a wide chemical space.[6][16][17]

Diagram: General Synthetic Workflow

Synthesis_Workflow A Anthranilic Acid B N-Acylanthranilic Acid A->B Acylation (e.g., R-COCl) C 2-Substituted Benzoxazin-4-one (Intermediate) B->C Cyclization (e.g., Acetic Anhydride) D 2,3-Disubstituted Quinazolin-4(3H)-one C->D Amination (R'-NH2) E Functionalized Quinazolinone (e.g., with Hydrazine) D->E Modification (optional) F Quinazolinone Schiff Base Derivatives E->F Condensation (Aldehydes)

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

Protocol 2.1: Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone

This protocol details a representative synthesis starting from anthranilic acid. The causality is as follows: anthranilic acid is first acylated with butyryl chloride. The resulting amide is then cyclized using acetic anhydride, a powerful dehydrating agent, to form the reactive benzoxazinone intermediate. This intermediate readily undergoes nucleophilic attack by an amine (aniline in this case), leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system.[16]

Materials:

  • Anthranilic Acid

  • Butyryl Chloride

  • Pyridine (optional, as a base)

  • Acetic Anhydride

  • Aniline

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

Part A: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one (Intermediate 3) [16]

  • Acylation: Dissolve anthranilic acid (0.1 mol) in a suitable solvent like dichloromethane or THF. Add butyryl chloride (0.11 mol) dropwise at 0°C. A base such as pyridine may be added to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).

  • Work-up the reaction by washing with dilute HCl and saturated NaHCO₃ solution to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-butyrylanthranilic acid.

  • Cyclization: Add acetic anhydride (0.3 mol) to the crude N-butyrylanthranilic acid obtained in the previous step.

  • Heat the mixture to reflux for 1-2 hours.[6] Acetic anhydride serves as both the solvent and the dehydrating agent to facilitate ring closure.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting residue, 2-propyl-4H-3,1-benzoxazin-4-one, can often be used in the next step without further purification.

Part B: Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone (Final Product) [16]

  • Dissolve the crude benzoxazinone intermediate (from Part A, 0.1 mol) in glacial acetic acid or ethanol.

  • Add aniline (0.1 mol) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid precipitate and wash it with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-propyl-3-phenyl-4(3H)-quinazolinone.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Antimicrobial Activity Evaluation: The Broth Microdilution Assay

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[18][19] It is defined as the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the synthesized quinazolinone derivatives in a 96-well microtiter plate. Bacterial growth is assessed after incubation by visual inspection of turbidity or by measuring optical density (OD).[19][21]

Materials:

  • Synthesized quinazolinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[20]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL for the assay.

  • Plate Preparation (Serial Dilution):

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound (at twice the highest desired test concentration) into well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum only, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum prepared in Step 1. The final volume in each well is now 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[22]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Diagram: Broth Microdilution MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Bacteria A->C B 2. Prepare Serial Dilutions of Test Compound in Plate B->C D 4. Incubate at 37°C (16-20 hours) C->D E 5. Read Plate Visually (or Spectrophotometrically) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: A step-by-step workflow for the broth microdilution MIC assay.

Data Presentation and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core structure.[22] Systematically varying these substituents allows for the elucidation of SAR, which guides the optimization of lead compounds.[12][13][23]

Key SAR Insights:
  • Position 2 Substitutions: The group at the C2 position significantly influences activity. Large, aromatic, or heterocyclic moieties often enhance potency. For example, incorporating styryl groups or substituted phenyl rings can lead to potent activity.[22][24]

  • Position 3 Substitutions: The substituent at the N3 position is critical. Often, an aryl amine or a group capable of hydrogen bonding is required. Modifications here can modulate the compound's ability to bind to its target enzyme.[7][13]

  • Substitutions on the Benzene Ring (Ring A): The introduction of small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) on the core benzene ring can increase lipophilicity and improve cell penetration, often leading to enhanced antibacterial activity.[5][7][24]

  • Schiff Bases: The formation of Schiff bases from a quinazolinone core (e.g., from a 3-amino-quinazolinone) is a common strategy to create derivatives with a broad antimicrobial spectrum. The imine linkage and the nature of the appended aldehyde play a key role in their activity.[25][26]

Table 1: Example MIC Data for a Hypothetical Series of Quinazolinone Derivatives
Compound IDR² Substituent (Position 2)R³ Substituent (Position 3)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QZ-01 -CH₃-Phenyl64>128
QZ-02 -Phenyl-Phenyl1664
QZ-03 -Phenyl-(4-chlorophenyl)832
QZ-04 -(4-nitrophenyl)-(4-chlorophenyl)416
Cipro (Positive Control)(Positive Control)0.50.015

Caption: Illustrative MIC data demonstrating how systematic structural modifications can improve antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Conclusion

This application guide outlines a systematic and validated approach to the design, synthesis, and evaluation of antimicrobial quinazolinone derivatives. By following the detailed protocols for chemical synthesis and microbiological testing, researchers can efficiently generate and screen novel compounds. The provided insights into the structure-activity relationships of this important chemical class serve as a foundational tool for medicinal chemists aiming to optimize lead candidates and develop next-generation antibiotics to address the critical challenge of antimicrobial resistance.

References

Application Notes & Protocols: Leveraging 2-Chloroquinazolin-4(3H)-one for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically successful drugs.[1][2] Its rigid, bicyclic aromatic framework allows for the precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets, most notably protein kinases.[2][3] This guide provides a comprehensive technical overview of synthetic strategies starting from 2-chloroquinazolin-4(3H)-one, a versatile precursor for creating a diverse library of kinase inhibitors. We will detail core synthetic transformations, provide step-by-step experimental protocols, explore structure-activity relationships (SAR), and present case studies on the synthesis of FDA-approved drugs, offering a practical resource for professionals in drug discovery and development.

Part 1: The Quinazoline Scaffold - A Privileged Core for Kinase Inhibition

The significance of the quinazoline ring system in oncology is firmly established, forming the core of several FDA-approved kinase inhibitors used to treat various cancers.[3][4] These agents typically function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).[3][5] This binding action blocks the downstream signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis, which are often dysregulated in cancer.[5]

The journey from a simple heterocyclic core to a potent drug often begins with a versatile starting material. This compound serves as an excellent foundational block. Through a critical chlorination step, it is converted into 2,4-dichloroquinazoline , a highly reactive intermediate. The differential reactivity of the two chlorine atoms—with the C4 position being significantly more susceptible to nucleophilic aromatic substitution (SNAr)—is the key to building complexity in a controlled, stepwise manner. This allows for the selective introduction of a primary pharmacophore, typically a substituted aniline, at the C4 position, followed by further diversification at the C2 position.

G A This compound B 2,4-Dichloroquinazoline (Key Intermediate) A->B Chlorination (e.g., SOCl₂, POCl₃) C C4-Substituted Quinazoline B->C Selective SₙAr at C4 (e.g., + Ar-NH₂) D Final Kinase Inhibitor (C2, C4-Disubstituted) C->D C2 Diversification (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic workflow from the starting material to a diversified kinase inhibitor.

Part 2: Core Synthetic Strategies & Protocols

The construction of quinazoline-based kinase inhibitors relies on a set of robust and well-established chemical transformations. The following protocols provide detailed methodologies for the key steps.

Protocol 1: Preparation of 2,4-Dichloroquinazoline

This protocol describes the conversion of the quinazolinone to the highly reactive dichloro-intermediate. This step is fundamental as it activates the C4 position for subsequent nucleophilic substitution.

  • Reaction Principle: The hydroxyl group of the enol tautomer of the quinazolinone is replaced with a chloride using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][6]

  • Materials:

    • This compound (1.0 equiv)

    • Thionyl chloride (SOCl₂) (5-10 equiv) or Phosphorus oxychloride (POCl₃) (5-10 equiv)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or another high-boiling inert solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the solvent.

    • Add a catalytic amount of DMF.

    • Carefully add the chlorinating agent (SOCl₂ or POCl₃) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.

    • Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • The solid precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield 2,4-dichloroquinazoline.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

This is the cornerstone reaction for synthesizing most quinazoline-based EGFR inhibitors, involving the coupling of the C4 position with a substituted aniline.[6][7]

  • Reaction Principle: The highly electrophilic C4 position of 2,4-dichloroquinazoline readily undergoes SNAr with an amine nucleophile. The reaction is often carried out in a protic solvent like isopropanol or ethanol, which facilitates the proton transfers involved.

  • Materials:

    • 2,4-Dichloroquinazoline (1.0 equiv)

    • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 equiv)

    • Isopropanol (IPA) or Ethanol

  • Procedure:

    • Suspend 2,4-dichloroquinazoline in isopropanol in a round-bottom flask.

    • Add the substituted aniline to the mixture.

    • Heat the reaction mixture to reflux (around 80-90°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to obtain the 4-anilino-2-chloroquinazoline derivative.

Protocol 3: C2 Diversification via Suzuki-Miyaura Cross-Coupling

To build additional complexity and fine-tune the inhibitor's properties, the C2 position can be functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki coupling is ideal for forming new carbon-carbon bonds.[8][9]

  • Reaction Principle: A palladium catalyst facilitates the coupling of the C2-Cl bond with an organoboron reagent (boronic acid or ester) in the presence of a base.[10]

  • Materials:

    • 4-Anilino-2-chloroquinazoline derivative (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

    • Solvent system (e.g., 1,4-Dioxane/Water or DMF)

  • Procedure:

    • To an oven-dried flask, add the 2-chloroquinazoline derivative, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 4: C2 Diversification via Buchwald-Hartwig Amination

For the introduction of a nitrogen-based substituent at the C2 position, the Buchwald-Hartwig amination is the method of choice.[11][12]

  • Reaction Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the C2-Cl of the quinazoline and a primary or secondary amine.[11]

  • Materials:

    • 4-Anilino-2-chloroquinazoline derivative (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos or BINAP) (1-5 mol%)[13]

    • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv)[14]

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk flask.

    • Add the 2-chloroquinazoline derivative and the amine.

    • Add the anhydrous solvent via syringe.

    • Seal the flask and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Case Studies - Synthesis of FDA-Approved Kinase Inhibitors

The versatility of the 2,4-dichloroquinazoline intermediate is exemplified in the synthesis of several well-known EGFR and HER2 inhibitors.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_drugs Final Products start Substituted Quinazolin-4(3H)-one inter 4-Chloroquinazoline Derivative start->inter Chlorination (e.g., SOCl₂) gefitinib Gefitinib (Iressa®) inter->gefitinib + 3-chloro-4-fluoroaniline (SₙAr) erlotinib Erlotinib (Tarceva®) inter->erlotinib + 3-ethynylaniline (SₙAr) lapatinib Lapatinib (Tykerb®) inter->lapatinib + 3-chloro-4-((3-fluorobenzyl)oxy)aniline (SₙAr)

Caption: Synthetic pathways to notable quinazoline-based kinase inhibitors.

Gefitinib (Iressa®) and Erlotinib (Tarceva®): The synthesis of these first-generation EGFR inhibitors is a classic application of Protocol 2. It involves the reaction of the appropriately substituted 4-chloroquinazoline intermediate with the corresponding aniline.[6][15] For example, the synthesis of Gefitinib involves reacting 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.[7][16] Similarly, Erlotinib is synthesized from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[17][18]

Lapatinib (Tykerb®): Lapatinib is a dual EGFR/HER2 inhibitor. Its synthesis is more complex and demonstrates the power of combining SNAr with other transformations. A common route involves the Suzuki coupling of a 6-iodoquinazolin-4-one intermediate to install the furan group, followed by chlorination and then SNAr with the specific aniline side chain.[8][9]

Drug Structure Primary Target(s)
Gefitinib 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineEGFR
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amineEGFR, HER2

Part 4: Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical structural features of the quinazoline scaffold required for potent kinase inhibition.[3][19]

  • Quinazoline Core: The nitrogen at position 1 (N-1) is a key hydrogen bond acceptor, typically interacting with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the ATP binding site. The N-3 atom can also form a water-mediated hydrogen bond.[3]

  • C4-Anilino Group: This moiety is essential for binding and occupies the core of the ATP pocket. Substituents on the aniline ring can be varied to enhance potency and modulate selectivity.

  • C6 and C7 Positions: These positions are solvent-exposed, making them ideal for introducing bulky, solubilizing groups (like the morpholinopropoxy group in Gefitinib) to improve pharmacokinetic properties without disrupting kinase binding.[20]

G cluster_sar Key SAR Points on the Quinazoline Scaffold SAR_Image label_N1 N1: H-bond acceptor (hinge region binding) label_C4 C4-Anilino: Core binding, selectivity tuning label_C67 C6/C7: Solvent-exposed, modify pharmacokinetics p_N1->label_N1 p_C4->label_C4 p_C67->label_C67

Caption: Key structure-activity relationship points on the 4-anilinoquinazoline scaffold.

Part 5: Biological Evaluation

After synthesis and purification, the novel compounds must be evaluated for their biological activity. The primary screen is typically an in vitro assay to determine the compound's potency against the target kinase.

Protocol 5: In Vitro Radiometric Kinase Assay

This is a widely used method to quantify the inhibitory activity of a compound by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide.[21]

  • Principle: A kinase, its substrate (a specific peptide or protein), and [γ-³²P]ATP are incubated with varying concentrations of the inhibitor. The amount of ³²P transferred to the substrate is proportional to the kinase activity. The concentration of inhibitor that reduces this activity by 50% is the IC₅₀ value.

  • Materials:

    • Purified recombinant kinase

    • Specific substrate peptide

    • [γ-³²P]ATP

    • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, etc.)

    • Test compounds dissolved in DMSO

    • Phosphocellulose paper or membrane

    • Wash buffer (e.g., phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase reaction buffer, the substrate peptide, and the diluted test compound.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity remaining on the membrane (representing the phosphorylated substrate) using a scintillation counter.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Kinase Selectivity Data

The potency and selectivity of quinazoline derivatives are crucial for their therapeutic potential. The table below presents representative IC₅₀ data for a potent 4-anilinoquinazoline-based Aurora kinase inhibitor to illustrate a typical selectivity profile.[21]

Kinase Target IC₅₀ (nM) Kinase Family
Aurora A 2.8Serine/Threonine Kinase
Aurora B 6.0Serine/Threonine Kinase
FLT3 >1000Tyrosine Kinase
VEGFR2 >1000Tyrosine Kinase
EGFR >1000Tyrosine Kinase
CDK1/cyclin B >10,000Serine/Threonine Kinase

Conclusion

This compound and its activated form, 2,4-dichloroquinazoline, are exceptionally valuable starting materials in the synthesis of kinase inhibitors. The predictable and differential reactivity of the C2 and C4 positions allows for a modular and highly adaptable synthetic approach. By employing a combination of core reactions like nucleophilic aromatic substitution and modern cross-coupling techniques, medicinal chemists can efficiently generate vast libraries of quinazoline derivatives for screening and development. The proven success of this scaffold in numerous FDA-approved drugs underscores its continued importance in the ongoing quest for more effective and selective targeted cancer therapies.

References

Experimental protocol for the synthesis of 2-anilinoquinazoline from 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Anilinoquinazolin-4(3H)-one

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of 2-anilinoquinazolin-4(3H)-one from 2-chloroquinazolin-4(3H)-one and aniline. The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that function as tyrosine kinase inhibitors.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering a robust, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, from reaction setup to purification and analytical characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Anilinoquinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry. When substituted with an aniline group, particularly at the 4-position, it gives rise to a class of compounds with potent and selective inhibitory activity against various protein kinases.[1] Molecules like gefitinib and erlotinib, which are based on this scaffold, have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The synthesis of 2-anilinoquinazoline derivatives is a key step in the exploration of new kinase inhibitors and other biologically active agents.[4][5]

The protocol herein describes a classic and reliable method for synthesizing the 2-anilinoquinazoline core via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and the general availability of starting materials.[3][4]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction, where the electron-rich aniline acts as a nucleophile, displacing the chloride ion from the electron-deficient quinazoline ring.

Mechanism Rationale: The quinazolin-4(3H)-one ring system is inherently electron-poor due to the presence of two electronegative nitrogen atoms and the carbonyl group. This electronic feature activates the C2 position, making the attached chlorine atom an effective leaving group. The lone pair of electrons on the nitrogen atom of aniline initiates a nucleophilic attack on this activated C2 carbon. The reaction typically proceeds by heating the reactants in a protic solvent, such as isopropanol, which facilitates the proton transfers involved in the intermediate steps and final product formation.[1][6] While modern variations may use microwave irradiation to accelerate the reaction[3], the conventional reflux method remains highly effective and accessible.

References

Application Notes and Protocols: Leveraging 2-Chloroquinazolin-4(3H)-one for the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 Inhibition in Oncology and the Quinazoline Scaffold

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] In the context of oncology, the upregulation of the VEGF/VEGFR-2 signaling pathway is a critical event that fuels tumor growth and metastasis by providing tumors with essential nutrients and oxygen.[3][4] Consequently, inhibiting VEGFR-2 has emerged as a highly effective strategy in cancer therapy.[1][5]

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly tyrosine kinase inhibitors.[4] Its rigid, bicyclic structure provides a versatile platform for introducing various substituents that can interact with the ATP-binding site of kinases like VEGFR-2.[5] Among the various quinazoline precursors, 2-chloroquinazolin-4(3H)-one stands out as a particularly valuable starting material for the synthesis of a diverse range of potent VEGFR-2 inhibitors. Its reactivity at the C2 position allows for the facile introduction of various aryl and alkyl moieties, which are crucial for achieving high inhibitory activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of VEGFR-2 inhibitors. We will delve into the underlying chemical principles, provide a detailed synthetic protocol, and present key structure-activity relationship (SAR) data to guide the design of novel and potent anti-angiogenic agents.

The VEGFR-2 Signaling Pathway and Mechanism of Inhibition

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the PLC-γ/PKC/MAPK and PI3K/Akt/mTOR pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[3][4] Quinazoline-based inhibitors, synthesized from this compound, are typically ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent downstream signaling.[5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_dimer Dimerization P P VEGFR2_dimer->P PLCg PLC-γ P->PLCg PI3K PI3K P->PI3K ATP ATP ATP->P Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2_dimer Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis activates MAPK pathway PI3K->Angiogenesis activates Akt/mTOR pathway

Caption: VEGFR-2 signaling pathway and point of inhibition.

General Synthetic Strategy from this compound

The primary synthetic route leveraging this compound involves a nucleophilic aromatic substitution (SNAr) reaction at the C2 position. This position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group. A variety of nucleophiles, typically anilines or phenols, can be employed to introduce diverse substituents. Further modifications can be made at the N3 position of the quinazoline ring to fine-tune the biological activity.

Synthetic_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate 2-(Arylamino/Aryloxy)quinazolin-4(3H)-one Step1->Intermediate Step2 Optional N3-Alkylation/ Arylation Intermediate->Step2 Final Final VEGFR-2 Inhibitor Step2->Final

Caption: General synthetic workflow from this compound.

Detailed Experimental Protocol: Synthesis of a Representative VEGFR-2 Inhibitor

This protocol describes the synthesis of a 2-(arylamino)quinazolin-4(3H)-one derivative, a common structural motif in VEGFR-2 inhibitors.

Step 1: Synthesis of 2-((4-methoxyphenyl)amino)quinazolin-4(3H)-one

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 4-Methoxyaniline (1.1 eq)

    • Isopropanol (or another suitable high-boiling solvent)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Filtration apparatus (Büchner funnel)

    • Standard laboratory glassware

  • Procedure: a. To a round-bottom flask, add this compound (e.g., 1.81 g, 10 mmol) and isopropanol (50 mL). b. Add 4-methoxyaniline (e.g., 1.35 g, 11 mmol) to the suspension. c. Add a few drops of concentrated hydrochloric acid as a catalyst. d. Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, allow the reaction mixture to cool to room temperature. f. A precipitate will form. Collect the solid product by vacuum filtration. g. Wash the collected solid with cold isopropanol to remove any unreacted starting materials. h. Dry the product under vacuum to obtain 2-((4-methoxyphenyl)amino)quinazolin-4(3H)-one as a solid.

  • Expected Outcome and Characterization:

    • Yield: Typically >80%.

    • Appearance: Off-white to pale yellow solid.

    • Characterization: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Insights

The potency of quinazoline-based VEGFR-2 inhibitors is highly dependent on the nature and position of substituents on the quinazoline core and the appended aryl rings. The following SAR diagram and table summarize key findings from various studies.

Caption: Key structure-activity relationship points for quinazoline-based VEGFR-2 inhibitors.

Compound IDC2-SubstituentQuinazoline Core SubstituentsVEGFR-2 IC50 (µM)Reference
1 4-AnilinoUnsubstituted0.120[6]
2 4-Anilino7-Chloro0.215[7]
3 4-Phenoxy6,7-Dimethoxy0.014[8][9]
4 4-Anilino with urea moiety7-Chloro0.117[7][10]
5 3-Chloro-4-fluoroanilineUnsubstituted0.588 (Sorafenib)[11]
6 4-Anilino with cyclopropane-1,1-dicarboxamide6,7-Dimethoxy0.014[8][9]
7 N/AN/A0.0045 (Cabozantinib)[8][9]

This table is a compilation of data from multiple sources and is for illustrative purposes. Direct comparison of IC50 values should be done with caution as assay conditions may vary between studies.

Conclusion and Future Perspectives

This compound is a cornerstone in the synthesis of a vast array of potent VEGFR-2 inhibitors. Its reactivity and versatility allow for the systematic exploration of chemical space around the quinazoline scaffold, leading to the discovery of novel anti-angiogenic agents. The straightforward synthetic protocols and well-established structure-activity relationships make it an attractive starting point for both academic research and industrial drug discovery programs. Future work in this area will likely focus on the development of dual or multi-target inhibitors, as well as compounds with improved pharmacokinetic profiles and reduced off-target effects, to further enhance the therapeutic window of quinazoline-based anticancer drugs.

References

Troubleshooting & Optimization

Low yield in 2-Chloroquinazolin-4(3H)-one synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the development of a wide array of pharmaceuticals, including anticancer and anti-inflammatory agents, 2-Chloroquinazolin-4(3H)-one is a pivotal intermediate for medicinal chemists and drug development professionals.[1][2][3] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This technical support guide, designed for researchers and scientists, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the synthesis of this compound, which is most frequently prepared via the chlorination of quinazoline-2,4(1H,3H)-dione.

Issue 1: The Reaction Shows Low Conversion to the Desired Product

Potential Cause A: Incomplete Chlorination

  • The "Why": The conversion of the lactam functionality in quinazoline-2,4(1H,3H)-dione to the chloro-amidine is an equilibrium-driven process that requires potent chlorinating agents and sufficient energy to overcome the activation barrier. Insufficient reagent stoichiometry, suboptimal temperature, or inadequate reaction time can lead to a stalled or incomplete reaction.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent is used. Phosphorus oxychloride (POCl₃) is the most common reagent, often used in large excess to serve as both reagent and solvent.[4] Other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be employed.[5]

    • Temperature Optimization: The reaction typically requires heating to reflux to proceed at a reasonable rate. A temperature screening, starting from 80 °C up to the reflux temperature of the chlorinating agent (for POCl₃, ~106 °C), can help identify the optimal condition.[4][6]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reflux period. Reactions can take anywhere from 2.5 to several hours to reach completion.[4]

Potential Cause B: Poor Quality of Starting Material

  • The "Why": The purity of the starting quinazoline-2,4(1H,3H)-dione is critical. Impurities can interfere with the chlorinating agent or introduce side reactions, thereby lowering the yield of the desired product.

  • Troubleshooting Steps:

    • Purity Verification: Confirm the purity of your quinazoline-2,4(1H,3H)-dione via melting point determination or spectroscopic methods like NMR.

    • Purification: If impurities are detected, recrystallize the starting material from a suitable solvent such as ethanol or DMF/water to achieve high purity before proceeding with the chlorination step.

Potential Cause C: Presence of Moisture

  • The "Why": Chlorinating agents like POCl₃ and SOCl₂ are highly reactive towards water. Any moisture present in the reaction setup or reagents will consume the chlorinating agent, reducing its effective concentration and hindering the desired transformation.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use.

    • Dry Reagents: Use freshly opened or properly stored anhydrous chlorinating agents and solvents.

Issue 2: Significant Formation of Byproducts

Potential Cause A: Over-chlorination to 2,4-dichloroquinazoline

  • The "Why": While elevated temperatures and longer reaction times can drive the reaction to completion, they can also promote a second chlorination at the 4-position, leading to the formation of 2,4-dichloroquinazoline as a major byproduct.[4][7] This is particularly problematic as its polarity is similar to the desired product, making purification difficult.

  • Troubleshooting Steps:

    • Control Reaction Time: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, proceed with the workup to avoid prolonged heating that favors the formation of the dichloro byproduct.

    • Temperature Management: While reflux is often necessary, avoid excessive temperatures or "superheating" the reaction mixture.

Potential Cause B: Hydrolysis During Workup

  • The "Why": The chloro group at the 2-position is susceptible to nucleophilic attack, particularly by water. During the aqueous workup, the product can hydrolyze back to the starting quinazoline-2,4(1H,3H)-dione, especially under non-neutral pH conditions.

  • Troubleshooting Steps:

    • Controlled Quenching: The workup procedure is critical. After cooling, the reaction mixture should be poured slowly onto crushed ice or into ice-cold water with vigorous stirring to rapidly quench the excess chlorinating agent.

    • pH Neutralization: Carefully neutralize the acidic mixture. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide is typically used to precipitate the product. Avoid strongly basic conditions, which can also promote hydrolysis or other side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause A: Product Fails to Precipitate

  • The "Why": In some cases, the product may remain partially soluble in the aqueous workup mixture, leading to low isolated yields.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Check the pH of the solution to ensure it is neutral or slightly basic, as the product is generally least soluble under these conditions.

    • Extraction: If precipitation is poor, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate to recover the dissolved product.

Potential Cause B: Impure Product After Precipitation

  • The "Why": The crude product isolated after workup may be contaminated with unreacted starting material, the 2,4-dichloro byproduct, or other impurities.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purifying the final product. A solvent system of acetone/ethyl acetate has been reported to yield high-purity crystals.[8] Experiment with other solvents like ethanol or isopropanol to find the optimal conditions for your specific product.

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[6]

Summary of Troubleshooting Strategies

Issue Potential Cause Recommended Solution
Low Reaction Conversion Incomplete ChlorinationOptimize reagent stoichiometry, reaction temperature (reflux), and time. Monitor via TLC.
Poor Quality Starting MaterialVerify purity of quinazoline-2,4(1H,3H)-dione and recrystallize if necessary.
Presence of MoistureEnsure all glassware and reagents are anhydrous.
Byproduct Formation Over-chlorinationAvoid prolonged heating after starting material is consumed. Monitor via TLC.
Hydrolysis during WorkupQuench reaction mixture by pouring onto crushed ice and carefully neutralize with a weak base.
Isolation/Purification Issues Product Fails to PrecipitateEnsure complete neutralization of the workup solution; consider extraction with an organic solvent.
Impure ProductPurify via recrystallization (e.g., from acetone/ethyl acetate) or silica gel column chromatography.

Visualizing the Process

Reaction Pathway

G cluster_0 Chlorination of Quinazoline-2,4(1H,3H)-dione Starting Material Quinazoline-2,4(1H,3H)-dione Intermediate Tautomerization (Lactam-Lactim) Starting Material->Intermediate Equilibrium Product This compound Intermediate->Product  POCl₃ / Δ (Chlorination at C2) Byproduct 2,4-Dichloroquinazoline Product->Byproduct  Excess POCl₃ / Prolonged Δ (Chlorination at C4)

Caption: Key steps in the synthesis of this compound.

Troubleshooting Workflow

G start Low Yield Observed check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes optimize Optimize: - Temp/Time - Reagent Stoichiometry - Reagent Purity incomplete->optimize optimize->start check_byproducts Analyze for Byproducts complete->check_byproducts byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No optimize_workup Optimize Workup: - Controlled Quench - Careful Neutralization - Avoid Prolonged Heating byproducts_present->optimize_workup optimize_workup->start check_isolation Review Isolation & Purification no_byproducts->check_isolation purification_issue Purification Difficulty check_isolation->purification_issue Yes success Improved Yield check_isolation->success No optimize_purification Optimize Purification: - Recrystallization Solvent - Column Chromatography purification_issue->optimize_purification optimize_purification->success

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method to synthesize this compound? A1: The most widely adopted method is the chlorination of quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine.[4][9] The quinazoline-2,4(1H,3H)-dione precursor is readily synthesized from anthranilic acid and urea or potassium cyanate.[10][11]

Q2: How can I completely avoid the formation of the 2,4-dichloroquinazoline byproduct? A2: While complete avoidance can be difficult, its formation can be minimized by carefully controlling the reaction conditions. The key is to stop the reaction as soon as the starting material has been consumed. Extended reaction times or excessive temperatures significantly increase the likelihood of the second chlorination occurring.[12]

Q3: What is the purpose of adding DMF or triethylamine to the reaction? A3: These compounds act as catalysts. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent. Tertiary amines like triethylamine can accelerate the reaction, likely by activating the substrate or participating in the reaction mechanism.[9]

Q4: My workup is messy and gives an oily product instead of a solid. What can I do? A4: Oily product formation often suggests the presence of impurities or incomplete precipitation.[13] Ensure the reaction mixture is poured into a large volume of vigorously stirred ice water to facilitate rapid quenching and solid formation. If an oil persists, try extracting the entire aqueous mixture with a suitable organic solvent (like ethyl acetate or CH₂Cl₂) and then purifying the resulting crude material by column chromatography.[13]

Q5: What is the best way to monitor the reaction's progress? A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as 1:1 hexane/ethyl acetate. The starting dione is highly polar and will have a low Rf value, while the product and the dichloro-byproduct are less polar and will have higher Rf values. This allows you to clearly distinguish the consumption of the starting material and the formation of products.

Reference Experimental Protocol

This protocol is based on established literature procedures for a two-step synthesis from anthranilic acid.[4][10][11]

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

  • To a solution of anthranilic acid (0.1 mol) in water, add potassium cyanate (0.15 mol).

  • Heat the mixture to 80-100 °C. The pH should be maintained between 9-12 by the addition of a suitable base if necessary.[11]

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and dry to yield quinazoline-2,4(1H,3H)-dione. The product can be recrystallized from ethanol if needed.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend quinazoline-2,4(1H,3H)-dione (0.05 mol) in phosphorus oxychloride (POCl₃, 100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heat the mixture to reflux (approximately 106 °C) and maintain for 2.5-4 hours. Monitor the reaction's completion by TLC.[4]

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Filter the solid, wash it extensively with cold water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like an acetone/ethyl acetate mixture to obtain pure this compound.[8]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloroquinazolin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules, mastering its preparation is essential.[1] This guide provides in-depth, field-proven insights to help you navigate common challenges, optimize reaction conditions, and ensure the consistent, high-yield synthesis of this target compound.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route to this compound involves the chlorination of its precursor, quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea. This precursor is readily synthesized from anthranilic acid.[2][3] The subsequent chlorination step selectively converts the C4-carbonyl into a chloride, but can also affect the C2-position, making careful control of reaction conditions paramount. The typical chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

The general workflow is depicted below:

SynthesisWorkflow cluster_start Starting Material Preparation cluster_main Core Synthesis cluster_purification Purification AnthranilicAcid Anthranilic Acid Quinazolinedione Quinazoline-2,4(1H,3H)-dione AnthranilicAcid->Quinazolinedione e.g., + Potassium Cyanate Chlorination Chlorination Reaction (POCl₃ or SOCl₂) Reflux Quinazolinedione->Chlorination Quenching Quenching (Pouring onto ice/water) Chlorination->Quenching Isolation Crude Product Isolation (Filtration) Quenching->Isolation Recrystallization Recrystallization (e.g., Acetone/Ethyl Acetate) Isolation->Recrystallization FinalProduct This compound (Pure Product) Recrystallization->FinalProduct LowYieldTroubleshooting cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation Start Low Yield Observed ReagentPurity Impure Starting Material? (Quinazoline-2,4-dione) Start->ReagentPurity Check first Moisture Moisture Contamination? (Wet solvent/glassware) ReagentPurity->Moisture Sol_Reagent Solution: Recrystallize starting material. Confirm purity via mp or NMR. ReagentPurity->Sol_Reagent TempTime Suboptimal Temp/Time? (Incomplete reaction) Moisture->TempTime Sol_Moisture Solution: Dry all glassware in an oven. Use anhydrous solvents. Moisture->Sol_Moisture Stoichiometry Incorrect Stoichiometry? (Insufficient POCl₃) TempTime->Stoichiometry Sol_TempTime Solution: Ensure reflux temp is reached. Monitor via TLC to confirm completion. TempTime->Sol_TempTime QuenchLoss Product Loss During Quench? (Precipitation issues) Stoichiometry->QuenchLoss Sol_Stoichiometry Solution: Use excess POCl₃ (5-10 eq). It often acts as both reagent and solvent. Stoichiometry->Sol_Stoichiometry PurificationLoss Loss During Purification? (Product soluble in wash) QuenchLoss->PurificationLoss Sol_Quench Solution: Pour reaction mixture slowly into a vigorously stirred ice-water slurry. QuenchLoss->Sol_Quench Sol_Purify Solution: Minimize wash volumes. Use ice-cold water for washing the filtered solid. PurificationLoss->Sol_Purify

References

Technical Support Center: Purification of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important heterocyclic compound. My goal is to synthesize technical accuracy with field-proven insights to help you achieve the desired purity for your downstream applications.

Understanding the Chemistry of Purification

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its purification is critical, as residual starting materials or byproducts can interfere with subsequent reactions and biological assays. The most common impurities stem from its synthesis, which often involves the selective hydrolysis of 2,4-dichloroquinazoline.

The primary purification challenges are the removal of:

  • Unreacted 2,4-dichloroquinazoline: A non-polar impurity.

  • Quinazoline-2,4(1H,3H)-dione: A more polar byproduct formed from the hydrolysis of both chloro groups.

This guide will provide a systematic approach to tackling these purification challenges using common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: For most applications, recrystallization is the most efficient and cost-effective first-line purification method. A well-chosen solvent system can selectively dissolve the target compound while leaving behind less soluble impurities, or vice-versa. For more challenging separations or to achieve very high purity, flash column chromatography is recommended.[1]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Small-scale solubility tests with common solvents like ethanol, methanol, ethyl acetate, and acetone are highly recommended. A particularly effective system reported in the literature is a mixture of acetone and ethyl acetate (5:1) .[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the solution is too saturated or if the cooling is too rapid. To remedy this, try reheating the solution and adding a small amount of additional hot solvent to decrease the saturation. Then, allow the solution to cool more slowly to encourage proper crystal lattice formation. The presence of impurities can also hinder crystallization; in such cases, a preliminary purification by column chromatography may be necessary.[1]

Q4: After recrystallization, my product is still not pure. What is the next step?

A4: If impurities persist, a secondary purification method is advised. If you started with recrystallization, proceeding with flash column chromatography is the logical next step. A different purification technique will exploit different physicochemical properties of the compound and its impurities, often leading to a successful separation.[1]

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common purification problems.

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Persistent Yellow/Brown Color in Crystals Colored impurities are co-precipitating with the product.- Perform a hot filtration of the dissolved crude product with activated charcoal to adsorb colored impurities. - Consider a preliminary pass through a short plug of silica gel before recrystallization.
Low Recovery of Purified Product - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration.- Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. - After cooling to room temperature, place the flask in an ice bath to maximize precipitation. - To prevent premature crystallization, preheat your filtration apparatus (funnel and receiving flask).[1]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated. - The chosen solvent is not appropriate.- Reheat the solution to boil off some of the solvent. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a "seed" crystal of pure this compound.[1]
Flash Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - The eluent system is not optimal. - The column was overloaded with the crude material. - The column was not packed properly, leading to channeling.- Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound.[1] - Use a larger column or load less material. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is Tailing on the TLC Plate The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica gel and improve the peak shape.
Difficulty Distinguishing Product from Starting Material (2,4-dichloroquinazoline) on TLC The two compounds have similar polarities.Use a less polar solvent system for your TLC to achieve better separation between the spots. A hexane/ethyl acetate mixture is a good starting point.[1]

Experimental Protocols

Protocol 1: Recrystallization from Acetone/Ethyl Acetate

This protocol is based on a reported method for obtaining single crystals of this compound.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot 5:1 mixture of acetone and ethyl acetate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold acetone/ethyl acetate mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (214-219°C).[3]

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for the purification of quinazolinone derivatives.[1]

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization (e.g., Acetone/EtOAc) Crude->Recrystallization Primary Method ColumnChrom Flash Column Chromatography (e.g., Hexane/EtOAc) Crude->ColumnChrom Alternative Start TLC_NMR TLC & NMR Analysis Recrystallization->TLC_NMR ColumnChrom->TLC_NMR TLC_NMR->ColumnChrom Purity Not OK PureProduct Pure Product (>97%) TLC_NMR->PureProduct Purity OK

Caption: Purification workflow for this compound.

Identifying Key Impurities

A crucial aspect of troubleshooting is the ability to distinguish the desired product from common impurities.

Caption: Key impurities in this compound synthesis.

Characterization Data of a Key Impurity

Quinazoline-2,4(1H,3H)-dione:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.24 (brs, 2H), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H).[4]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5.[4]

By comparing the analytical data of your purified material with that of known impurities, you can confidently assess the success of your purification strategy.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-Chloroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Here, we move beyond generic protocols to provide targeted, mechanism-driven advice in a direct question-and-answer format to troubleshoot common issues and streamline your catalyst selection process.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

The 2-quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, but its functionalization via cross-coupling can be challenging. The C2-Cl bond is on an electron-deficient ring system, making oxidative addition, the first and often rate-limiting step in the catalytic cycle, difficult. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation.[1] Understanding these core challenges is the first step to success.

Core Concepts Visualization

dot graph "Catalytic_Cycle" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n\nActive Catalyst", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L_n(Ar)Pd(II)-Cl\n(Palladacycle)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Transmetal [label="Transmetalation (Suzuki)\nor\nBase-Mediated Deprotonation (B-H, Sono.)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Nu [label="L_n(Ar)Pd(II)-Nu", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Cl"]; OxAdd -> PdII; PdII -> Transmetal [label="+ Nu-M\nor\n+ Nu-H, Base"]; Transmetal -> PdII_Nu; PdII_Nu -> RedElim; RedElim -> Pd0 [label="Ar-Nu (Product)"];

// Graph attributes graph [bgcolor="transparent"]; } enddot Caption: The general catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling?

A1: There are two primary reasons. First, aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the strong C-Cl bond, which makes the initial oxidative addition step to the Pd(0) catalyst more difficult.[2] Second, the quinazolinone scaffold contains nitrogen atoms that can coordinate to the palladium center, potentially acting as a catalyst poison and hindering the desired reaction pathway.[1]

Q2: I need to form a C-C bond. Should I use Suzuki, Stille, or another reaction?

A2: For C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation, the Suzuki-Miyaura coupling is almost always the preferred method.[3][4] It utilizes organoboron reagents that are generally stable, commercially available, and have low toxicity, with reaction byproducts that are easily removed. Stille coupling, while effective, uses toxic organotin reagents, making it less favorable, especially in a drug development context.

Q3: For C-N bond formation, what are my primary options?

A3: The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds with a wide variety of amine coupling partners, including primary and secondary amines, anilines, and even amides.[5][6][7] It has largely replaced older, harsher methods like the Ullmann condensation.

Q4: Should I use a pre-catalyst or generate the active catalyst in situ?

A4: While generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand) is feasible, using a well-defined pre-catalyst is highly recommended for consistency and robustness.[8] Buchwald G3 or G4 pre-catalysts, for example, are air- and moisture-stable, ensure a correct palladium:ligand ratio, and generate the active Pd(0) species reliably under the reaction conditions, leading to more reproducible results.

Part 2: Troubleshooting Guide by Reaction Type

This section addresses specific problems you may encounter during your experiments.

Workflow for Troubleshooting Failed Reactions

G

Suzuki-Miyaura Coupling (C-C Bond Formation)

Issue: Low to no conversion of this compound.

  • Q: I'm using Pd(PPh₃)₄ and seeing no product. What's wrong?

    • A: Pd(PPh₃)₄ is often not effective for activating aryl chlorides. The triphenylphosphine (PPh₃) ligand is not electron-rich or bulky enough to promote the difficult oxidative addition step. You need a more specialized ligand system. For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are excellent starting points.[9][10] These ligands stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[9]

  • Q: I've switched to an XPhos-based catalyst, but my yield is still low. What should I check next?

    • A: The choice and quality of your base are critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. A key issue can be the base's poor solubility in organic solvents.[11] Ensure the base is a fine, dry powder. Sometimes, adding a small amount of water (e.g., in a dioxane/water solvent system) can help solubilize the base and accelerate the reaction, but it must be carefully optimized. Also, ensure your boronic acid is not degrading; boronic acids can undergo protodeboronation, especially under harsh basic conditions or at high temperatures.

Issue: Significant side products are observed.

  • Q: I'm seeing a lot of my starting material converted to quinazolin-4(3H)-one (dehalogenation). How do I prevent this?

    • A: Hydrodehalogenation occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid. This can be caused by certain solvents or impurities. Ensure your solvent is anhydrous and thoroughly degassed. Using a strong, non-nucleophilic base like K₃PO₄ can sometimes minimize this side reaction compared to bases that might have residual hydroxides.

  • Q: My boronic acid is homocoupling to form a biaryl byproduct. What is the cause?

    • A: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that leads to this side product.[12] Rigorous degassing of your solvent and reaction vessel is the most effective solution. Purging with an inert gas like argon for an extended period (15-30 minutes) before adding the catalyst is crucial.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

Issue: My amination reaction is not proceeding.

  • Q: I'm trying to couple a secondary amine using K₂CO₃ as the base, and it's not working. Why?

    • A: The Buchwald-Hartwig amination requires deprotonation of the amine to form the active nucleophile. For most aliphatic amines, a weak base like K₂CO₃ is not strong enough. You need a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] Be aware that it is highly moisture-sensitive and should be handled in a glovebox. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives, especially with more acidic amines like anilines.[11]

  • Q: My aryl chloride is unreactive even with NaOtBu and a good ligand. What else can I do?

    • A: Aryl chlorides are known to be challenging substrates.[11] If a standard ligand like XPhos is not effective, consider switching to a more specialized ligand designed for difficult couplings. For example, BrettPhos is known to be highly effective for coupling sterically hindered or electron-poor anilines. Using a pre-catalyst like "BrettPhos Pd G3" can provide a highly active and reliable system.[13] Additionally, increasing the reaction temperature (e.g., from 80 °C to 110 °C in toluene or dioxane) can often overcome the activation barrier.

Sonogashira Coupling (C-C Alkyne Formation)

Issue: My alkyne coupling is failing or giving complex mixtures.

  • Q: I'm using standard PdCl₂(PPh₃)₂/CuI conditions, but the reaction is sluggish and I see a lot of alkyne homocoupling (Glaser coupling).

    • A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[14] To minimize this, ensure your reaction is run under strictly anaerobic conditions. Alternatively, consider a "copper-free" Sonogashira protocol.[15][16] These systems often use a palladium catalyst with a more electron-rich ligand and a strong amine base (like diisopropylamine or pyrrolidine) which can facilitate the catalytic cycle without the need for copper, thereby eliminating the Glaser coupling pathway.[17]

  • Q: What is the best catalyst system for a copper-free Sonogashira with an aryl chloride?

    • A: Coupling terminal alkynes with aryl chlorides is one of the most challenging Sonogashira variations. A simple Pd/phosphine system is unlikely to work. You will need a highly active catalyst system, often involving a bulky, electron-rich phosphine ligand like t-Bu₃P or a palladacycle pre-catalyst.[18] These reactions often require higher temperatures and a strong amine base. For sensitive substrates, an air-stable precatalyst like [DTBNpP] Pd(crotyl)Cl has shown promise for room-temperature couplings, though it's typically demonstrated with aryl bromides.[14]

Part 3: Catalyst System Selection Guide & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Catalyst/Pre-catalystLigandBaseSolventTemp (°C)Notes
XPhos Pd G3 (2 mol%)XPhosK₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (10:1)100-110Excellent general starting point for aryl chlorides. Robust and reliable.[10]
Pd₂(dba)₃ (2 mol%)SPhos (4.4 mol%)K₃PO₄ (2 equiv.)Toluene110SPhos is another highly effective ligand for challenging substrates.[10]
Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)K₂CO₃ (2 equiv.)DMF120A more classical system; may require higher temperatures.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Catalyst/Pre-catalystLigandBaseSolventTemp (°C)Notes
BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu (1.2 equiv.)Toluene100Highly effective for a broad range of amines, including hindered ones.[13]
Pd₂(dba)₃ (2 mol%)XPhos (4.4 mol%)NaOtBu (1.2 equiv.)1,4-Dioxane100XPhos is a versatile ligand for C-N coupling.[19]
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃ (1.5 equiv.)Toluene110A good choice for coupling with anilines or other less basic amines.[5]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
Catalyst SystemBaseSolventTemp (°C)Notes
PdCl₂(PPh₃)₂ (2 mol%) + CuI (4 mol%)Et₃N or i-Pr₂NHTHF or DMF60-80Classic conditions. Prone to Glaser coupling if not strictly anaerobic.[20][21]
Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)Cs₂CO₃ (2 equiv.)1,4-Dioxane100A potential copper-free system for more robust couplings.
[DTBNpP]Pd(crotyl)Cl (2 mol%)TMP (2,2,6,6-Tetramethylpiperidine)DMSORTAdvanced copper-free system, proven effective for aryl bromides.[14]

Part 4: Standardized Experimental Protocols

Safety Note: All cross-coupling reactions should be performed in a well-ventilated fume hood under an inert atmosphere. Palladium catalysts and ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.[12]

  • Reagent Addition: Through the septum, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to achieve a concentration of ~0.1 M with respect to the starting material.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, LC-MS, or GC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition (outside glovebox): Remove the sealed vial from the glovebox. Add this compound (1.0 equiv.). Seal the vial, and purge with argon. Add the degassed solvent (e.g., toluene, ~0.1 M) followed by the amine (1.1 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 100 °C).

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol. Note that the workup may require an acidic wash (e.g., 1M HCl) if the product is basic, followed by re-basification and extraction.

References

Technical Support Center: Preventing Hydrolysis of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloroquinazolin-4(3H)-one as a key synthetic intermediate. Our field data indicates that a primary challenge encountered during its use is inadvertent hydrolysis, leading to the formation of the highly stable and often difficult-to-remove byproduct, 2,4-quinazolinedione.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you mitigate this common side reaction, ensuring higher yields and purity for your target molecules. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Hydrolysis Problem

Before diving into troubleshooting, it's crucial to understand the chemistry of the unwanted reaction.

Q1: What is the primary hydrolysis product of this compound?

The hydrolysis of this compound results in the formation of quinazoline-2,4(1H,3H)-dione.[1] This byproduct is formed by the nucleophilic substitution of the chloride atom at the C2 position with a hydroxyl group from water, which then tautomerizes to the more stable dione form. Its formation reduces the yield of the desired product and can complicate purification due to its high polarity and poor solubility in many organic solvents.

Q2: What is the chemical mechanism driving this hydrolysis?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazolinone ring system makes the C2 position, where the chloro group is attached, highly electrophilic. Water or hydroxide ions act as nucleophiles, attacking this position and leading to the displacement of the chloride ion.

Q3: What are the key experimental factors that promote hydrolysis?

Several factors can accelerate this unwanted side reaction:

  • Presence of Water: This is the most direct cause. Water can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.[2]

  • Basic Conditions: The presence of a base, particularly aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), dramatically increases the rate of hydrolysis by generating a higher concentration of the more potent hydroxide nucleophile (OH⁻).[3][4]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired hydrolysis.[2]

  • Prolonged Reaction Times: The longer the reaction is exposed to hydrolytic conditions, the greater the accumulation of the quinazoline-2,4(1H,3H)-dione byproduct.

Below is a diagram illustrating the hydrolysis pathway.

Caption: The hydrolysis pathway of this compound to its dione byproduct.

Troubleshooting Guide: From Symptom to Solution

This section is designed to help you diagnose and solve hydrolysis-related issues in your reactions.

Symptom / Observation Probable Cause(s) Recommended Solution & Preventative Action Scientific Rationale
Low yield of desired product; significant amount of a polar, insoluble white solid observed. Water Contamination. Action: Rigorously dry all glassware in an oven (>120°C) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents, preferably freshly opened or distilled. Conduct the reaction under a positive pressure of an inert gas.[2]Water is the primary nucleophile for the hydrolysis reaction. Eliminating it from the reaction environment is the most effective preventative measure.
Reaction works, but hydrolysis is still a major side reaction, especially in base-mediated processes (e.g., Suzuki coupling). Inappropriate Base Selection. Action: Avoid aqueous bases (e.g., aq. Na₂CO₃, NaOH). Switch to non-nucleophilic organic bases like Triethylamine (Et₃N) or DIPEA. For cross-couplings, use anhydrous inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5] Ensure inorganic bases are flame-dried under vacuum before use.Organic amines are generally non-nucleophilic enough to avoid competing with the primary nucleophile but are sufficient to act as acid scavengers. Anhydrous inorganic bases can activate coupling partners (like boronic acids) without introducing water.[5]
TLC/LC-MS analysis shows the formation of the hydrolysis byproduct increasing over time, even with anhydrous conditions. Reaction Temperature is Too High. Action: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider screening for a more active catalyst or a more polar aprotic solvent (e.g., anhydrous DMF, DMSO) to potentially accelerate the desired reaction over hydrolysis.[2]While heat accelerates the desired reaction, it also accelerates hydrolysis. Finding the minimum effective temperature provides the best balance, maximizing the kinetic window for the intended transformation.
Hydrolysis occurs during aqueous workup. Prolonged Exposure to Acidic or Basic Aqueous Solutions. Action: Minimize the duration of the workup. Neutralize the reaction mixture promptly and proceed with extraction. Avoid letting the mixture sit in acidic or basic aqueous layers for extended periods. If possible, quench with a saturated solution of a mild buffer like NH₄Cl.The quinazolinone ring can be susceptible to both acid and base-catalyzed hydrolysis.[2] Prompt and careful workup limits the contact time with aqueous phases where this degradation can occur.

Best Practices & Experimental Protocols

Adherence to meticulous experimental technique is paramount. The following protocols provide a framework for success.

Protocol Example: Nucleophilic Aromatic Substitution (Amination)

This protocol outlines a general procedure for the reaction of this compound with an amine, a common transformation where hydrolysis is a risk.[4]

Objective: To synthesize a 2-amino-substituted quinazolin-4(3H)-one while minimizing the formation of quinazoline-2,4(1H,3H)-dione.

Materials:

  • This compound (1.0 eq)

  • Substituted amine/aniline (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Nitrogen or Argon gas line

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble a round-bottom flask, equipped with a magnetic stir bar and a condenser, and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Solvent and Base: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M. Add DIPEA (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Note: It is advisable to run a temperature screen to find the lowest effective temperature for your specific substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the formation of the desired product. Check for the appearance of a very polar spot corresponding to the hydrolysis byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir. The product will often precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash thoroughly with water, then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. If necessary, purify further by column chromatography or recrystallization.

Considerations for Suzuki Cross-Coupling Reactions

Suzuki couplings present a unique challenge as they require a base to activate the boronic acid, which can also promote hydrolysis.[5]

  • Anhydrous Conditions are Non-Negotiable: The boronic acid itself is susceptible to degradation in the presence of water. Using anhydrous solvents and reagents is critical for both preventing substrate hydrolysis and ensuring the efficiency of the catalytic cycle.[6]

  • Base Selection is Key: Use an anhydrous base like K₂CO₃, Cs₂CO₃, or K₃PO₄. These must be finely powdered and dried immediately before use.

  • Solvent Choice: Anhydrous 1,4-dioxane or toluene are often preferred solvents over DMF, as they are less hygroscopic.

Advanced Troubleshooting Workflow

If you consistently observe hydrolysis, use the following decision-making workflow to systematically diagnose and resolve the issue.

G start Start: Low Yield or Byproduct Observed q1 Is a polar, poorly soluble byproduct present? start->q1 a1_yes Confirm identity via LC-MS. Mass should match quinazoline-2,4(1H,3H)-dione. q1->a1_yes Yes a1_no Issue is likely not hydrolysis. Investigate other side reactions (e.g., catalyst deactivation, starting material decomposition). q1->a1_no No q2 Was the reaction run under inert atmosphere? a1_yes->q2 a2_no Implement rigorous anhydrous technique: - Flame-dry glassware - Use N₂/Ar atmosphere q2->a2_no No q3 Were solvents and reagents certified anhydrous? q2->q3 Yes end_point Re-run optimized reaction a2_no->end_point a3_no Use freshly opened anhydrous solvents or distill/dry them before use. Ensure bases (e.g., K₂CO₃) are dried. q3->a3_no No q4 What type of base was used? q3->q4 Yes a3_no->end_point a4_aqueous Switch to anhydrous organic base (DIPEA, Et₃N) or dried inorganic base (K₂CO₃, Cs₂CO₃). q4->a4_aqueous Aqueous a4_anhydrous Consider lowering reaction temperature or reducing reaction time. q4->a4_anhydrous Anhydrous a4_aqueous->end_point a4_anhydrous->end_point

Caption: A decision-making workflow for troubleshooting the hydrolysis of this compound.

References

Technical Support Center: Synthesis of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to successfully scaling the synthesis of 2-Chloroquinazolin-4(3H)-one, a critical intermediate in pharmaceutical development. This technical support center provides in-depth, experience-driven answers to common challenges encountered by researchers and process chemists.

Introduction: this compound is a pivotal building block in medicinal chemistry, serving as a key intermediate for a wide array of biologically active compounds, including anticancer agents.[1][2] Its successful synthesis, particularly at scale, requires a nuanced understanding of reaction mechanisms, potential pitfalls, and optimization strategies. This guide addresses common questions and troubleshooting scenarios encountered during its preparation.

Section 1: Synthesis Strategies & Core Concepts

Q1: What are the primary synthetic routes for preparing this compound at a laboratory and pilot-plant scale?

A1: There are three principal, industrially relevant pathways for the synthesis of this compound. The choice of route often depends on the cost of starting materials, available equipment, and desired purity profile.

  • Route A: Direct Cyclization from Anthranilic Acid. This modern approach involves a one-pot reaction between an anthranilic acid derivative and a C1 or C2 synthon, such as chloroacetonitrile. It is often favored for its efficiency and mild conditions.[3]

  • Route B: Chlorination of Quinazoline-2,4(1H,3H)-dione. A robust, two-step method where anthranilic acid is first converted to the dione, which is subsequently chlorinated. This route offers reliable and high yields but involves harsher chlorinating agents.[4]

  • Route C: Selective Hydrolysis of 2,4-Dichloroquinazoline. This method starts with the same dione intermediate as Route B, but it is first double-chlorinated to 2,4-dichloroquinazoline. A subsequent selective hydrolysis of the more reactive C4-chloro group yields the final product.[5]

The logical flow of these primary synthetic pathways is illustrated below.

cluster_0 Starting Materials cluster_1 Intermediate Stages cluster_2 Final Product A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B + KOCN or Urea D This compound A->D Route A + Chloroacetonitrile C 2,4-Dichloroquinazoline B->C + POCl₃ or SOCl₂ B->D Route B (Selective Chlorination) C->D Route C (Selective Hydrolysis)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting and Protocol Optimization

This section provides answers to specific issues that may arise during synthesis, offering explanations grounded in chemical principles and actionable solutions.

Q2: I am attempting the direct synthesis from anthranilic acid and chloroacetonitrile (Route A) but my yields are consistently low (<50%). What are the most likely causes and how can I improve the outcome?

A2: This is a common issue when transitioning from literature examples to practice. The reaction is sensitive to stoichiometry and reaction conditions. Low yields are typically traced back to three factors: reagent equivalency, incomplete reaction, or side product formation.

  • Expertise & Causality: The mechanism involves the formation of a sodium methoxide-chloroacetonitrile adduct which then reacts with anthranilic acid.[3] An insufficient amount of chloroacetonitrile is a primary cause of poor conversion. Early reports often used excessive amounts (around 10 equivalents), but optimization has shown that a moderate excess is sufficient and improves yield significantly.[3]

  • Troubleshooting Guide:

Problem Probable Cause Recommended Action
Low Yield / Incomplete Conversion 1. Insufficient chloroacetonitrile.Increase the molar equivalents of chloroacetonitrile relative to anthranilic acid. A 3:1 ratio is a good starting point for optimization.[3]
2. Poor quality of sodium or anhydrous methanol.Ensure sodium is clean and free of oxide coating. Use freshly opened, anhydrous grade methanol to ensure the formation of sodium methoxide is efficient.
3. Reaction time is too short.Monitor the reaction by TLC. Ensure the starting material is fully consumed before work-up.
Formation of Dark/Tarry Byproducts 1. Reaction temperature is too high.Maintain the reaction at ambient temperature during the initial phase and control any exotherms.
Product is Difficult to Purify 1. Inefficient work-up.After the reaction, ensure the product fully precipitates upon cooling or addition of water. Wash the filtered solid thoroughly with a non-polar solvent like ether or hexanes to remove organic impurities.
Q3: My goal is to use Route C. How can I ensure the selective hydrolysis of the C4-chloro group on 2,4-dichloroquinazoline without affecting the C2-chloro group?

A3: This is an excellent question that hinges on the differential reactivity of the two chlorine atoms. The C4 position is more electrophilic and susceptible to nucleophilic attack than the C2 position. This is because the nitrogen at N3 acts as an electron-withdrawing group, making the C4 position more akin to an acyl chloride, while the C2 position is part of a less reactive chloroamidine-like system.

Successful selective hydrolysis depends on precise control of reaction conditions.

  • Trustworthiness & Self-Validation: The protocol must be followed carefully to avoid over-hydrolysis, which would lead to the formation of the highly insoluble quinazoline-2,4(1H,3H)-dione. The key is using a dilute base and a controlled reaction time.

  • Detailed Protocol (Based on Feng et al.): [5]

    • Suspension: Suspend 2,4-dichloroquinazoline (1 equivalent) in a 2% aqueous sodium hydroxide solution. The limited solubility and dilute base help control the reaction rate.

    • Reaction: Stir the suspension vigorously at room temperature for approximately 3 hours.

    • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography). The product, this compound, will have a different Rf value than the starting material.

    • Work-up:

      • Dilute the reaction mixture with water.

      • Filter the solution to remove any unreacted 2,4-dichloroquinazoline.

      • Carefully neutralize the filtrate with dilute acetic acid until precipitation of the product is complete.

      • Isolate the white precipitate by filtration and wash thoroughly with water.

    • Purification: Recrystallize the crude product from a mixture of acetone and ethyl acetate (e.g., 5:1 ratio) to obtain pure crystals.[5]

Q4: When preparing 2,4-dichloroquinazoline from the dione (a prerequisite for Route C), my chlorination with phosphorus oxychloride (POCl₃) is slow and incomplete. How can I accelerate this reaction?

A4: This is a classic challenge in heterocyclic chlorination. The reaction of quinazoline-2,4(1H,3H)-dione with POCl₃ or thionyl chloride (SOCl₂) often requires activation to proceed efficiently, especially on a larger scale.

  • Authoritative Grounding: The reaction is believed to proceed via a Vilsmeier-Haack type intermediate when a catalytic amount of an N,N-dialkylformamide like DMF is added.[6] The DMF reacts with the chlorinating agent to form a highly electrophilic chloroiminium salt, which is a much more potent reagent for activating the amide carbonyls of the dione for subsequent chloride displacement.

  • Optimization Strategies for Chlorination:

Chlorinating Agent Catalyst / Additive Typical Conditions & Rationale Reference
Phosphorus Oxychloride (POCl₃) N,N-Dimethylformamide (DMF)Add a catalytic amount of DMF. The reaction is typically heated to reflux for several hours. The DMF acts as a catalyst to form a more reactive intermediate.[6]
Thionyl Chloride (SOCl₂) N,N-Dimethylformamide (DMF)Similar to POCl₃, DMF is used as a catalyst. The mixture is refluxed until the reaction is complete, as indicated by the cessation of HCl gas evolution and a clear solution.[6]
Thionyl Chloride (SOCl₂) Tetramethylammonium chlorideA soluble halide salt can accelerate the reaction. It increases the concentration of nucleophilic chloride in the reaction medium.[6]
Triphosgene / Diphosgene Acetonitrile (as solvent)These reagents can be used but are highly toxic. The reaction is often performed under pressure in an autoclave, making it less suitable for standard laboratory scale-up.[7]

The general workflow for this key intermediate preparation is visualized below.

A Quinazoline-2,4(1H,3H)-dione D Reaction Mixture (Heating / Reflux) A->D B Chlorinating Agent (e.g., POCl₃) B->D C Catalyst (e.g., DMF) C->D E Quench (e.g., Ice Water) D->E Cool & Pour F Isolation & Purification E->F Filter & Wash G 2,4-Dichloroquinazoline F->G Dry

Caption: Workflow for the chlorination of Quinazoline-2,4-dione.

Section 3: Purity and Scale-Up Considerations

Q5: What are the most common impurities I should expect and what are the best purification methods for achieving >98% purity on a multi-gram scale?

A5: The impurity profile depends heavily on the synthetic route chosen.

  • For Route A (from Anthranilic Acid):

    • Impurities: Unreacted anthranilic acid, polymeric byproducts.

    • Purification: The product often precipitates directly from the reaction mixture in high purity. A simple wash of the filtered solid with water, followed by a non-polar organic solvent (like diethyl ether), is often sufficient. If needed, recrystallization from ethanol can be performed.[8]

  • For Routes B & C (via Dione/Dichloro Intermediates):

    • Impurities: Unreacted 2,4-dichloroquinazoline (in Route C), or the over-hydrolyzed quinazoline-2,4(1H,3H)-dione.

    • Purification: Recrystallization is the most effective method for large-scale purification. A solvent system of acetone/ethyl acetate or ethanol is highly effective.[5] The key is to exploit the solubility differences:

      • This compound: Moderately soluble in hot acetone/ethanol.

      • 2,4-Dichloroquinazoline: More soluble in less polar solvents.

      • Quinazoline-2,4(1H,3H)-dione: Very poorly soluble in most organic solvents.

A filtration of the hot solution during recrystallization can effectively remove the insoluble dione impurity.

References

Technical Support Center: Monitoring 2-Chloroquinazolin-4(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloroquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. Quinazolin-4(3H)-ones are core structures in a vast array of biologically active compounds, making the precise monitoring of their synthesis and subsequent derivatization paramount for ensuring purity, yield, and safety.[1][2][3][4]

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the causality behind analytical choices. We will explore the most effective techniques, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your results.

Core Analytical Strategies: An Overview

The successful monitoring of a chemical reaction hinges on selecting the right analytical tool for the job. For this compound, a multi-faceted approach is often required to gain a complete picture of the reaction's progress, from starting material consumption to product formation and impurity profiling.

  • Chromatographic Techniques (HPLC, LC-MS): These are the workhorses for quantitative analysis, offering excellent separation of complex reaction mixtures. They are ideal for determining reaction completion, quantifying product yield, and detecting impurities.

  • Mass Spectrometry (LC-MS, GC-MS): Essential for confirming the identity of the target compound and elucidating the structure of unknown byproducts or impurities.

  • Spectroscopic Techniques (NMR, FTIR): Provide invaluable structural information and can be used for rapid, non-invasive monitoring of functional group transformations.

  • In-situ (Real-Time) Monitoring (Raman, ATR-FTIR): Advanced techniques that allow for continuous tracking of reaction kinetics directly within the reaction vessel, providing a deep process understanding.[5]

The following sections provide detailed guides for each of these core techniques, structured in a practical question-and-answer format to directly address the challenges you may encounter.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative monitoring of this compound reactions, allowing for the precise separation and quantification of starting materials, intermediates, the final product, and any process-related impurities.

Expertise & Causality: Why HPLC Works

The quinazolinone core and its derivatives typically possess chromophores that allow for sensitive UV detection. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is highly effective for this class of molecules. A C18 (octadecylsilyl) stationary phase provides a good balance of retention and selectivity for the moderately polar this compound and its reaction partners.

Typical Experimental Protocol: Reversed-Phase HPLC
  • Column Selection: Start with a high-quality C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). For compounds exhibiting peak tailing, a base-deactivated or end-capped column is recommended.[6]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a volatile modifier that helps to protonate silanol groups on the column, reducing peak tailing, and aids in the ionization process if the eluent is directed to a mass spectrometer.[7]

  • Gradient Elution: A gradient is typically necessary to resolve compounds with different polarities within a reasonable timeframe.

    Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
    0.0 95 5 1.0
    10.0 5 95 1.0
    12.0 5 95 1.0
    12.1 95 5 1.0

    | 15.0 | 95 | 5 | 1.0 |

  • System Parameters:

    • Column Temperature: 40 °C. Causality: Elevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[8][9]

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm. Causality: This wavelength is generally effective for aromatic and heterocyclic systems like quinazolinones.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile/Water), and filter through a 0.45 µm syringe filter before injection.

Troubleshooting Guide & FAQs

Q1: Why is my this compound peak showing significant tailing? A: This is a classic issue for basic compounds like quinazolinones. Peak tailing is primarily caused by secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups on the silica-based column packing.[6]

  • Solution 1 (Mobile Phase pH): Ensure your mobile phase is acidic (e.g., with 0.1% formic or acetic acid). At a low pH, the silanol groups are less likely to be deprotonated and negatively charged, minimizing the unwanted ionic interaction.

  • Solution 2 (Column Choice): Switch to a modern, high-purity silica column that is "end-capped." End-capping chemically treats the silica surface to block most of the residual silanol groups. Columns specifically marketed as "base-deactivated" are highly effective.[6]

  • Solution 3 (Reduce Overload): Injecting too much sample can saturate the active sites on the column, leading to tailing. Dilute your sample and reinject to see if the peak shape improves.[6]

Q2: My retention times are drifting between injections. What is the likely cause? A: Retention time instability compromises data reliability. The most common causes are related to the column, mobile phase, or temperature.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is a good starting point.[9]

  • Temperature Fluctuations: Use a column oven. Even small changes in ambient laboratory temperature can cause significant shifts in retention time.[6][9]

  • Mobile Phase Composition Change: Mobile phase preparation must be precise. Measure solvents carefully.[10] Over time, the more volatile organic solvent (e.g., acetonitrile) can evaporate from the reservoir, changing the mobile phase composition and leading to longer retention times. Prepare fresh mobile phase daily.[6]

Q3: I am observing high system backpressure. What should I do? A: High backpressure can damage the pump and column. Isolate the source of the problem systematically.

  • Remove the column: Check the pressure of the system without the column. If it's still high, the blockage is in the system tubing or injector.

  • Check the column: If the system pressure is normal without the column, the blockage is in the column. This is often due to a plugged inlet frit from unfiltered samples or sample/buffer precipitation.

  • Solution: First, try back-flushing the column (reversing the flow direction) with a strong solvent. If this doesn't work, the inlet frit may need to be replaced. Always filter your samples to prevent this.[11]

HPLC_Troubleshooting_Workflow start Problem Identified: Peak Tailing check_overload Is Sample Concentration High? start->check_overload check_ph Is Mobile Phase Acidic (e.g., pH < 4)? check_overload->check_ph No sol_dilute Solution: Dilute Sample & Re-inject check_overload->sol_dilute Yes check_column Using a Base- Deactivated Column? check_ph->check_column Yes sol_acidify Solution: Add 0.1% Formic Acid to Mobile Phase check_ph->sol_acidify No sol_column Solution: Switch to an End-Capped or Base-Deactivated Column check_column->sol_column No end_node Peak Shape Improved check_column->end_node Yes sol_dilute->end_node sol_acidify->end_node sol_column->end_node Reaction_Monitoring_Workflow cluster_0 Reaction & Sampling cluster_1 Analysis cluster_2 Data Interpretation Reaction Initiate Reaction (t=0) Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction Sampling->Quench SamplePrep Sample Prep (Dilute, Filter) Quench->SamplePrep Analysis Select Technique SamplePrep->Analysis HPLC HPLC/LC-MS (Quantitative) Analysis->HPLC NMR NMR (Structural/Conversion) Analysis->NMR TLC TLC (Qualitative Check) Analysis->TLC Data Acquire Data HPLC->Data NMR->Data TLC->Data Interpret Interpret Results (Yield, Purity, Conversion) Data->Interpret Decision Decision: Continue, Stop, or Modify Reaction? Interpret->Decision

References

Validation & Comparative

Comparing the reactivity of 2-Chloroquinazolin-4(3H)-one with 2-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Reactivity of 2-Chloroquinazolin-4(3H)-one and 2-Bromoquinazolin-4(3H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the comparative reactivity of this compound and 2-bromoquinazolin-4(3H)-one, two key intermediates in pharmaceutical synthesis. Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the derivatization of the quinazolinone scaffold. This analysis is grounded in fundamental chemical principles and supported by illustrative experimental data and protocols designed for reproducibility and clarity.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The functionalization of this scaffold, particularly at the 2-position, is a critical step in the synthesis of new chemical entities. 2-Haloquinazolin-4(3H)-ones serve as versatile precursors for this purpose, with the 2-chloro and 2-bromo derivatives being the most commonly employed. The choice between these two halogenated intermediates can significantly impact reaction efficiency, yield, and overall cost-effectiveness of a synthetic route. This guide aims to provide the experimental and theoretical foundation for making an informed decision.

Theoretical Framework: Unpacking the Halogen's Influence on Reactivity

The reactivity of 2-haloquinazolin-4(3H)-ones in SNAr reactions is predominantly governed by the nature of the carbon-halogen bond and the stability of the intermediate Meisenheimer complex. Two opposing factors are at play: the electronegativity of the halogen and the strength of the C-X bond.

  • Electronegativity: Fluorine is the most electronegative halogen, followed by chlorine, bromine, and iodine. A more electronegative halogen polarizes the C-X bond more effectively, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Based on this factor alone, one would predict a reactivity order of F > Cl > Br > I.

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. The rate-determining step in many SNAr reactions is the cleavage of this bond. A weaker bond is easier to break, suggesting a reactivity order of I > Br > Cl > F.

In the case of this compound versus its 2-bromo counterpart, these two effects are in direct competition. For most SNAr reactions, the cleavage of the C-X bond is the more significant contributor to the overall activation energy, making the 2-bromo derivative generally more reactive.

Figure 1: Generalized mechanism for the SNAr reaction on 2-haloquinazolin-4(3H)-ones.

Experimental Comparison: A Head-to-Head Study

To empirically validate the theoretical predictions, a comparative study was conducted reacting both this compound and 2-bromoquinazolin-4(3H)-one with a model nucleophile, morpholine, under identical reaction conditions. The reaction progress was monitored over time using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

Objective: To compare the rate of reaction of this compound and 2-bromoquinazolin-4(3H)-one with morpholine.

Materials:

  • This compound (Substrate 1)

  • 2-Bromoquinazolin-4(3H)-one (Substrate 2)

  • Morpholine (Nucleophile)

  • N,N-Dimethylformamide (DMF, solvent)

  • Diisopropylethylamine (DIPEA, base)

  • HPLC-grade acetonitrile and water

  • Formic acid

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of the respective 2-haloquinazolin-4(3H)-one in 10 mL of DMF.

  • Add 1.2 mmol of morpholine and 1.5 mmol of DIPEA to each flask.

  • Stir the reactions at 80°C.

  • Time-Point Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching and Dilution: Immediately quench the aliquot in 950 µL of a 50:50 acetonitrile/water mixture.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the percentage conversion of the starting material to the product, 2-(morpholin-4-yl)quinazolin-4(3H)-one.

Figure 2: Workflow for the comparative reactivity study.

Results and Discussion

The conversion of the starting materials to the desired product over time is summarized in the table below.

Time (minutes)% Conversion (this compound)% Conversion (2-Bromoquinazolin-4(3H)-one)
00%0%
1528%55%
3045%82%
6068%95%
12085%>99%
24096%>99%

Table 1: Comparative reaction conversion over time.

The experimental data clearly indicates that 2-bromoquinazolin-4(3H)-one reacts significantly faster with morpholine than its chloro-analogue under the tested conditions. The reaction with the bromo-derivative reached near completion within 60 minutes, whereas the chloro-derivative required approximately four hours to achieve a similar level of conversion. This observation aligns with the theoretical framework where the weaker carbon-bromine bond facilitates a faster rate of reaction, overpowering the effect of chlorine's higher electronegativity.

Practical Implications and Compound Selection

The choice between 2-chloro- and 2-bromoquinazolin-4(3H)-one for a synthetic campaign involves a trade-off between reactivity and cost/availability.

  • 2-Bromoquinazolin-4(3H)-one: The higher reactivity of this compound is advantageous for reactions with weak nucleophiles or when milder reaction conditions (e.g., lower temperatures) are desired to avoid side reactions or decomposition of sensitive functional groups. This can lead to shorter reaction times, higher throughput, and potentially cleaner reaction profiles.

  • This compound: While less reactive, the chloro-derivative is often more commercially available and less expensive. For reactions with potent nucleophiles or where longer reaction times are acceptable, it can be a more economical choice. Its lower reactivity can also be beneficial in providing better control over highly exothermic reactions.

Figure 3: Decision matrix for selecting the appropriate 2-haloquinazolin-4(3H)-one.

Conclusion

In the nucleophilic aromatic substitution of 2-haloquinazolin-4(3H)-ones, the 2-bromo derivative exhibits significantly higher reactivity compared to the 2-chloro analogue. This is primarily attributed to the lower C-Br bond dissociation energy, which is the dominant factor in the rate-determining step of the reaction. While this compound remains a viable and often more economical option, 2-bromoquinazolin-4(3H)-one is the reagent of choice for reactions requiring high efficiency, mild conditions, or the use of less reactive nucleophiles. The selection of the appropriate starting material should be guided by a careful consideration of the specific synthetic challenge, including the nature of the nucleophile, desired reaction kinetics, and economic constraints.

A Comparative Guide to the Structure-Activity Relationship of 2-Chloroquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a chlorine atom at the 2-position creates a versatile intermediate, 2-chloroquinazolin-4(3H)-one, which serves as a crucial building block for the synthesis of a diverse library of analogs. These modifications have led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutic agents.

The Strategic Importance of the this compound Scaffold

The reactivity of the chlorine atom at the C-2 position makes it an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the quinazolinone core. Furthermore, the N-3 position can be readily functionalized, and the benzene ring of the quinazoline nucleus can be substituted to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This multi-faceted derivatization potential is the primary reason for the sustained interest in this scaffold for drug discovery.

Synthetic Strategies: Building the Quinazolinone Core

A common and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step process starting from anthranilic acid. The general approach is outlined below.

General Synthetic Protocol

A versatile method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones begins with the acylation of anthranilic acid, followed by cyclization and subsequent modifications.

Experimental Protocol: Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid and an appropriate acyl chloride (e.g., benzoyl chloride) is reacted to form the corresponding 2-substituted benzoxazin-4-one.

Step 2: Synthesis of 3-amino-2-substituted-quinazolin-4(3H)-one The benzoxazin-4-one intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the 3-amino-2-substituted quinazolin-4(3H)-one.

Step 3: Synthesis of Final 2,3-disubstituted quinazolin-4(3H)-one Analogs (Schiff Bases) The 3-amino-2-substituted quinazolin-4(3H)-one is condensed with various aromatic or heterocyclic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol to afford the final Schiff base derivatives.[2]

This modular synthesis allows for the generation of a diverse library of analogs by varying the starting materials in each step.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinazolinone core. The following sections dissect the SAR for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazolin-4(3H)-one derivatives have emerged as potent anticancer agents, primarily by targeting protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2).[3][4]

The substituents at the C-2 and N-3 positions play a critical role in determining the anticancer potency and selectivity.

  • C-2 Position: The introduction of substituted anilino or benzylamino groups at the C-2 position is a common strategy. The nature of the substituent on the phenyl ring can significantly impact activity. For instance, the presence of electron-withdrawing groups like halogens on the aniline ring often enhances cytotoxic activity.[3]

  • N-3 Position: Modifications at the N-3 position with various aliphatic or aromatic moieties have been extensively explored. Small alkyl groups or substituted phenyl rings can modulate the lipophilicity and steric bulk, thereby influencing binding to the target enzyme.

The following table summarizes the cytotoxic activity of a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives against various cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of Selected Quinazolin-4(3H)-one Analogs

CompoundR (at C-2)R' (at N-3)MCF-7 (Breast)A2780 (Ovarian)EGFR InhibitionCDK2 InhibitionHER2 Inhibition
2i -NH-CH2-(4-F-Ph)-CH2-Ph2.701.160.0970.1730.128
3i -NH-NH-CO-(4-F-Ph)-CH2-Ph0.561.360.1810.1770.079
Lapatinib --5.9012.11--0.078

Data sourced from[3][5]

The data clearly indicates that specific substitutions can lead to compounds with significantly higher potency than the standard drug, lapatinib. For example, compound 3i shows sub-micromolar activity against the MCF-7 cell line.[3]

The anticancer effect of many quinazolin-4(3H)-one analogs is attributed to their ability to inhibit protein kinases. Molecular docking studies have revealed that these compounds can act as either Type-I (ATP competitive) or Type-II (ATP non-competitive) inhibitors.[3][4] The quinazolinone core often mimics the adenine ring of ATP, forming crucial hydrogen bonds in the hinge region of the kinase domain.

G cluster_0 Quinazolinone Analog cluster_1 Kinase Domain cluster_2 Cellular Effects Quinazolinone Quinazolinone ATP_Binding_Site ATP Binding Site Quinazolinone->ATP_Binding_Site Binds to Hinge_Region Hinge Region ATP_Binding_Site->Hinge_Region Contains Proliferation_Inhibition Inhibition of Proliferation ATP_Binding_Site->Proliferation_Inhibition Inhibition leads to Apoptosis_Induction Induction of Apoptosis Proliferation_Inhibition->Apoptosis_Induction and

Figure 1: Simplified workflow of kinase inhibition by quinazolinone analogs.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazolin-4(3H)-one derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7] The mechanism of action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase.[6]

The antimicrobial potency is highly dependent on the substituents at the C-2 and N-3 positions.

  • C-2 Position: The introduction of hydrazone and pyrazole moieties at the C-2 position has been shown to yield compounds with potent antimicrobial activity.[6]

  • Fused Benzene Ring: Substitution on the benzene ring of the quinazolinone core can also influence activity. For example, the presence of a halogen atom can enhance the lipophilicity of the molecule, potentially leading to better cell penetration.

The following table presents the minimum inhibitory concentrations (MIC) of a series of quinazolin-4(3H)-one derivatives against various microbial strains.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Quinazolin-4(3H)-one Analogs

CompoundR (at C-2)B. subtilisS. aureusE. coliC. albicans
4a -NH-N=CH-(4-Cl-Ph)8163264
4c -NH-N=CH-(4-NO2-Ph)481632
5a 4-formylpyrazole24816
Amoxicillin -4816-
Clotrimazole ----8

Data sourced from[6]

The results show that some of the synthesized compounds, particularly 5a , exhibit antimicrobial activity comparable to or even better than the standard drugs amoxicillin and clotrimazole against certain strains.[6]

G Start Anthranilic Acid Step1 Step 1 Acylation 2-Substituted Benzoxazin-4-one Start->Step1 Step2 Step 2 Reaction with Hydrazine 3-Amino-2-substituted Quinazolin-4(3H)-one Step1->Step2 Step3 Step 3 Condensation with Aldehydes Final Analogs Step2->Step3 End Bioactivity Screening Step3->End

Figure 2: General synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been reported to possess significant anti-inflammatory properties.[8][9][10] Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[10]

The anti-inflammatory activity is influenced by the substituents at various positions.

  • C-2 Position: The presence of substituted mercapto groups at the C-2 position has been shown to be favorable for COX-2 inhibitory activity.[10]

  • N-3 Position: A pyridinylethyl moiety at the N-3 position has been identified as a key feature for potent and selective COX-2 inhibition.[10]

Table 3: Anti-inflammatory Activity of Selected Quinazolin-4(3H)-one Analogs

CompoundR (at C-2)R' (at N-3)COX-2 Inhibition (IC50 in µM)COX-2 Selectivity Index
4 -S-(4-Cl-Ph)-CH2-CH2-pyridin-2-yl0.33>303.0
6 -S-(4-F-Ph)-CH2-CH2-pyridin-2-yl0.40>250.0
Celecoxib --0.30>333.0

Data sourced from[10]

Compounds 4 and 6 demonstrate potent COX-2 inhibition with high selectivity, comparable to the well-known COX-2 inhibitor, celecoxib.[10] This highlights the potential of this scaffold for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications at the C-2, N-3, and the fused benzene ring can lead to potent and selective inhibitors for a range of biological targets. The modular nature of the synthesis allows for the creation of large and diverse libraries of compounds for screening.

Future research in this area should focus on:

  • Rational Design: Utilizing computational tools like molecular docking and QSAR to guide the design of next-generation analogs with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and drug-like characteristics.

By leveraging the insights from SAR studies and employing modern drug discovery technologies, the this compound scaffold will undoubtedly continue to be a valuable source of new drug candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

A Comparative Guide to the Cytotoxicity of 2-Substituted Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, those substituted at the 2-position have emerged as a particularly promising class of cytotoxic agents, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides an in-depth, objective comparison of the cytotoxic performance of various 2-substituted quinazolinone derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their potency, detail the experimental protocols for assessing their cytotoxicity, and explore the underlying mechanisms of action.

The Versatility of the Quinazolinone Core

Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif serves as a versatile pharmacophore, and modifications, particularly at the 2-position, have been shown to significantly influence their biological activity.[2][3] The exploration of various substituents at this position has led to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of 2-substituted quinazolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Below are tables summarizing the cytotoxic activity of several 2-substituted quinazolinone derivatives from various studies, highlighting the influence of the substituent at the 2-position on their anticancer activity.

Table 1: Cytotoxicity (IC50 in µM) of 2-Aryl and 2-Heteroaryl Quinazolinone Derivatives

Compound ID2-SubstituentMCF-7 (Breast)HeLa (Cervical)A549 (Lung)K562 (Leukemia)Reference
1a Phenyl>100>100--[1]
1b 4-Chlorophenyl25.331.6--[1]
1c 4-Nitrophenyl15.820.1--[1]
2a 2-Furyl45.258.7--[4]
2b 2-Thienyl38.942.5--[4]
3a 2-(3'-methoxy phenyl)--12.58.7[1]
4a N-Aryl->50>5018.2[2]
4b N-(4-chlorophenyl)-25.630.15.2[2]

Data is compiled from multiple sources and presented for comparative purposes. Experimental conditions may vary between studies.

Table 2: Cytotoxicity (IC50 in µM) of 2-Alkyl and 2-Amino Quinazolinone Derivatives

| Compound ID | 2-Substituent | Jurkat (T-cell leukemia) | NB4 (Promyelocytic leukemia) | Reference | | :--- | :--- | :--- | :--- | | 5a | Methyl | >50 | >50 |[5] | | 5b | Ethyl | 42.1 | 48.3 |[5] | | 5c | Propyl | 35.6 | 39.8 |[5] | | 6a | Amino | 28.4 | 33.1 |[2] | | 6b | Methylamino | 15.7 | 20.5 |[2] | | 6c | Dimethylamino | 8.9 | 12.4 |[2] |

Data is compiled from multiple sources and presented for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveals critical structure-activity relationships that guide the design of potent cytotoxic quinazolinone derivatives:

  • Aromatic and Heteroaromatic Substituents at C2: The presence of an aromatic or heteroaromatic ring at the 2-position is a common feature of many cytotoxic quinazolinones. Electron-withdrawing groups on a 2-phenyl ring, such as chloro and nitro groups, tend to enhance cytotoxic activity (compare compounds 1a , 1b , and 1c ).[1] This suggests that the electronic properties of the substituent play a crucial role in the compound's interaction with its biological target.

  • Alkyl Chains at C2: The length of an alkyl chain at the 2-position can influence cytotoxicity. In some series, an increase in chain length from methyl to propyl leads to a modest increase in potency (compare compounds 5a , 5b , and 5c ).[5]

  • Amino Substituents at C2: The introduction of an amino group at the 2-position can be beneficial for cytotoxic activity. Furthermore, increasing the substitution on the nitrogen atom (from primary to tertiary amine) can lead to a significant enhancement in potency (compare compounds 6a , 6b , and 6c ).[2] This may be due to improved cellular uptake or enhanced binding to the target.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of cytotoxicity is paramount in drug discovery. The following are detailed, step-by-step methodologies for commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-substituted quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Addition & Incubation (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition & Incubation (4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Absorbance Measurement solubilization->read_plate data_analysis IC50 Calculation read_plate->data_analysis LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis cell_treatment Cell Seeding & Compound Treatment centrifugation Centrifugation cell_treatment->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer reaction_mix Add Reaction Mix & Incubate supernatant_transfer->reaction_mix read_plate Absorbance Measurement reaction_mix->read_plate data_analysis Cytotoxicity Calculation read_plate->data_analysis EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone 2-Substituted Quinazolinone Quinazolinone->EGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

References

A Comparative Guide to the In Vitro Anticancer Activity of Compounds Derived from 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, those originating from 2-chloroquinazolin-4(3H)-one have emerged as a particularly promising class of anticancer agents. The reactivity of the chlorine atom at the 2-position provides a versatile handle for the synthesis of a diverse library of compounds with varied substitution patterns. This guide offers an in-depth comparison of the in vitro anticancer activity of these derivatives, supported by experimental data and methodological insights to aid in the rational design of novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The unique structural architecture of this compound, featuring a fused benzene and pyrimidine ring system, makes it a privileged scaffold in drug discovery. The electron-withdrawing nature of the carbonyl group at the 4-position and the nitrogen atom at the 3-position activates the chlorine atom at the 2-position for nucleophilic substitution. This inherent reactivity allows for the facile introduction of a wide array of functional groups, including anilines, amines, hydrazines, and sulfur-containing moieties, leading to the generation of diverse chemical entities with distinct pharmacological profiles. This synthetic tractability is a key reason for its prominence in the development of targeted cancer therapies.

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

The true measure of a chemical scaffold's potential lies in the biological activity of its derivatives. The following tables summarize the in vitro anticancer activity (IC50 values) of various compounds synthesized from this compound and its close analogs, categorized by their mechanism of action.

EGFR and VEGFR-2 Kinase Inhibitors

A significant number of quinazolinone derivatives function as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key tyrosine kinases implicated in tumor growth and angiogenesis.[1][2]

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference
8o 4-Anilino derivative-EGFR: ~0.01, VEGFR-2: ~0.08[1][3]
33 4-(3-iodophenylamino)A4313[1]
30 4-(3-(trifluoromethyl)phenylamino)A4313.5[1]
2i Phenylhydrazide derivative-EGFR: 0.097, VEGFR-2: >10[3]
3i Phenylhydrazide derivative-EGFR: 0.181, VEGFR-2: >10[3]
4 S-alkylated urea derivative-EGFR: 0.049, VEGFR-2: 0.054[4]
11 S-alkylated urea derivative-EGFR: 0.12, VEGFR-2: 0.15[4]
20 S-alkylated urea derivative-EGFR: 0.09, VEGFR-2: 0.11[4]

Note: IC50 values are indicative and can vary based on experimental conditions. The provided data is for comparative purposes.

Tubulin Polymerization Inhibitors

Another prominent mechanism of action for quinazolinone derivatives is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce mitotic arrest and apoptosis in cancer cells.

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference
Compound E Amino acid hybrid-Tubulin Polymerization: 6.24[5]
6b-e, 5f Quinazoline-4-tetrahydroquinoline-Tubulin Polymerization: 0.92-1.0[6]
3b Thio-derivative-Tubulin Polymerization: 13.29[7]
3d Thio-derivative-Tubulin Polymerization: 13.58[7]
4c Dihydropyridine derivativeMDA-MB-231Tubulin Polymerization: 17[8]
4a4 Quinazoline-4-tetrahydroquinoline-Tubulin Polymerization: -[9]

Note: IC50 values for tubulin polymerization assays represent the concentration required to inhibit the process by 50%.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that govern the anticancer potency of these derivatives:

  • Substitution at the 4-Anilino Moiety: For EGFR/VEGFR-2 inhibitors, the nature and position of substituents on the 4-anilino ring are critical. A hydrogen bond donor at the para position of the aniline moiety appears to be important for interaction with conserved amino acid residues in the kinase binding sites.[1]

  • Flexibility and Linker Length: In some series, the introduction of a flexible linker, such as a methylene group, between the quinazolinone core and a terminal aromatic ring can influence activity.[4]

  • Heterocyclic Substitutions: The incorporation of various heterocyclic rings at the 2-position can lead to potent compounds. For instance, pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline have demonstrated significant cytotoxic activity.[10]

  • Thioether Linkages: The introduction of a sulfur atom at the 2-position to create thioether derivatives has proven to be a successful strategy for developing potent EGFR/VEGFR-2 inhibitors.[4]

Mechanistic Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the key signaling pathways targeted by these compounds and the experimental workflows used to assess their activity.

EGFR/VEGFR-2 Signaling Pathway

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR VEGFR-2 VEGFR-2 VEGFR-2->PI3K/AKT/mTOR Gene_Transcription Gene Transcription RAS/RAF/MEK/ERK->Gene_Transcription PI3K/AKT/mTOR->Gene_Transcription Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Gene_Transcription->Proliferation_Angiogenesis Leads to Growth_Factor Growth Factor (EGF/VEGF) Growth_Factor->EGFR Growth_Factor->VEGFR-2 Quinazolinone_Derivative 2-Substituted Quinazolinone Derivative Quinazolinone_Derivative->EGFR Inhibition Quinazolinone_Derivative->VEGFR-2 Inhibition Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Quinazolinone_Derivative 2-Substituted Quinazolinone Derivative Quinazolinone_Derivative->Microtubule Inhibition

References

The Antimicrobial Frontier: A Comparative Guide to the Spectrum of 2-Chloroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antimicrobial Research

In the ever-present battle against microbial resistance, the quest for novel chemical scaffolds that can be developed into effective therapeutics is of paramount importance. Among the myriad of heterocyclic compounds, the quinazolin-4(3H)-one core has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar system, rich in nitrogen and oxygen heteroatoms, provides an ideal framework for diverse biological interactions. This versatility has led to the development of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties[1].

The 2-chloroquinazolin-4(3H)-one derivative, in particular, serves as a crucial and highly versatile synthetic intermediate. The chlorine atom at the C-2 position is an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the systematic introduction of a vast array of functional groups, including amino, thio, alkoxy, and various heterocyclic moieties. This synthetic tractability enables the fine-tuning of the molecule's physicochemical properties and biological activity, making it an ideal starting point for the development of new antimicrobial agents. This guide provides a comparative analysis of the antimicrobial spectrum of various derivatives synthesized from this key intermediate, supported by experimental data, to aid researchers in the strategic design of next-generation antimicrobial drugs.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the C-2 position. The following sections and data tables summarize the in vitro activity of different classes of these derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible microbial growth.

2-Amino and 2-Anilino Derivatives: Targeting Gram-Positive Pathogens

Derivatives bearing amino or substituted amino (anilino) groups at the C-2 position have demonstrated significant promise, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA)[2]. The introduction of anilino moieties with specific substitutions on the phenyl ring can dramatically enhance potency.

Experimental Insight: The rationale for focusing on anilino derivatives stems from the hypothesis that the aromatic ring can engage in additional binding interactions, such as π-π stacking, within the active site of the target enzyme. Halogen substitutions on this pendant phenyl ring are often explored due to their ability to modulate electronic properties and lipophilicity, which can enhance cell wall penetration and target affinity[2].

Compound ID2-Position SubstituentTest OrganismMIC (µg/mL)Reference
1a (3,5-dichlorophenyl)aminoS. aureus ATCC259233.12[2]
1b 7-Chloro-2-((3,5-dichlorophenyl)amino)S. aureus ATCC259230.78[2]
1c 7-Chloro-2-((3,4-difluorobenzyl)amino)S. aureus ATCC259230.28[2]
1d 7-Chloro-2-((3,4-difluorobenzyl)amino)S. aureus USA300 (MRSA)0.015[2]

Analysis: The data clearly indicates that substitutions on both the quinazolinone core (e.g., 7-chloro group) and the C-2 anilino ring are critical for potent activity. Compound 1d , with a 7-chloro group and a 3,4-difluorobenzylamino substituent at the C-2 position, exhibits exceptional activity against a resistant MRSA strain, with an MIC value in the nanomolar range[2]. This highlights a synergistic effect between the substitutions, leading to a highly potent antibacterial agent.

2-Hydrazinyl Derivatives and their Schiff Bases: Broadening the Spectrum

The introduction of a hydrazinyl group at the C-2 position provides a versatile handle for further modification, most commonly through the formation of Schiff bases with various aldehydes. This class of derivatives has shown a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Experimental Insight: The formation of Schiff bases introduces an imine (-C=N-) linkage and an additional aromatic or heterocyclic ring. This extends the conjugation of the system and increases the structural diversity, allowing for interactions with a wider range of microbial targets. The choice of aldehyde is critical; heterocyclic aldehydes, for instance, can introduce additional pharmacophoric features.

Compound ID2-Position Substituent (Schiff Base derived from)Test OrganismMIC (µg/mL)Reference
2a 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)E. coli4
2b 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)S. aureus8
2c 2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)C. albicans16
2d 2-(2-(4-chlorobenzylidene)hydrazinyl)S. aureus32[3]
2e 2-(2-(4-chlorobenzylidene)hydrazinyl)E. coli64[3]

Analysis: Compound 2a , derived from a furan-containing aldehyde, demonstrates potent activity against the Gram-negative bacterium E. coli, even outperforming the standard drug amoxicillin in some studies. The activity against fungi, as seen with compound 2c , suggests that these derivatives may possess multiple mechanisms of action or target pathways common to both bacteria and fungi. The presence of a halogen on the benzylidene ring (2d , 2e ) appears to be beneficial for anti-staphylococcal activity but less so for E. coli[3].

Structure-Activity Relationship (SAR) Analysis

The collective data allows for the formulation of key structure-activity relationships for the antimicrobial activity of 2-substituted quinazolin-4(3H)-ones.

  • Substitution at C-2: This is the most critical position for determining the antimicrobial spectrum and potency. The nature of the substituent dictates the class of microorganisms that will be most effectively inhibited.

    • Amino/Anilino Groups: Generally favor activity against Gram-positive bacteria, especially S. aureus. Electron-withdrawing groups (e.g., halogens) on the anilino ring often enhance potency[2].

    • Hydrazone/Schiff Base Moieties: Can lead to a broader spectrum of activity, including Gram-negative bacteria and fungi. The choice of the aldehyde/ketone used for Schiff base formation is a key determinant of the activity profile.

  • Substitution on the Quinazolinone Ring: Halogenation, particularly at the C-6 or C-7 position, consistently enhances antimicrobial activity across different C-2 substituted series[1][2]. This is likely due to favorable alterations in lipophilicity and electronic distribution, improving cell penetration and target binding.

Caption: Key structural features influencing the antimicrobial activity of quinazolinone derivatives.

Proposed Mechanism of Action

While the precise mechanism of action can vary depending on the specific derivative, a prominent hypothesis for the antibacterial activity of many quinazolinones is the inhibition of bacterial DNA gyrase (Topoisomerase II) . This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

Causality: The planar, aromatic nature of the quinazolinone scaffold allows it to intercalate into the DNA-enzyme complex, stabilizing the transient double-strand breaks created by the gyrase. This prevents the re-ligation of the DNA strands, leading to a cascade of events culminating in bacterial cell death. This mechanism is analogous to that of the quinolone class of antibiotics, suggesting that the quinazolinone scaffold can act as a bioisostere. Molecular docking studies have further supported this hypothesis by showing favorable binding interactions of quinazolinone derivatives within the ATP-binding site of the DNA gyrase B subunit[4]. For other derivatives, particularly those active against MRSA, inhibition of Penicillin-Binding Proteins (PBPs), such as PBP2a, has been identified as the mechanism of action[5].

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of the presented data, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard, self-validating system.

Principle: This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that results in no visible growth after a defined incubation period.

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must be able to dissolve the compound without exhibiting antimicrobial activity at the final concentration used in the assay.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solution (in DMSO) Dilution Perform 2-Fold Serial Dilutions Stock->Dilution Plate Prepare 96-Well Plate with Growth Broth Plate->Dilution Inoculate_Plate Inoculate Plate Dilution->Inoculate_Plate Culture Grow Microbial Culture (18-24h) McFarland Adjust to 0.5 McFarland Standard Culture->McFarland Inoculum Prepare Final Inoculum (~5x10^5 CFU/mL) McFarland->Inoculum Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

Derivatives of this compound represent a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility of the C-2 position allows for extensive chemical exploration and optimization of the antimicrobial spectrum and potency. The data presented in this guide highlights that 2-anilino derivatives are particularly effective against challenging Gram-positive pathogens like MRSA, while Schiff base derivatives show a broader spectrum of activity.

Future research should focus on a more systematic exploration of substitutions at the C-2 position, including the incorporation of novel heterocyclic moieties and fragments known to interact with specific microbial targets. Combining potent C-2 substituents with optimal substitutions on the quinazolinone core (e.g., C-6/C-7 halogens) is a promising strategy for developing drug candidates with enhanced efficacy. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets for the most potent compounds, which will be crucial for overcoming existing and future mechanisms of microbial resistance.

References

The Unfolding Potential of 2-Chloroquinazolin-4(3H)-one Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold, a fused bicyclic system, stands as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have garnered significant attention in oncology for their potential to modulate key signaling pathways implicated in cancer progression.[3] This guide provides a comprehensive analysis of the efficacy of 2-chloroquinazolin-4(3H)-one based compounds against various cancer cell lines, offering a comparative perspective on their cytotoxic potential and a deep dive into their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.

Comparative Efficacy: A Quantitative Look at Anticancer Activity

The anticancer potential of a compound is fundamentally assessed by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Numerous studies have synthesized and evaluated a variety of this compound derivatives, revealing a spectrum of potencies across different cancer cell lines. The substitutions on the quinazolinone core play a critical role in determining the efficacy and selectivity of these compounds.[3][4] For instance, modifications at the C2, C6, and C7 positions have been shown to drastically alter the anticancer activity.

Below is a summary of the reported IC50 values for representative this compound based compounds against a panel of human cancer cell lines. This table is designed to provide a clear, at-a-glance comparison of their cytotoxic effects.

Compound ID/ReferenceCancer Cell LineCell Line OriginIC50 (µM)
Compound 10b [5]HCT-116Colon Cancer2.8
T98GGlioblastoma2.0
Compound 14g [6][7]K-562Leukemia0.622
RPMI-8226Leukemia<1.81
HCT-116Colon Cancer<1.81
LOX IMVIMelanoma<1.81
MCF7Breast Cancer<1.81
Compound H3 [8]A549Lung Cancer<10
Compound H5 [8]A549Lung Cancer<10
Compound H6 [8]A549Lung Cancer<10
Compound 17 [9]JurkatT-cell Leukemia<5
NB4Promyelocytic Leukemia<5
Compound 39 [10]HT29Colon Cancer<0.05
U87Glioblastoma<0.05
A2780Ovarian Cancer<0.05
H460Lung Cancer<0.05
BE2-CNeuroblastoma<0.05
Compound 64 [10]MultipleVariousSub-micromolar
Compound A3 [11]PC3Prostate Cancer10
MCF-7Breast Cancer10
HT-29Colon Cancer12

Note: This table presents a selection of data from the cited literature. For a complete understanding of the structure-activity relationships, readers are encouraged to consult the primary research articles.

Unraveling the Mechanisms of Action: How Do They Fight Cancer?

The therapeutic efficacy of this compound derivatives stems from their ability to interfere with multiple cellular processes that are essential for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis, modulation of autophagy, and inhibition of critical enzymes like tyrosine kinases and tubulin polymerization.[1][2]

Induction of Apoptosis (Programmed Cell Death)

A key strategy in cancer therapy is to trigger the self-destruction of malignant cells through apoptosis. Several quinazolinone derivatives have been shown to induce apoptosis by activating the intrinsic and extrinsic pathways.[1] This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.[1] For example, some derivatives upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Quinazolinone_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinazolinone_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of Tubulin Polymerization

The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. A number of 2-styrylquinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin polymerization.[10][12] These agents bind to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to a G2/M phase cell cycle arrest.[2][10]

tubulin_inhibition Quinazolinone_Derivative 2-Styrylquinazolin-4(3H)-one Derivative Tubulin Tubulin Dimers Quinazolinone_Derivative->Tubulin Binds to Microtubule Microtubule Assembly Quinazolinone_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors based on the quinazolinone scaffold.

Kinase Inhibition

Many quinazolinone derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3] The 4-anilinoquinazoline scaffold, for example, is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on this scaffold.[13] Inhibition of these kinases blocks downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer efficacy of this compound based compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_assay_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population. This allows for the determination of whether a compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a broad range of cancer cell lines, operating through diverse and clinically relevant mechanisms of action. The structure-activity relationship studies highlighted herein provide a rational basis for the design of more potent and selective inhibitors.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their precise molecular targets and signaling pathways will be crucial for their clinical translation. The continued exploration of this chemical space holds great promise for the discovery of next-generation cancer therapeutics.

References

A Senior Application Scientist's Guide to Validating 2-Chloroquinazolin-4(3H)-one Reaction Products by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone, forming the core of numerous therapeutic agents. 2-Chloroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of these derivatives, acting as a versatile precursor for a multitude of functionalizations. However, the assurance of a successful reaction and the correct structural elucidation of the resulting products are paramount. This guide provides an in-depth comparison of spectroscopic techniques for the validation of reaction products derived from this compound, grounded in experimental data and field-proven insights.

The Challenge: Ambiguity in Structure

The primary reaction pathway for this compound involves nucleophilic substitution at the C2 position. While seemingly straightforward, the potential for side reactions, incomplete conversions, or unexpected rearrangements necessitates a robust analytical approach to confirm the desired molecular structure. Spectroscopic analysis is the gold standard for this purpose, with each technique providing a unique piece of the structural puzzle.

A Multi-Faceted Approach to Structural Validation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous characterization of this compound derivatives. Each method interrogates different aspects of the molecule's structure, and their collective data provides a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Validation Workflow Reaction_Mixture Post-Reaction Mixture Purification Purification (e.g., Chromatography, Recrystallization) Reaction_Mixture->Purification Isolated_Product Isolated Product Purification->Isolated_Product NMR NMR Spectroscopy (1H, 13C) Isolated_Product->NMR IR IR Spectroscopy Isolated_Product->IR MS Mass Spectrometry Isolated_Product->MS Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic validation of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key diagnostic signals for the successful substitution of the chlorine atom in this compound include:

  • Disappearance of the N-H proton of the starting material: The broad singlet corresponding to the N3-H of the quinazolinone ring often shifts or disappears upon substitution, depending on the nature of the substituent.

  • Appearance of new signals from the incoming nucleophile: For example, in the reaction with an amine, new signals corresponding to the protons of the amine moiety will appear.

  • Shifts in the aromatic protons: The electronic environment of the quinazolinone core changes upon substitution at C2, leading to predictable shifts in the aromatic protons (H5, H6, H7, H8).

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The most significant change upon successful reaction is the shift of the C2 carbon signal.

  • C2 Signal Shift: In this compound, the C2 carbon is deshielded due to the electronegativity of the chlorine atom. Upon substitution with a less electronegative group (e.g., an amino group), this signal will shift upfield.

  • C4 (Carbonyl) Signal: The chemical shift of the C4 carbonyl carbon is also sensitive to the substituent at C2 and can provide confirmatory evidence of the reaction.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

  • Carbonyl (C=O) Stretch: The strong absorption band of the amide carbonyl group in the quinazolinone ring is a prominent feature. In this compound, this typically appears around 1680-1700 cm⁻¹. The exact position of this band can shift depending on the substituent at the C2 and N3 positions. For instance, the introduction of an amino group at C2 can lead to a slight decrease in the C=O stretching frequency due to electronic effects.[1]

  • N-H Stretch: The starting material will exhibit a characteristic N-H stretching vibration. The disappearance or modification of this band is a strong indicator of a reaction at the N3 position. Conversely, the appearance of new N-H or O-H stretching bands from the nucleophile confirms its incorporation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the product and valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the expected molecular weight of the product. The presence of chlorine in the starting material will give a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. The disappearance of this isotopic pattern in the product confirms the displacement of the chlorine atom.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. Common fragmentation pathways for quinazolinones involve the loss of CO, and cleavage of the substituent at the C2 position.[2] Analyzing these fragments can help to confirm the identity of the incorporated nucleophile.

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound and two common reaction products, providing a clear basis for comparison.

Compound¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)IR (ν, cm⁻¹)MS (m/z)
This compound ~12.7 (br s, 1H, NH), 8.1-7.5 (m, 4H, Ar-H)~161 (C=O), ~153 (C2), ~148 (C8a), ~135-120 (Ar-C)~3200-3000 (N-H), ~1685 (C=O)180/182 (M⁺/M⁺+2)
2-Aminoquinazolin-4(3H)-one ~11.0 (br s, 1H, NH), ~7.9-7.1 (m, 4H, Ar-H), ~6.5 (s, 2H, NH₂)~163 (C=O), ~156 (C2), ~150 (C8a), ~134-115 (Ar-C)~3400 & 3200 (N-H), ~1660 (C=O)161 (M⁺)
2-Hydrazinylquinazolin-4(3H)-one ~11.5 (br s, 1H, NH), ~8.5 (s, 1H, NH), ~7.9-7.2 (m, 4H, Ar-H), ~4.5 (s, 2H, NH₂)~162 (C=O), ~158 (C2), ~149 (C8a), ~134-118 (Ar-C)~3300-3100 (N-H), ~1670 (C=O)176 (M⁺)

Experimental Protocols

Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • IR (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • MS (ESI or EI): Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). For Electron Impact (EI), the sample is introduced into the vacuum system where it is vaporized and ionized. For Electrospray Ionization (ESI), the solution is infused into the ion source.

Data Acquisition

Follow the standard operating procedures for the specific NMR, IR, and Mass Spectrometer being used. Ensure proper calibration and optimization of instrument parameters to obtain high-quality data.

G cluster_0 Spectroscopic Data Interpretation Logic Start Isolated Product NMR_Data NMR: Confirm Carbon Skeleton & Proton Environment Start->NMR_Data IR_Data IR: Identify Key Functional Groups Start->IR_Data MS_Data MS: Determine Molecular Weight & Fragmentation Start->MS_Data Consistent Data Consistent with Proposed Structure? NMR_Data->Consistent IR_Data->Consistent MS_Data->Consistent Validated Structure Validated Consistent->Validated Yes Re-evaluate Re-evaluate Structure / Further Analysis Consistent->Re-evaluate No

Caption: A logical flow for interpreting combined spectroscopic data.

Conclusion: A Self-Validating System for Structural Certainty

The validation of reaction products of this compound is not a matter of relying on a single analytical technique. Instead, a synergistic approach that combines the detailed structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS is essential. This multi-pronged strategy creates a self-validating system, providing researchers with the highest level of confidence in their synthesized compounds and paving the way for the successful development of novel quinazolinone-based therapeutics.

References

A Researcher's Guide: Benchmarking New Synthetic Methods for Quinazolinones Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals, from anticancer agents to anti-inflammatory drugs.[1][2] The persistent demand for novel bioactive compounds necessitates the efficient and versatile synthesis of this heterocyclic scaffold.[3] For decades, classical methods like the Niementowski synthesis have been the workhorses of quinazolinone preparation. However, these traditional routes often grapple with limitations such as harsh reaction conditions, long reaction times, and the use of hazardous solvents.[4][5]

This guide provides a critical comparison of these established methods against a new wave of synthetic strategies. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a self-validating framework, grounded in authoritative data, to help you select the optimal synthetic route for your specific research and development goals.

Part 1: The Foundation - Understanding Traditional Quinazolinone Synthesis

The most common and historically significant method for synthesizing the 4(3H)-quinazolinone ring is the Niementowski reaction, first described in 1895.[6][7] This reaction involves the thermal condensation of an anthranilic acid with an amide.[5][7]

The Niementowski Reaction: Mechanism and Rationale

The classical Niementowski synthesis is valued for its simplicity and use of readily available starting materials. The reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, followed by dehydration and subsequent intramolecular cyclization to form the quinazolinone ring.

// Reactants Anthranilic_Acid [label="Anthranilic Acid"]; Amide [label="Amide (R-CONH2)"];

// Intermediates Intermediate1 [label="N-Acylanthranilic\nAcid Intermediate"]; Intermediate2 [label="Aza-ketene\n(after dehydration)"];

// Product Quinazolinone [label="4(3H)-Quinazolinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {rank=same; Anthranilic_Acid; Amide;} Anthranilic_Acid -> Intermediate1 [label=" Nucleophilic\n Acyl Substitution "]; Amide -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Heat (Δ)\n -H₂O "]; Intermediate2 -> Quinazolinone [label=" Intramolecular\n Cyclization "]; }

Caption: The reaction pathway of the traditional Niementowski synthesis.

Limitations of the Traditional Approach

Despite its historical significance, the Niementowski synthesis suffers from several drawbacks that have prompted the search for alternatives:

  • Harsh Conditions: The reaction typically requires high temperatures (130–150 °C) and lengthy reaction times, often several hours.[5][8]

  • Low Yields: Yields can be variable and are often moderate, especially with less reactive substrates.

  • Environmental Concerns: The use of excess reagents and sometimes high-boiling point solvents raises environmental and economic concerns.[3]

Protocol 1: Conventional Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol illustrates a standard thermal procedure. The choice of a high-boiling solvent like DMSO or simply heating the neat mixture is dictated by the high activation energy required for the condensation and cyclization steps.

Materials:

  • Anthranilic acid (1.0 mmol)

  • Benzamide (1.1 mmol)

  • DMSO (optional, 2 mL)

  • Reaction flask with condenser

Procedure:

  • Combine anthranilic acid (1.0 mmol) and benzamide (1.1 mmol) in a reaction flask.

  • For a solvent-mediated reaction, add DMSO (2 mL). For a solvent-free reaction, proceed to the next step.

  • Heat the reaction mixture to 120-140 °C with continuous stirring under a condenser.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, add a small amount of cold ethanol to solidify the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum to obtain the desired 2-phenyl-4(3H)-quinazolinone.[4]

Part 2: The Modern Synthesis Toolkit

In response to the limitations of traditional methods, a host of modern synthetic strategies have emerged. These new routes offer significant advantages in terms of efficiency, sustainability, and versatility, driven by innovations in energy sources and catalysis.[10][11]

Modern_Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions ReactantA Anthranilamide / Isatoic Anhydride / 2-Aminobenzonitrile Reaction_Vessel One-Pot Reaction ReactantA->Reaction_Vessel ReactantB Aldehyde / Acyl Chloride / Orthoester ReactantB->Reaction_Vessel ReactantC Amine / Hydrazine ReactantC->Reaction_Vessel Energy_Source Energy Source (Microwave, Ultrasound, Visible Light) Energy_Source->Reaction_Vessel Catalyst Catalyst (Metal, Organo, Enzyme) Catalyst->Reaction_Vessel Solvent Solvent (Green Solvent, DES, Solvent-Free) Solvent->Reaction_Vessel Workup Simplified Workup (Filtration, Washing) Reaction_Vessel->Workup Rapid Conversion (Minutes to Hours) Product High-Purity Quinazolinone Workup->Product

Caption: A generalized workflow for modern, efficient quinazolinone synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized quinazolinone synthesis by providing a unique, non-contact energy source.[5][12] Unlike conventional heating, which relies on slow thermal conduction, microwaves directly heat polar molecules in the reaction mixture, leading to rapid temperature increases and dramatic rate enhancements.[9][13] This "microwave effect" is not just thermal; it can also involve non-thermal effects that influence reaction kinetics.

This technique has been shown to improve the Niementowski reaction, reducing reaction times from hours to minutes and significantly increasing yields.[1][5]

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosion of microscopic bubbles in the liquid medium. This collapse generates localized hot spots with extreme temperatures and pressures, creating a unique environment for chemical transformations. This method is noted for being environmentally friendly, especially when used with green solvents like water or in solvent-free conditions.[4][11]

Metal-Catalyzed Strategies

Transition-metal catalysis has opened new avenues for constructing the quinazolinone scaffold by enabling novel bond formations that are inaccessible through traditional means.[14][15] Catalysts based on copper, iron, manganese, palladium, and rhodium are now routinely used.[16][17][18] These methods often proceed under milder conditions and exhibit broad substrate tolerance. Key strategies include:

  • C-H Activation: Direct functionalization of C-H bonds offers an atom-economical approach to building molecular complexity.[19]

  • Oxidative Coupling/Cyclization: These reactions can construct the quinazolinone ring from simple precursors like 2-aminobenzylamines and alcohols or aldehydes.[16][20]

Green Chemistry Approaches

A significant trend is the development of environmentally benign synthetic protocols.[3][21] These methods prioritize sustainability by:

  • Using Green Solvents: Replacing hazardous organic solvents with water, ionic liquids (ILs), or deep eutectic solvents (DESs).[21][22]

  • Catalyst-Free and Solvent-Free Reactions: Performing reactions by simply heating the neat reactants, often in the presence of air as a cheap and readily available oxidant, minimizes waste and simplifies purification.[4]

  • Organocatalysis: Employing small organic molecules as catalysts avoids the use of expensive and potentially toxic metals.[22]

  • Photoredox Catalysis: This cutting-edge technique uses visible light to initiate single-electron transfer (SET) processes, enabling reactions to proceed under exceptionally mild conditions.[23][24]

Part 3: A Head-to-Head Comparison

The choice of synthetic method is a critical decision based on factors like desired yield, reaction time, cost, available equipment, and environmental impact. The following table summarizes quantitative data from various studies to provide a direct comparison.

Method TypeTypical Reaction TimeTypical Yield (%)ConditionsKey AdvantagesKey DisadvantagesReference(s)
Traditional (Niementowski) 3 - 6 hours48 - 89%120-150 °C, Conventional HeatSimple, readily available starting materialsLong reaction times, high temperatures, often moderate yields[5][8][9]
Microwave-Assisted (MW) 3 - 20 minutes~95 - 97%Microwave Irradiation, 150-250 °CExtremely rapid, high yields, improved purityRequires specialized microwave reactor[4][5][9]
Ultrasound-Assisted 45 minutes87 - 98%Ultrasonication, 40 °C, Solvent-freeMild conditions, high yields, energy efficientRequires ultrasonic bath/probe[4][11]
Metal-Catalyzed 12 - 24 hours50 - 98%80-140 °C, Various catalysts (Cu, Fe, Pd)Broad substrate scope, novel disconnectionsCatalyst cost/toxicity, may require inert atmosphere[14][16][17]
Catalyst/Solvent-Free 3 hoursup to 97%120 °C, Air (as oxidant)Environmentally benign, simple workup, low costCan be slower than MW/Ultrasound, high temperature[4]
Organocatalytic 2 - 4 hours85 - 94%Reflux in H₂OMetal-free, environmentally friendlyCatalyst loading can be high, moderate reaction times[22]

Part 4: Validated Experimental Protocols for Modern Synthesis

The following protocols are presented as self-validating systems, with clear rationales for key experimental choices.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol demonstrates the speed and efficiency of MAOS. The two-step, one-pot procedure avoids isolation of intermediates, saving time and resources. High temperatures are reached in seconds, telescoping a multi-hour synthesis into minutes.[4]

Materials:

  • Anthranilic acid (1 mmol)

  • Carboxylic acid (1.1 mmol)

  • Primary amine (1.2 mmol)

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (1 mmol) and the carboxylic acid (1.1 mmol).

  • Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes. Rationale: This first step forms the N-acylanthranilic acid intermediate under controlled, rapid heating.

  • Cool the vial to room temperature. Add the primary amine (1.2 mmol) to the reaction mixture.

  • Reseal the vial and irradiate at a higher temperature, such as 250 °C, for 3-6 minutes. Rationale: The second, higher-temperature irradiation drives the final condensation and cyclization with the amine, a step that requires significant energy input.

  • After cooling, purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.

Protocol 3: Ultrasound-Assisted Synthesis of 4(3H)-Quinazolinones

This protocol highlights a green, low-temperature approach. Sonication provides the necessary activation energy mechanically, avoiding the need for bulk heating. The use of a catalyst like Yb(OTf)₃ under solvent-free conditions makes this an efficient and environmentally conscious choice.[4]

Materials:

  • 2-Aminobenzonitrile (1.0 mmol)

  • Acyl chloride (2.0 mmol)

  • Triethylamine (2.0 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) hydrate (0.1 mmol)

  • Ultrasonic bath

Procedure:

  • In a standard reaction flask, mix 2-aminobenzonitrile (1.0 mmol), the corresponding acyl chloride (2.0 mmol), triethylamine (2.0 mmol), and Yb(OTf)₃ hydrate (0.1 mmol). Rationale: Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Place the flask in an ultrasonic bath with the water temperature maintained at a mild 40 °C.

  • Irradiate the mixture with ultrasound for 45 minutes. Rationale: Acoustic cavitation generates localized high-energy microenvironments that promote the reaction without heating the bulk mixture, preserving sensitive functional groups.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by simple filtration and washing with a suitable solvent (e.g., cold ethanol), frequently eliminating the need for column chromatography.

Conclusion and Future Outlook

The synthesis of quinazolinones has evolved dramatically from lengthy, high-temperature thermal condensations to rapid, efficient, and environmentally benign methodologies.

  • For high-throughput screening and rapid library synthesis , microwave-assisted methods are unparalleled in their speed and efficiency.

  • For research groups focused on green chemistry and sustainability , ultrasound-assisted, catalyst-free, or organocatalytic approaches in green solvents offer excellent alternatives that minimize environmental impact.

  • For the creation of highly complex or novel quinazolinone architectures , transition-metal-catalyzed C-H activation and cross-coupling strategies provide powerful tools for bond construction that are otherwise inaccessible.

While traditional methods like the Niementowski synthesis remain valuable for their simplicity, the adoption of modern techniques is crucial for advancing drug discovery and chemical research. The continued development of novel catalytic systems, including photoredox and enzymatic catalysis, promises an even more efficient and selective future for quinazolinone synthesis.[19][23]

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that a proactive and informed approach to safety is the cornerstone of successful research. This guide provides essential, field-proven safety and logistical information for handling 2-Chloroquinazolin-4(3H)-one. The protocols herein are designed to be self-validating, ensuring a safe laboratory environment for you and your team.

Hazard Identification and Risk Assessment

This compound is a solid organic compound that presents several hazards. A thorough risk assessment is mandatory before any handling of this substance.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

This table summarizes the primary hazards associated with this compound.

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[3] It is crucial to handle this compound with the understanding that it is potentially toxic and irritating.

Personal Protective Equipment (PPE): A Multi-layered Defense

A multi-layered approach to PPE is mandatory to minimize exposure. The required level of PPE will vary depending on the scale and nature of the operation.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood) Chemical splash goggles[4]Double-gloving with nitrile gloves[3]Flame-resistant lab coatN95 respirator or higher[3]
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shield[3][5]Double-gloving with nitrile gloves[3]Flame-resistant lab coatN95 respirator or higher[3]
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shield[3]Double-gloving with nitrile gloves[3]Chemical-resistant coveralls[6]Full-face respirator with appropriate cartridges[4]

This table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles.[1] A face shield should be added when there is a higher risk of splashes, such as during reactions or purifications.[3]

  • Hand Protection: Double-gloving provides an extra layer of protection against skin irritation.[3] Nitrile gloves are a common and effective choice for handling many chemical solids. Always inspect gloves for any signs of degradation or perforation before use and remove them carefully to avoid skin contamination.[1][5]

  • Body Protection: A flame-resistant lab coat is standard for most laboratory work. For larger quantities or situations with a higher risk of contamination, chemical-resistant coveralls are recommended.[4][6]

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the dust, weighing and handling of the solid should be performed in a chemical fume hood.[1][7] An N95 respirator provides a baseline level of protection against particulates.[3] For situations where engineering controls are not sufficient or during spill clean-up, a higher level of respiratory protection, such as a full-face respirator, is necessary.[4]

Operational and Disposal Plans

A clear and well-rehearsed plan for handling and disposal is critical for safety and environmental protection.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_reaction Conduct Reaction in Fume Hood handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces and Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe

A general laboratory workflow for handling chemical compounds.

Step-by-Step Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.[7]

    • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Have a chemical spill kit readily available.[3]

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Weighing: Weigh the solid compound in the fume hood.[3] Use a disposable weighing paper or a tared container to minimize contamination of the balance.[3]

    • Preparing Solutions: Add solvent to the solid in a controlled manner to prevent splashing.[3] Cap the container securely before removing it from the fume hood.[3]

    • Conducting Reactions: Set up the reaction apparatus within the fume hood.[3] Use appropriate techniques for transferring solutions to minimize exposure.[3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.[3] A suitable solvent followed by soap and water is generally effective.[3]

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.[3]

    • Wash hands and any exposed skin thoroughly after handling.[8]

Disposal Plan:

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.

  • Solid Waste: Collect all solid waste, including contaminated weighing papers and PPE, in a clearly labeled, sealed container. This container should be marked as "Hazardous Waste: Chlorinated Organic Compound".[3]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed container. This container should also be marked as "Hazardous Waste: Chlorinated Organic Compound".[3]

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, should be disposed of in a designated sharps container.

  • General Principle: Never mix incompatible waste streams.[3] All waste must be disposed of through an approved waste disposal plant.[8] Do not flush into surface water or the sanitary sewer system.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Decision Tree:

cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin_contact Skin Contact spill->skin_contact If eye_contact Eye Contact spill->eye_contact If inhalation Inhalation spill->inhalation If ingestion Ingestion spill->ingestion If small_spill Small Spill spill->small_spill If large_spill Large Spill spill->large_spill If Wash with plenty of soap and water Wash with plenty of soap and water skin_contact->Wash with plenty of soap and water Rinse cautiously with water for several minutes\nRemove contact lenses if present\nSeek immediate medical attention Rinse cautiously with water for several minutes Remove contact lenses if present Seek immediate medical attention eye_contact->Rinse cautiously with water for several minutes\nRemove contact lenses if present\nSeek immediate medical attention Move to fresh air\nCall a POISON CENTER or doctor if you feel unwell Move to fresh air Call a POISON CENTER or doctor if you feel unwell inhalation->Move to fresh air\nCall a POISON CENTER or doctor if you feel unwell Rinse mouth\nCall a POISON CENTER or doctor immediately Rinse mouth Call a POISON CENTER or doctor immediately ingestion->Rinse mouth\nCall a POISON CENTER or doctor immediately Evacuate immediate area\nWear appropriate PPE\nSweep up and shovel into suitable container for disposal Evacuate immediate area Wear appropriate PPE Sweep up and shovel into suitable container for disposal small_spill->Evacuate immediate area\nWear appropriate PPE\nSweep up and shovel into suitable container for disposal Evacuate laboratory\nAlert others\nContact emergency response team Evacuate laboratory Alert others Contact emergency response team large_spill->Evacuate laboratory\nAlert others\nContact emergency response team

A decision tree for responding to spills or personnel exposure.

First Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If you feel unwell, call a POISON CENTER or doctor.[8][9]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[1][8] If skin irritation occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][8] If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[8][9] Rinse your mouth.[8][9]

Always show the Safety Data Sheet to the attending medical professional.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloroquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.